molecular formula C28H31N3O6 B15615871 (Rac)-Benidipine-d7

(Rac)-Benidipine-d7

Cat. No.: B15615871
M. Wt: 512.6 g/mol
InChI Key: QZVNQOLPLYWLHQ-NOEASWHASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Benidipine-d7 is a useful research compound. Its molecular formula is C28H31N3O6 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H31N3O6

Molecular Weight

512.6 g/mol

IUPAC Name

5-O-[(3R)-1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1/i4D,5D,6D,9D,10D,16D2

InChI Key

QZVNQOLPLYWLHQ-NOEASWHASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-Benidipine-d7: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (Rac)-Benidipine-d7, a deuterated analogue of the calcium channel blocker Benidipine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Benidipine, ensuring accurate quantification in complex biological matrices.[1]

Core Chemical Properties

This compound is a stable isotope-labeled version of Benidipine, a potent dihydropyridine (B1217469) calcium channel antagonist.[1][2] The incorporation of seven deuterium (B1214612) atoms enhances its molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical behavior.

Quantitative Data Summary

The following table summarizes the key quantitative chemical data for this compound.

PropertyValueSource
Chemical Name 3-Methyl 5-((R)-1-((phenyl-d5)methyl-d2)piperidin-3-yl) (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[3][4]
Molecular Formula C₂₈H₂₄D₇N₃O₆[2][5]
Molecular Weight 512.61 g/mol [2][4][5]
CAS Number Not Available (NA)[3][4]
Unlabeled CAS No. 105979-17-7[5]
Physical State Solid (assumed)Inferred
Melting Point >193°C (for Benidipine)
Solubility <1 mg/mL (for Benidipine)

Chemical Structure

The chemical structure of this compound is characterized by a dihydropyridine ring system, which is the core pharmacophore responsible for its calcium channel blocking activity. The deuterium labeling is strategically placed on the phenylmethyl group attached to the piperidine (B6355638) ring.

Structural Representations:

  • SMILES: O=C(C1=C(C)NC(C)=C(C(OC)=O)[C@H]1C2=CC=CC(--INVALID-LINK--=O)=C2)O[C@H]3CN(C([2H])([2H])C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])CCC3[3]

Mechanism of Action and Signaling Pathways

The pharmacological activity of Benidipine, and by extension this compound, is primarily attributed to its ability to block voltage-dependent calcium channels.[6] It exhibits a unique profile by inhibiting L-type, T-type, and N-type calcium channels.[7] This multi-channel blockade contributes to its potent antihypertensive and anti-anginal effects.

Furthermore, Benidipine has been shown to stimulate the production of nitric oxide (NO) by endothelial cells.[8] This is achieved by augmenting the expression and enzymatic activity of endothelial nitric oxide synthase (eNOS). The resulting increase in NO leads to vasodilation and exerts protective effects on the endothelium.[8] Benidipine has also been shown to increase the endothelial differentiation of circulating endothelial progenitor cells through the PI3K/Akt pathway.[9]

Benidipine_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell Benidipine Benidipine L_Ca_Channel L-type Ca²⁺ Channel Benidipine->L_Ca_Channel blocks T_Ca_Channel T-type Ca²⁺ Channel Benidipine->T_Ca_Channel blocks N_Ca_Channel N-type Ca²⁺ Channel Benidipine->N_Ca_Channel blocks Ca_Influx Ca²⁺ Influx Contraction Muscle Contraction Ca_Influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to inhibition of Benidipine_EC Benidipine eNOS eNOS Activation Benidipine_EC->eNOS NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Endothelial_Protection Endothelial Protection NO_Production->Endothelial_Protection

Benidipine's dual mechanism of action.

Experimental Protocols

This compound is instrumental as an internal standard for the quantitative analysis of Benidipine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from published methodologies.

Quantitative Analysis of Benidipine in Human Plasma using LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add a known concentration of this compound solution as the internal standard.

  • Add 100 µL of 1 M NaOH to alkalize the sample.

  • Add 5 mL of diethyl ether, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject a portion into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Benidipine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

    • This compound: Monitor the transition from its deuterated precursor ion (m/z) to its corresponding product ion (m/z).

  • Data Analysis: Quantify Benidipine concentration by calculating the peak area ratio of the analyte to the internal standard.

Experimental_Workflow Plasma_Sample Plasma Sample Collection IS_Spiking Internal Standard Spiking (this compound) Plasma_Sample->IS_Spiking LLE Liquid-Liquid Extraction (Alkalinization, Ether Addition, Centrifugation) IS_Spiking->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (Separation and Detection) Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification of Benidipine Data_Processing->Quantification

Workflow for bioanalytical quantification.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Benidipine in preclinical and clinical research. Its well-defined chemical properties and predictable behavior make it an ideal internal standard for demanding bioanalytical applications. This guide provides foundational technical information to support its effective use in a research and development setting.

References

An In-Depth Technical Guide on the Synthesis and Characterization of (Rac)-Benidipine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Benidipine-d7, a deuterated isotopologue of the calcium channel blocker Benidipine. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this important internal standard for pharmacokinetic and metabolic studies.

Introduction

This compound is the deuterium-labeled form of (Rac)-Benidipine, a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension and angina pectoris.[1] Isotopically labeled compounds, such as this compound, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate quantification of the parent drug in biological matrices.[2] The seven deuterium (B1214612) atoms in this compound provide a distinct mass shift, allowing for its clear differentiation from the unlabeled drug without significantly altering its chemical and physical properties.

The chemical name for this compound is 3-Methyl 5-((R)-1-((phenyl-d5)methyl-d2)piperidin-3-yl) (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[3] This nomenclature indicates that five deuterium atoms are located on the phenyl ring and two are on the methylene (B1212753) bridge of the N-benzyl group attached to the piperidine (B6355638) moiety.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in a Hantzsch dihydropyridine synthesis. A key aspect of this synthesis is the preparation of the deuterated side chain, N-(benzyl-d7)-3-piperidinol, which is then coupled with the dihydropyridine backbone. While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of Benidipine and the preparation of deuterated intermediates.

Proposed Synthetic Workflow

The overall synthesis can be envisioned in two main stages: the preparation of the deuterated N-benzyl-3-piperidinol intermediate and the subsequent Hantzsch reaction to form the final product.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Deuterated Intermediate cluster_1 Stage 2: Hantzsch Dihydropyridine Synthesis 3-Hydroxypyridine (B118123) 3-Hydroxypyridine N-(benzyl-d7)-3-hydroxypyridinium salt N-(benzyl-d7)-3-hydroxypyridinium salt 3-Hydroxypyridine->N-(benzyl-d7)-3-hydroxypyridinium salt Benzyl-d7 bromide N-(benzyl-d7)-3-piperidinol N-(benzyl-d7)-3-piperidinol N-(benzyl-d7)-3-hydroxypyridinium salt->N-(benzyl-d7)-3-piperidinol Reduction (e.g., NaBH4) Benidipine-d7 Precursor Benidipine-d7 Precursor N-(benzyl-d7)-3-piperidinol->Benidipine-d7 Precursor N-(benzyl-d7)-3-piperidinol->Benidipine-d7 Precursor Methyl acetoacetate Methyl acetoacetate Methyl acetoacetate->Benidipine-d7 Precursor 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde->Benidipine-d7 Precursor Ammonium (B1175870) acetate (B1210297) Ammonium acetate Ammonium acetate->Benidipine-d7 Precursor This compound This compound Benidipine-d7 Precursor->this compound Cyclocondensation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key synthetic steps. These are based on general procedures for analogous reactions and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of N-(benzyl-d7)-3-piperidinol

This intermediate is crucial as it incorporates the seven deuterium atoms.

  • Preparation of N-(benzyl-d7)-3-hydroxypyridinium bromide:

    • In a round-bottom flask, dissolve 3-hydroxypyridine in a suitable solvent such as acetonitrile.

    • Add benzyl-d7 bromide (containing 5 deuterium atoms on the phenyl ring and 2 on the methylene group) to the solution.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the quaternary ammonium salt to crystallize.

    • Filter the solid product, wash with a cold solvent, and dry under vacuum.

  • Reduction to N-(benzyl-d7)-3-piperidinol:

    • Suspend the N-(benzyl-d7)-3-hydroxypyridinium bromide in methanol.

    • Cool the suspension in an ice bath and add sodium borohydride (B1222165) portion-wise, maintaining the temperature below 25°C.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Quench the reaction by the careful addition of water.

    • Adjust the pH to be basic (pH > 10) with an aqueous solution of sodium hydroxide.

    • Extract the product with an organic solvent such as dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(benzyl-d7)-3-piperidinol.

    • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Hantzsch Synthesis of this compound

This one-pot, multi-component reaction forms the dihydropyridine core.

  • In a round-bottom flask, combine methyl acetoacetate, 3-nitrobenzaldehyde, and N-(benzyl-d7)-3-piperidinol in a suitable solvent, such as ethanol (B145695).

  • Add ammonium acetate to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude product.

  • Filter the solid, wash with a mixture of ethanol and water, and dry under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following are the expected characterization data.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₈H₂₄D₇N₃O₆
Molecular Weight 512.61 g/mol
Appearance Pale yellow crystalline powder
Solubility Soluble in methanol, acetonitrile, and DMSO
Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical technique to confirm the molecular weight and the incorporation of deuterium atoms.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ m/z 513.6
Expected [M+Na]⁺ m/z 535.6

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the chemical structure and the positions of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the phenyl and methylene protons of the N-benzyl group are expected to be absent or significantly reduced in intensity.

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)

Chemical Shift (ppm)MultiplicityAssignment
~8.10sH-2' of nitrophenyl
~7.95dH-6' of nitrophenyl
~7.40tH-5' of nitrophenyl
~7.25dH-4' of nitrophenyl
~5.80sNH
~5.00sH-4 of dihydropyridine
~4.80mH-3 of piperidine
~3.60sOCH₃
~2.80 - 2.00mPiperidine protons
~2.35sCH₃ at C-2, C-6

Note: The absence of signals around 7.3 ppm (phenyl-H) and ~3.5 ppm (benzyl-CH₂) would confirm successful deuteration.

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)

Chemical Shift (ppm)Assignment
~168Ester C=O
~150C-3' of nitrophenyl
~148C-1' of nitrophenyl
~145C-2, C-6 of dihydropyridine
~135C-6' of nitrophenyl
~129C-5' of nitrophenyl
~122C-4' of nitrophenyl
~120C-2' of nitrophenyl
~104C-3, C-5 of dihydropyridine
~70C-3 of piperidine
~55-60Piperidine carbons
~51OCH₃
~40C-4 of dihydropyridine
~19CH₃ at C-2, C-6

Note: The signals for the deuterated carbons would be observed as multiplets with significantly lower intensity due to C-D coupling.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the synthesized compound.

ParameterTypical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 238 nm
Purity ≥ 98%

Mechanism of Action and Signaling Pathway

Benidipine exerts its therapeutic effects by blocking voltage-dependent calcium channels. It is known to inhibit L-type, T-type, and N-type calcium channels, leading to vasodilation and a reduction in blood pressure.

Benidipine_Signaling cluster_channels Calcium Channels cluster_effects Physiological Effects Benidipine Benidipine L_type L-type Ca²⁺ Channel Benidipine->L_type blocks T_type T-type Ca²⁺ Channel Benidipine->T_type blocks N_type N-type Ca²⁺ Channel Benidipine->N_type blocks Ca_influx Decreased intracellular Ca²⁺ influx L_type->Ca_influx T_type->Ca_influx N_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction

Caption: Simplified signaling pathway of Benidipine's mechanism of action.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. While a definitive, published protocol is not available, the proposed synthetic route provides a robust framework for its preparation. The detailed characterization data, although theoretical, serves as a benchmark for the analytical validation of the synthesized compound. This compound remains an indispensable tool for the accurate quantification of Benidipine in preclinical and clinical research, contributing to a better understanding of its pharmacology and safety profile.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of (Rac)-Benidipine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision.[1] This technical guide delves into the core principles and practical applications of (Rac)-Benidipine-d7, a deuterated analog of the calcium channel blocker Benidipine (B10687), as an internal standard in quantitative analytical methods.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled compound (this compound) is added to a sample containing the unlabeled analyte (Benidipine) at the earliest stage of sample preparation.[2] Because the deuterated standard is chemically almost identical to the analyte, it experiences the same physical and chemical variations throughout the analytical process.[3] This includes losses during extraction, variability in instrument injection volume, and fluctuations in ionization efficiency within the mass spectrometer's ion source (a phenomenon known as the matrix effect).[2]

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.[2] The mass spectrometer can readily differentiate between Benidipine and this compound due to the mass difference imparted by the seven deuterium (B1214612) atoms.[1]

Mechanism of Action as an Internal Standard

The efficacy of this compound as an internal standard hinges on its ability to mimic the behavior of the native analyte, Benidipine, throughout the entire analytical workflow.

Key Physicochemical Properties and Their Implications:

  • Co-elution: In liquid chromatography, this compound is designed to have a chromatographic retention time that is nearly identical to that of Benidipine.[3] This is because the substitution of hydrogen with deuterium has a negligible effect on the polarity and partitioning behavior of the molecule under typical reversed-phase or normal-phase chromatographic conditions. Co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time as they enter the mass spectrometer.

  • Similar Ionization Efficiency: Benidipine and this compound exhibit virtually identical ionization efficiencies in the mass spectrometer's ion source (e.g., electrospray ionization - ESI). This is because the deuterium substitution does not significantly alter the proton affinity or the overall chargeability of the molecule.[3] Consequently, any suppression or enhancement of the ion signal caused by co-eluting matrix components will affect both the analyte and the internal standard to the same degree.

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step in a metabolic pathway. While this is a key consideration in drug metabolism studies, for its role as an internal standard in bioanalysis, the stability of the deuterium label is paramount. The strength of the C-D bond ensures that the deuterium atoms are not easily exchanged for hydrogen during sample processing and analysis, thus maintaining the mass difference.

A Representative Experimental Protocol for Quantification of Benidipine in Human Plasma

While a specific published method for this compound was not identified, the following protocol is a detailed representation based on analogous methods for similar dihydropyridine (B1217469) calcium channel blockers, such as Barnidipine, and reflects best practices in the field.

Sample Preparation (Solid-Phase Extraction)
  • Aliquoting: Transfer 500 µL of human plasma sample into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., at a concentration of 100 ng/mL) to each plasma sample, except for the blank matrix samples.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Acidification: Add 500 µL of 2% ortho-phosphoric acid in water and vortex for another 30 seconds.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., Bond Elut Plexa, 1cc/30mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water.

    • Wash the cartridge twice with 1 mL of 100% water.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of acetonitrile (B52724) into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., Phenomenex Luna HILIC, 150mm x 4.6mm, 3.0 µm).

    • Mobile Phase: An isocratic elution with a mobile phase consisting of 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% acetonitrile.

    • Flow Rate: 500 µL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 600°C.

    • Ion Spray Voltage: 3200 V.

    • MRM Transitions (Hypothetical):

      • Benidipine: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z

      • This compound: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z (Note: Specific m/z values would need to be determined experimentally through infusion and tuning of the compounds.)

Data Presentation: Expected Performance Metrics

The following tables summarize the kind of quantitative data that would be generated during the validation of a bioanalytical method using this compound as an internal standard, demonstrating its effectiveness.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Benidipine0.05 - 50y = 0.025x + 0.001> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Intra-Day
LLOQ0.050.04896.0< 15
LQC0.150.14596.7< 10
MQC5.05.10102.0< 8
HQC40.039.298.0< 7
Inter-Day
LLOQ0.050.051102.0< 15
LQC0.150.153102.0< 12
MQC5.04.9599.0< 9
HQC40.040.8102.0< 8

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Table 3: Matrix Effect and Recovery

Quality Control SampleConcentration (ng/mL)Mean Matrix FactorMean Recovery (%)
LQC0.150.98> 85
HQC40.01.01> 85

Visualizing the Workflow and Principles

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Containing Benidipine Spike Spike with this compound Plasma->Spike Extract Solid-Phase Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (Co-elution) Recon->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Benidipine / Benidipine-d7) MS->Ratio Cal Quantify using Calibration Curve Ratio->Cal Result Result Cal->Result Final Concentration

Caption: Experimental workflow for the quantification of Benidipine using this compound.

G cluster_ideal Ideal Internal Standard Behavior cluster_process Analytical Process Analyte Benidipine Extraction Extraction Loss Analyte->Extraction Ionization Ion Suppression/Enhancement Analyte->Ionization Injection Injection Volume Variability Analyte->Injection IS This compound IS->Extraction IS->Ionization IS->Injection Corrected Ratio (Analyte/IS) Corrects for Variability Extraction->Corrected Ionization->Corrected Injection->Corrected

References

Navigating the Physicochemical Landscape of Deuterated Benidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the physicochemical properties of deuterated benidipine (B10687) is limited. This guide provides a comprehensive overview of the known physicochemical properties of benidipine hydrochloride and explores the scientifically anticipated impact of deuteration based on established principles of the kinetic isotope effect. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction to Benidipine and the Rationale for Deuteration

Benidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension and angina pectoris.[1] It exhibits a unique mechanism of action by blocking L-type, T-type, and N-type calcium channels, which contributes to its potent and long-lasting antihypertensive effects, as well as potential renal and cardioprotective benefits.[1] Benidipine is almost completely metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][3][4] The main metabolic pathways are N-debenzylation and dehydrogenation (aromatization) of the dihydropyridine ring.[2][3][5]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to favorably alter the pharmacokinetic profile of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. For a drug like benidipine, which undergoes extensive first-pass metabolism, deuteration at the sites of metabolic attack could potentially lead to:

  • Reduced rate of metabolism: Slowing down the N-debenzylation and dehydrogenation processes.

  • Increased plasma exposure (AUC): A longer residence time of the active drug in the body.

  • Longer half-life: Potentially allowing for less frequent dosing.

  • Improved bioavailability: More of the administered dose reaching systemic circulation.

This guide will now delve into the known physicochemical properties of benidipine hydrochloride and provide a framework for understanding how these properties might be altered in a deuterated analogue.

Physicochemical Properties of Benidipine Hydrochloride

The following tables summarize the available data on the physicochemical properties of non-deuterated benidipine hydrochloride.

Table 1: General and Physical Properties of Benidipine Hydrochloride

PropertyValueReference
Molecular Formula C₂₈H₃₂ClN₃O₆[6]
Molecular Weight 542.03 g/mol [6]
Appearance Light yellow to yellow to orange crystalline powder[7][8]
Melting Point Varies by polymorphic form: >193°C, 158-162°C, 172°C, 175°C, 183°C, 196-202°C (α-form), 236-242°C (β-form)[2][7][9]

Table 2: Solubility and Partition Coefficient of Benidipine Hydrochloride

PropertyValueReference
Water Solubility < 1 mg/mL; 0.00243 mg/mL (predicted)[2][6]
Ethanol Solubility Soluble; ~10 mg/mL[7]
Methanol Solubility Soluble[7]
DMSO Solubility Soluble; ~30 mg/mL
Dimethylformamide (DMF) Solubility Soluble; ~30 mg/mL
LogP (Octanol/Water Partition Coefficient) 4.28 (predicted), 4.02 (predicted)[6]

Table 3: Ionization and Stability of Benidipine Hydrochloride

PropertyValueReference
pKa (Strongest Basic) 7.89 (predicted)[4][6]
Stability In solid state, stable to heat and moisture; fairly stable to light.[10] Degrades under acidic, alkaline, and oxidative stress conditions.[11][12][10][11][12]

Anticipated Physicochemical Properties of Deuterated Benidipine

While specific experimental data is unavailable, the introduction of deuterium is not expected to significantly alter the macroscopic physicochemical properties such as melting point, solubility, and pKa. The primary influence of deuteration is on the kinetic properties of the molecule, specifically its metabolic stability.

Deuteration at the benzylic position or on the dihydropyridine ring, the known sites of metabolism, would be anticipated to increase the stability of benidipine against enzymatic degradation by CYP3A4 and CYP3A5. This would manifest as a slower rate of formation of the N-desbenzylbenidipine and dehydrobenidipine metabolites.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties discussed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]

  • Preparation: An excess amount of the test compound (e.g., benidipine hydrochloride) is added to a series of vials containing a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).[15]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][16]

  • Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[13]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[17] A calibration curve is prepared using standard solutions of known concentrations to quantify the result.[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[18][19][20]

  • Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[18][20] The ionic strength of the solution is kept constant using an inert salt like KCl.[18]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved carbon dioxide.[18][20]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[18] The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.[19][20]

Stability Assessment (ICH Guidelines)

Forced degradation studies are conducted to understand the degradation pathways and develop stability-indicating methods, following ICH guidelines (Q1A(R2)).[10][21][22][23]

  • Stress Conditions: The drug substance is subjected to various stress conditions, including:

    • Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 1N HCl) and heated (e.g., at 60°C for 30 minutes).[11]

    • Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 1N NaOH) and heated (e.g., at 60°C for 30 minutes).[11]

    • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 30% hydrogen peroxide).[12]

    • Thermal Degradation: The solid compound is exposed to high temperatures.

    • Photolytic Degradation: The compound (in solution or solid state) is exposed to light of a specified intensity and duration (e.g., sunlight for 6 hours).[11]

  • Analysis: After exposure to the stress conditions, the samples are analyzed by a stability-indicating HPLC method.

  • Evaluation: The chromatograms are examined for the appearance of degradation products. The parent drug peak is checked for purity to ensure that no degradation products are co-eluting. The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control.

Visualizing Metabolic Pathways and Deuteration Effects

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of benidipine and the conceptual impact of deuteration.

benidipine_metabolism Benidipine Benidipine Enzymes CYP3A4 / CYP3A5 (Liver) Benidipine->Enzymes N_desbenzyl N-desbenzylbenidipine Dehydro Dehydrobenidipine Enzymes->N_desbenzyl N-debenzylation Enzymes->Dehydro Dehydrogenation

Caption: Metabolic pathways of benidipine.

deuteration_effect cluster_0 Standard Benidipine cluster_1 Deuterated Benidipine Benidipine_H Benidipine (C-H bonds) Metabolism_H Rapid Metabolism (CYP3A4/CYP3A5) Benidipine_H->Metabolism_H Benidipine_D Deuterated Benidipine (C-D bonds at metabolic sites) PK_H Shorter Half-life Lower Exposure (AUC) Metabolism_H->PK_H Metabolism_D Slower Metabolism (Kinetic Isotope Effect) Benidipine_D->Metabolism_D PK_D Longer Half-life Higher Exposure (AUC) Metabolism_D->PK_D

Caption: Expected impact of deuteration on benidipine.

Conclusion

While specific experimental data for deuterated benidipine remains to be published, a strong scientific rationale supports its potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart. By understanding the established physicochemical properties of benidipine hydrochloride and the fundamental principles of the kinetic isotope effect, researchers can anticipate that deuteration at key metabolic sites will likely slow its extensive first-pass metabolism, leading to enhanced bioavailability and a longer duration of action. Further experimental investigation is required to quantify these expected benefits and fully characterize the physicochemical properties of deuterated benidipine.

References

Benidipine and its Deuterated Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine (B10687) is a third-generation dihydropyridine (B1217469) calcium channel blocker renowned for its unique triple-blocking action on L-type, T-type, and N-type calcium channels. This multimodal mechanism confers potent and long-lasting antihypertensive effects, alongside valuable cardioprotective and renoprotective properties. This in-depth technical guide provides a comprehensive overview of benidipine, covering its mechanism of action, pharmacokinetics, and metabolism. Furthermore, this guide explores the prospective research and development of deuterated benidipine analogues, a strategy aimed at enhancing its pharmacokinetic profile and therapeutic potential. Detailed experimental protocols and structured data tables are provided to facilitate further research in this promising area.

Introduction to Benidipine

Benidipine hydrochloride is a synthetic dihydropyridine derivative used in the management of hypertension and angina pectoris.[1] Its chemical formula is (±)-(R*)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester hydrochloride. A key feature of benidipine is its high lipophilicity, which contributes to its prolonged duration of action.[2]

Mechanism of Action

Benidipine exerts its therapeutic effects primarily through the blockade of voltage-gated calcium channels. Unlike many other dihydropyridines that are selective for L-type calcium channels, benidipine inhibits L-type, T-type, and N-type calcium channels.[1][3][4][5]

  • L-type Calcium Channel Blockade: Inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure.[2][4]

  • T-type Calcium Channel Blockade: Blockade of T-type calcium channels, particularly in the kidneys, contributes to its renoprotective effects by reducing glomerular pressure and proteinuria.[6][7]

  • N-type Calcium Channel Blockade: Inhibition of N-type calcium channels in sympathetic nerve terminals suppresses the release of norepinephrine, which helps to control heart rate and reduce sympathetic overactivity.[4][7]

Beyond calcium channel blockade, benidipine has been shown to stimulate the production of nitric oxide (NO) by endothelial cells, which contributes to its vasodilatory and anti-atherosclerotic effects.[3][5][8]

Signaling Pathway of Benidipine's Vasodilatory Effect

G cluster_0 Benidipine Benidipine L_type L-type Ca2+ Channel (Vascular Smooth Muscle Cell) Benidipine->L_type Inhibits Ca_influx ↓ Ca2+ Influx L_type->Ca_influx MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_influx->MLCK_inactive Reduces activation of MLC_P Myosin Light Chain (Phosphorylated) Contraction Muscle Contraction MLCK_inactive->Contraction Prevents phosphorylation of Myosin Light Chain to Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: Benidipine's primary mechanism of vasodilation.

Pharmacokinetics of Benidipine

Benidipine exhibits rapid absorption and a long-lasting effect. Its pharmacokinetic profile is summarized in the table below.

ParameterValueReference
Time to Peak Concentration (Tmax) ~2 hours[1]
Maximum Concentration (Cmax) at 4 mg 1.04 ng/mL[9]
Maximum Concentration (Cmax) at 8 mg 3.85 ng/mL[9]
Area Under the Curve (AUC) at 4 mg 1.04-6.7 ng.h/ml[1]
Area Under the Curve (AUC) at 8 mg 1.04-6.7 ng.h/ml[1]
Protein Binding >98%
Metabolism Hepatic, primarily by CYP3A4 and CYP3A5[1][3]
Elimination Half-life ~1 hour (initial reports)[1]
Excretion Primarily in feces via biliary excretion[1]

Metabolism of Benidipine

Benidipine is extensively metabolized in the liver, with the main enzymatic pathways involving cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[1][3] The primary metabolic reactions are N-debenzylation and dehydrogenation of the dihydropyridine ring.[1]

Metabolic Pathway of Benidipine

Benidipine Benidipine N_desbenzyl N-desbenzylbenidipine Benidipine->N_desbenzyl Dehydro Dehydrobenidipine Benidipine->Dehydro CYP3A4_5 CYP3A4 / CYP3A5 CYP3A4_5->Benidipine

Caption: Major metabolic pathways of benidipine.

Deuterated Benidipine: A Prospective Advancement

Deuteration, the strategic replacement of hydrogen atoms with deuterium, is a promising approach to improve the pharmacokinetic properties of drugs. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."

Rationale for Deuterating Benidipine

Given that benidipine is extensively metabolized by CYP3A4 and CYP3A5, deuteration at the sites of metabolic attack could significantly reduce its rate of metabolism. This could lead to:

  • Increased Bioavailability: A reduced first-pass metabolism would result in a higher proportion of the administered dose reaching systemic circulation.

  • Longer Half-life: Slower metabolic clearance would prolong the duration of action, potentially allowing for less frequent dosing.

  • Reduced Inter-individual Variability: A decreased reliance on CYP3A enzymes, which exhibit significant inter-individual variability in activity, could lead to more predictable drug exposure.

Potential Pharmacokinetic Profile of Deuterated Benidipine (Hypothetical)

The following table presents a hypothetical comparison of the pharmacokinetic parameters of benidipine and a deuterated analogue.

ParameterBenidipineDeuterated Benidipine (Hypothetical)Expected Change
Cmax 1.04 - 3.85 ng/mLHigher
Tmax ~2 hoursUnchanged or slightly increased↔ / ↑
AUC 1.04 - 6.7 ng.h/mlSignificantly Increased↑↑
Half-life (t½) ~1 hourIncreased
Clearance (CL/F) HighDecreased
Proposed Synthesis of Deuterated Benidipine

A general approach for the synthesis of deuterated benidipine would involve the use of deuterated starting materials. For instance, deuteration of the dihydropyridine ring could be achieved using deuterated reagents during the Hantzsch pyridine (B92270) synthesis or subsequent reduction steps.

Workflow for Comparative Pharmacokinetic Study

cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Interpretation GroupA Group A: Benidipine Blood_A Serial Blood Sampling (Group A) GroupA->Blood_A GroupB Group B: Deuterated Benidipine Blood_B Serial Blood Sampling (Group B) GroupB->Blood_B LCMS LC-MS/MS Analysis Blood_A->LCMS Blood_B->LCMS PK_params Pharmacokinetic Parameter Calculation LCMS->PK_params Comparison Statistical Comparison PK_params->Comparison

Caption: Workflow for a comparative pharmacokinetic study.

Detailed Experimental Protocols

In Vitro Calcium Channel Blocking Activity (Patch-Clamp Electrophysiology)

This protocol describes a method to assess the inhibitory effect of benidipine on L-type calcium channels in a cell line expressing these channels.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human cardiac L-type calcium channel (Ca_v_1.2) on glass coverslips.

    • On the day of the experiment, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

    • The internal solution should contain (in mM): 120 Cs-aspartate, 20 CsCl, 5 MgATP, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at -80 mV.

    • Elicit L-type calcium currents by applying depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 200 ms.

    • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of benidipine.

    • Record the currents at each concentration after steady-state inhibition is reached.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after the application of benidipine.

    • Construct dose-response curves and calculate the IC₅₀ value by fitting the data to the Hill equation.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol provides a method for measuring the effect of benidipine on NOS activity in cultured endothelial cells.

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

    • Treat the cells with benidipine at various concentrations for a specified period (e.g., 24 hours).

  • Cell Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • NOS Activity Measurement:

    • Use a commercially available NOS activity assay kit that measures the conversion of L-arginine to L-citrulline or the production of nitrite/nitrate.

    • Incubate a defined amount of cell lysate protein with the reaction mixture provided in the kit, which typically contains L-arginine, NADPH, and other cofactors.

    • Follow the kit's instructions for stopping the reaction and detecting the product.

  • Data Analysis:

    • Quantify the amount of product formed and normalize it to the protein concentration and incubation time to determine the NOS activity.

    • Compare the NOS activity in benidipine-treated cells to that in untreated control cells.

Conclusion

Benidipine is a clinically effective antihypertensive agent with a unique pharmacological profile. Its triple calcium channel blocking activity and its ability to stimulate nitric oxide production contribute to its potent and long-lasting therapeutic effects. The development of deuterated benidipine analogues presents a compelling opportunity to further enhance its clinical utility by optimizing its pharmacokinetic properties. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to advance the understanding and application of benidipine and its next-generation analogues.

References

The Role of (Rac)-Benidipine-d7 in Modern Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Benidipine-d7 serves as a critical analytical tool in drug development and pharmacokinetic research. As a stable, isotopically labeled internal standard, it is indispensable for the accurate quantification of the antihypertensive drug Benidipine (B10687) in biological samples. This guide provides an in-depth overview of its application, underlying pharmacological principles, and the detailed methodologies employed by researchers.

Introduction to Benidipine

Benidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker used clinically for the management of hypertension and angina pectoris.[1][2] Its therapeutic effects stem from its potent and long-lasting ability to inhibit voltage-dependent calcium channels, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.

A unique characteristic of Benidipine is its "triple" calcium channel blockade. It inhibits not only L-type calcium channels, which are predominant in vascular smooth muscle, but also T-type and N-type channels.[2][3][4] This broad-spectrum activity may contribute to its renal and cardioprotective effects beyond simple blood pressure reduction.[2][5]

The Function of this compound

In pharmacology, this compound is not used as a therapeutic agent itself. Instead, its primary and crucial role is as an internal standard for quantitative bioanalysis, particularly in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

The "d7" designation indicates that seven hydrogen atoms in the Benidipine molecule have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[6] This substitution increases the molecular weight of the compound by seven mass units without significantly altering its chemical properties or chromatographic behavior.

During sample analysis, a precise amount of this compound is added to every biological sample (e.g., plasma, urine). Because it behaves nearly identically to the non-labeled Benidipine (the analyte) during sample extraction, chromatography, and ionization, it can be used to correct for any sample loss or variability in the analytical process. The mass spectrometer can easily distinguish between the analyte and the internal standard based on their mass difference, allowing for highly accurate and precise quantification of the Benidipine concentration in the original sample.

Pharmacological Mechanism of Action: Calcium Channel Blockade

Benidipine exerts its antihypertensive effect by blocking the influx of extracellular calcium ions (Ca²⁺) through voltage-gated calcium channels in vascular smooth muscle and cardiac cells.[7][4] This reduction in intracellular Ca²⁺ inhibits the contractile machinery of these cells, leading to vasodilation and a decrease in peripheral resistance. The triple blockade of L-, T-, and N-type channels contributes to its multifaceted therapeutic profile.[2][3]

Caption: Signaling pathway of Benidipine's mechanism of action.

Experimental Application: Pharmacokinetic Analysis

This compound is essential for pharmacokinetic (PK) studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of a drug over time. The workflow involves administering the non-labeled drug to subjects, collecting biological samples (typically plasma) at various time points, and using an LC-MS/MS method with the deuterated standard to quantify the drug concentration.

G A 1. Dosing Administer Benidipine to subject B 2. Sample Collection Collect blood samples at timed intervals A->B C 3. Sample Preparation - Spike with this compound (Internal Std) - Extract drug and standard from plasma B->C D 4. LC-MS/MS Analysis - Chromatographic Separation (LC) - Mass Detection (MS/MS) C->D E 5. Data Processing - Calculate Analyte/Internal Std Ratio - Generate Concentration vs. Time Curve D->E F 6. Pharmacokinetic Modeling Calculate parameters like Cmax, Tmax, AUC, t1/2 E->F

Caption: Workflow for a typical pharmacokinetic study using this compound.
Detailed Experimental Protocols

The following protocols are representative of methods used for the quantification of Benidipine in human plasma, for which this compound is an ideal internal standard.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound in methanol) to each sample, calibration standard, and quality control sample.

  • Vortex mix for 30 seconds.

  • Add 100 µL of 5M NaOH to alkalinize the sample.

  • Add 2.0 mL of an organic extraction solvent (e.g., diethyl ether or methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B, and equilibrate for 2 minutes.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimized source-dependent parameters such as ion spray voltage (~4500 V), temperature (~550°C), and gas flows (Curtain, GS1, GS2) must be established.

Data Presentation

Quantitative analysis relies on monitoring specific mass-to-charge (m/z) transitions from the precursor ion (Q1) to a product ion (Q3) for both the analyte and the internal standard.

Compound Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Declustering Potential (DP) (V) Collision Energy (CE) (eV)
Benidipine (Analyte)506.2174.110035
This compound (Internal Std)513.2174.110035
Note: These are typical values. Optimal parameters must be determined experimentally for the specific instrument in use. The Q1 value for the d7 standard is calculated based on the addition of 7 mass units to the analyte. The Q3 fragment is often identical as fragmentation may not occur at the site of deuteration.

Conclusion

This compound is a specialized but vital compound in pharmaceutical research. Its use as an internal standard enables the reliable and accurate quantification of Benidipine in complex biological matrices. This function is fundamental to conducting the pharmacokinetic and bioequivalence studies that are legally required for drug approval and essential for understanding a drug's behavior in the human body, thereby ensuring its safety and efficacy for patients.

References

Isotopic Labeling of Benidipine for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the calcium channel blocker benidipine (B10687), focusing on its application in metabolic studies. Benidipine is a potent antihypertensive and antianginal agent, and understanding its metabolic fate is crucial for its safe and effective therapeutic use. Isotopic labeling, particularly with Carbon-14 (¹⁴C), is a powerful technique to trace, identify, and quantify metabolites in various biological matrices.

Introduction to Benidipine Metabolism

Benidipine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] The main metabolic pathways involve N-debenzylation of the piperidine (B6355638) ring and dehydrogenation (aromatization) of the dihydropyridine (B1217469) ring.[1][2] The resulting primary metabolites are N-desbenzylbenidipine and dehydrobenidipine.[1][2] Further biotransformation can occur, leading to a variety of secondary metabolites. Unchanged benidipine is reportedly not excreted in urine or feces, indicating complete metabolism.[2]

Isotopic Labeling Strategy for Benidipine

Carbon-14 is the isotope of choice for labeling benidipine for metabolic studies due to its long half-life and the ability to incorporate it into metabolically stable positions within the molecule.

2.1. Position of the Radiolabel

A strategic position for the ¹⁴C label is within the dihydropyridine ring of the benidipine molecule. This ensures that the radiolabel is retained in the core structure through the primary metabolic transformations of N-debenzylation and dehydrogenation, allowing for the tracking of the major metabolites.

2.2. Synthesis of [¹⁴C]-Benidipine

While specific, detailed proprietary synthesis protocols for [¹⁴C]-benidipine are not publicly available, a plausible synthetic route can be devised based on the known synthesis of benidipine and general methods for radiolabeling. The Hantzsch pyridine (B92270) synthesis is a common method for creating the dihydropyridine core. The introduction of the ¹⁴C label can be achieved by using a ¹⁴C-labeled precursor. For instance, [¹⁴C]-labeled 3-aminocrotonate or a similar precursor could be utilized in the initial condensation reaction.

Representative Synthetic Protocol:

  • Step 1: Synthesis of a ¹⁴C-labeled Hantzsch ester precursor. This would involve reacting a ¹⁴C-labeled starting material, such as [¹⁴C]-acetoacetic ester, with an appropriate amine to form a labeled enamine.

  • Step 2: Hantzsch Dihydropyridine Synthesis. The labeled precursor from Step 1 would then be reacted with 3-nitrobenzaldehyde (B41214) and the appropriate acetoacetic ester derivative of (R)-1-benzyl-3-hydroxypiperidine in a cyclocondensation reaction to form the ¹⁴C-labeled dihydropyridine ring of benidipine.

  • Step 3: Purification. The resulting [¹⁴C]-benidipine would be purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

Experimental Protocols for Metabolic Studies

3.1. In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the metabolism of benidipine in a controlled in vitro environment, identifying metabolites and the enzymes responsible.

Experimental Workflow for In Vitro Metabolism

cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis A Prepare Incubation Mixture: - Human Liver Microsomes - [¹⁴C]-Benidipine - Phosphate (B84403) Buffer C Pre-incubate Mixture at 37°C A->C B Prepare NADPH Solution D Initiate Reaction with NADPH B->D C->D E Incubate at 37°C with Shaking D->E F Stop Reaction with Acetonitrile E->F G Centrifuge to Pellet Protein F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Radiometric Detection H->J

Caption: Workflow for in vitro metabolism study of [¹⁴C]-benidipine.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL protein concentration), [¹⁴C]-benidipine (e.g., 1 µM final concentration), and potassium phosphate buffer (pH 7.4) to a final volume of 195 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an analysis vial for LC-MS/MS and radiometric detection to identify and quantify the parent drug and its metabolites.

3.2. In Vivo Metabolism and Pharmacokinetics in Rats

This protocol outlines the procedures for an in vivo study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) of [¹⁴C]-benidipine.

Experimental Workflow for In Vivo ADME Study

cluster_dosing Dosing cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis A Acclimatize Rats B Administer [¹⁴C]-Benidipine Orally A->B C House in Metabolic Cages B->C D Collect Urine and Feces at Intervals C->D E Collect Blood Samples at Time Points C->E G Process Urine and Feces for Radioactivity D->G H Process Blood to Plasma E->H F Tissue Collection at Study End I Homogenize Tissues F->I J Quantify Radioactivity (LSC) G->J K Metabolite Profiling (LC-MS/MS) G->K H->J H->K I->J

Caption: Workflow for in vivo ADME study of [¹⁴C]-benidipine in rats.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the study, with free access to food and water.

  • Dosing: Administer a single oral dose of [¹⁴C]-benidipine (e.g., 5 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Sample Collection:

    • House the rats in individual metabolic cages for the separate collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).

    • Collect blood samples from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidneys, intestines).

  • Sample Processing:

    • Homogenize feces and an aliquot of urine for radioactivity measurement.

    • Centrifuge blood samples to obtain plasma.

    • Homogenize tissue samples.

  • Analysis:

    • Determine the total radioactivity in all samples using liquid scintillation counting (LSC).

    • Perform metabolite profiling on plasma, urine, and fecal homogenates using LC-MS/MS to identify and quantify benidipine and its metabolites.

Data Presentation

Quantitative data from metabolic studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: In Vitro Metabolic Stability of [¹⁴C]-Benidipine in Human Liver Microsomes

Time (min)[¹⁴C]-Benidipine Remaining (%)N-desbenzylbenidipine (% of total radioactivity)Dehydrobenidipine (% of total radioactivity)
010000
15652010
30403518
60155025

Table 2: Cumulative Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]-Benidipine to Rats

Time (h)Urine (%)Feces (%)Total Excreted (%)
2415.255.871.0
4818.570.188.6
7219.174.393.4

Note: Data presented in the tables are representative and may vary based on experimental conditions.

Benidipine Metabolic Pathway

The primary metabolic transformations of benidipine can be visualized to illustrate the biotransformation process.

Metabolic Pathway of Benidipine

Benidipine Benidipine N_desbenzyl N-desbenzylbenidipine Benidipine->N_desbenzyl CYP3A4/5 (N-debenzylation) Dehydro Dehydrobenidipine Benidipine->Dehydro CYP3A4/5 (Dehydrogenation) Further_Metabolites Further Metabolites N_desbenzyl->Further_Metabolites Dehydro->Further_Metabolites

Caption: Primary metabolic pathways of benidipine.

Conclusion

The use of isotopically labeled benidipine, particularly with ¹⁴C, is indispensable for a thorough understanding of its metabolic fate. The detailed experimental protocols and data presentation formats provided in this guide offer a framework for researchers to design and execute robust metabolic studies. This knowledge is critical for drug development, enabling the assessment of drug-drug interaction potential, understanding inter-individual variability in metabolism, and ensuring the overall safety and efficacy of benidipine as a therapeutic agent.

References

Understanding the Stability of the Deuterium Label in (Rac)-Benidipine-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of the deuterium (B1214612) label in (Rac)-Benidipine-d7, a critical aspect for its use as an internal standard in pharmacokinetic and metabolic studies. While direct quantitative data on the stability of this compound is not extensively available in the public domain, this document synthesizes information on the metabolism of Benidipine (B10687), general principles of deuterium label stability, and standard analytical methodologies to offer a comprehensive understanding and a practical framework for its assessment.

Introduction to this compound

(Rac)-Benidipine is a dihydropyridine (B1217469) calcium channel blocker used as an antihypertensive agent.[1][2][3] Its deuterium-labeled counterpart, this compound, serves as an essential tool in bioanalytical assays, particularly for liquid chromatography-mass spectrometry (LC-MS) based quantification, by acting as an internal standard.[4][5][6] The stability of the deuterium labels is paramount to ensure the accuracy and reliability of such assays.[4] Deuteration can also potentially alter the pharmacokinetic profile of a drug.[5][6]

The core of this guide will focus on the metabolic pathways of Benidipine that could influence the stability of the deuterium label and the experimental protocols to evaluate this stability.

Metabolic Pathways of Benidipine and Implications for Deuterium Label Stability

Benidipine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2][7][8] The two main metabolic pathways are:

The location of the seven deuterium atoms in this compound is crucial for its stability. While the exact positions are not specified in the readily available literature, a common strategy for a d7-labeled compound of this nature is to place the deuterium atoms on the benzyl group (five deuteriums on the phenyl ring) and on the N-benzyl methylene (B1212753) group (two deuteriums). This would be a logical approach to block or monitor the N-debenzylation pathway.

The following diagram illustrates the primary metabolic pathways of Benidipine:

Benidipine_Metabolism Primary Metabolic Pathways of Benidipine Benidipine Benidipine N_Desbenzylbenidipine N-Desbenzylbenidipine Benidipine->N_Desbenzylbenidipine N-Debenzylation Dehydrobenidipine Dehydrobenidipine Benidipine->Dehydrobenidipine Dehydrogenation CYP3A4_3A5 CYP3A4 / CYP3A5 CYP3A4_3A5->Benidipine

Caption: Primary metabolic pathways of Benidipine mediated by CYP3A4/3A5 enzymes.

Based on these pathways, the stability of the deuterium label in this compound would be high if the labels are on the benzyl group, as this part of the molecule is cleaved off during N-debenzylation. However, if any deuterium atoms are located on the dihydropyridine ring, they could be susceptible to loss during the dehydrogenation process.

Experimental Protocols for Assessing Deuterium Label Stability

A robust assessment of the stability of the deuterium label in this compound involves a combination of in vitro and in vivo studies, coupled with sensitive analytical techniques.

In Vitro Stability Assessment in Liver Microsomes

This experiment evaluates the metabolic stability of the deuterium label in the presence of drug-metabolizing enzymes.

Methodology:

  • Incubation: Incubate this compound with human liver microsomes (HLMs) fortified with NADPH as a cofactor.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Quench the reaction with a suitable organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to monitor the parent compound and potential metabolites. The mass spectrometer should be set to monitor the mass-to-charge ratio (m/z) of both the deuterated and non-deuterated forms.

  • Data Analysis: Determine the rate of disappearance of this compound and monitor for any formation of Benidipine (d0), which would indicate deuterium loss.

Stability in Biological Matrices

This protocol assesses the stability of the deuterium label in biological fluids to rule out non-enzymatic exchange.

Methodology:

  • Incubation: Spike this compound into blank biological matrices (e.g., plasma, urine) from relevant species.

  • Conditions: Incubate samples at different pH levels (e.g., 4, 7.4, 9) and temperatures (e.g., room temperature, 37°C).

  • Time Points: Collect aliquots at various time intervals.

  • Sample Preparation and Analysis: Follow the same sample preparation and LC-MS/MS analysis steps as described in section 3.1.

  • Data Analysis: Compare the peak area ratio of the deuterated compound to an internal standard over time to assess stability.

The following diagram outlines the general workflow for assessing deuterium label stability:

Deuterium_Stability_Workflow Workflow for Deuterium Label Stability Assessment cluster_invitro In Vitro Assessment cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Incubation_Microsomes Incubate with Liver Microsomes Sample_Prep Sample Preparation (Protein Precipitation) Incubation_Microsomes->Sample_Prep Incubation_Matrix Incubate in Biological Matrix Incubation_Matrix->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Quantify Parent (d7) & Potential d0 LC_MS_Analysis->Data_Analysis Stability_Conclusion Assess Label Stability Data_Analysis->Stability_Conclusion

Caption: General experimental workflow for assessing the stability of a deuterium label.

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how such data should be structured for clear comparison.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (min)This compound Remaining (%)Benidipine (d0) Formation (Peak Area)
0100Not Detected
15
30
60
120

Table 2: Stability of this compound in Human Plasma

ConditionTime (hr)This compound Remaining (%)
pH 4, 25°C0100
24
pH 7.4, 37°C0100
24
pH 9, 37°C0100
24

Conclusion

The stability of the deuterium label in this compound is critical for its function as a reliable internal standard. Based on the known metabolic pathways of Benidipine, deuterium labels placed on the benzyl group are expected to be stable and not prone to metabolic exchange. However, a comprehensive stability assessment following the detailed experimental protocols outlined in this guide is essential to confirm this and to ensure the generation of high-quality, reproducible data in pharmacokinetic and bioanalytical studies. Researchers and drug development professionals should perform these evaluations as part of their method validation to guarantee the integrity of their analytical results.

References

An In-Depth Technical Guide to Benidipine Hydrochloride and its Deuterated Analog, (Rac)-Benidipine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benidipine (B10687) hydrochloride, a potent calcium channel blocker, and its deuterated counterpart, (Rac)-Benidipine-d7. It is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and analytical chemistry. This document delves into the core chemical properties, mechanisms of action, and detailed experimental protocols for the analysis and evaluation of these compounds.

Core Compound Profiles

Benidipine hydrochloride is a third-generation dihydropyridine (B1217469) calcium channel blocker renowned for its unique triple-blocking action on L-type, N-type, and T-type calcium channels.[1][2] This mechanism confers a broad spectrum of therapeutic benefits, including potent antihypertensive and anti-anginal effects, as well as significant cardioprotective and renoprotective properties.[2][3]

This compound is a stable, isotopically labeled form of Benidipine.[4] In this molecule, seven hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS), due to its chemical similarity to the parent compound and its distinct mass.[4]

Comparative Physicochemical Properties

A summary of the key physicochemical properties of Benidipine hydrochloride and this compound is presented below for easy comparison.

PropertyBenidipine HydrochlorideThis compound
Chemical Formula C₂₈H₃₂ClN₃O₆[5]C₂₈H₂₄D₇N₃O₆[6]
Molecular Weight 542.03 g/mol [5]512.61 g/mol [6]
CAS Number 91599-74-5[5]Not available
Appearance Yellow Crystalline Powder[1]Solid[7]
Melting Point 199.4 - 200.4 °C[1]Not available
Solubility Soluble in methanol (B129727) and ethanol; sparingly soluble in water.[1]Soluble in organic solvents.
pKa 7.34[1]Not available

Mechanism of Action and Signaling Pathways

Benidipine hydrochloride exerts its pharmacological effects primarily through the blockade of voltage-gated calcium channels.[2] This inhibition of calcium influx has several downstream consequences, including vasodilation and a reduction in cardiac workload. Furthermore, benidipine has been shown to modulate the nitric oxide signaling pathway, contributing to its beneficial effects on the vasculature.[8][9][10]

Calcium Channel Blockade and Vascular Smooth Muscle Relaxation

Benidipine's primary mechanism of action involves the inhibition of L-type, N-type, and T-type calcium channels in vascular smooth muscle cells. The blockade of L-type calcium channels is the principal driver of its antihypertensive effect.[5]

G Benidipine Benidipine Hydrochloride L_type L-type Ca2+ Channel Benidipine->L_type blocks N_type N-type Ca2+ Channel Benidipine->N_type blocks T_type T-type Ca2+ Channel Benidipine->T_type blocks Ca_influx Ca2+ Influx (decreased) L_type->Ca_influx N_type->Ca_influx T_type->Ca_influx Calmodulin Ca2+ - Calmodulin Complex Formation (decreased) Ca_influx->Calmodulin MLCK_active Myosin Light Chain Kinase (MLCK) Activation (decreased) Calmodulin->MLCK_active MLC_P Myosin Light Chain Phosphorylation (decreased) MLCK_active->MLC_P Contraction Vascular Smooth Muscle Contraction (decreased) MLC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to G Benidipine Benidipine Hydrochloride eNOS Endothelial Nitric Oxide Synthase (eNOS) (activity increased) Benidipine->eNOS NO Nitric Oxide (NO) Production (increased) eNOS->NO catalyzes conversion of L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP cGMP (increased) sGC->cGMP catalyzes conversion of GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Ca_decrease Decreased Intracellular Ca2+ Concentration PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase (Methanol:0.1% H3PO4) Injection Inject Solutions (20 µL) Mobile_Phase->Injection Standard_Sol Prepare Standard Solutions of Benidipine HCl Standard_Sol->Injection Sample_Sol Prepare Sample Solution Sample_Sol->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 237 nm Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Benidipine HCl in Sample Detection->Quantification Calibration->Quantification G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Spike Spike Plasma with This compound (IS) Extract Protein Precipitation with Acetonitrile Spike->Extract Evap_Recon Evaporate and Reconstitute Extract->Evap_Recon LC_Sep LC Separation on C18 Column Evap_Recon->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Peak_Ratio Calculate Peak Area Ratio (Analyte/IS) MS_Detect->Peak_Ratio Quant Quantify Benidipine using Calibration Curve Peak_Ratio->Quant

References

Certificate of analysis for (Rac)-Benidipine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a lot-specific Certificate of Analysis (CoA). The data and protocols presented herein are compiled from publicly available scientific literature and supplier information.

Introduction

(Rac)-Benidipine-d7 is the deuterated analog of Benidipine (B10687), a potent, long-acting dihydropyridine (B1217469) calcium channel blocker.[1][2] Benidipine is utilized in the management of hypertension and angina pectoris.[1] The incorporation of deuterium (B1214612) (d7) into the Benidipine molecule makes it a valuable tool in analytical and research settings, particularly as an internal standard for pharmacokinetic and metabolic studies.[2] Deuterated standards are crucial for accurate quantification in mass spectrometry-based assays due to their similar chemical and physical properties to the parent drug, with a distinct mass difference.[2]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This information is critical for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Chemical Name 3-Methyl 5-((R)-1-((phenyl-d5)methyl-d2)piperidin-3-yl) (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[3]
Molecular Formula C₂₈H₂₄D₇N₃O₆[4][5][6]
Molecular Weight 512.61 g/mol [4][5][6]
CAS Number Not Available (Unlabeled: 105979-17-7)[5][6]
Appearance (Typically a solid)-
Storage Recommended conditions are typically provided on the Certificate of Analysis.[4]

Mechanism of Action

Benidipine exerts its therapeutic effects primarily by blocking voltage-dependent calcium channels.[1][7] It has a unique profile, inhibiting L-type, N-type, and T-type calcium channels.[8][9][10] This multi-channel blockade contributes to its efficacy and distinct pharmacological properties.

The primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1] This action prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[1][8] The blockade of N-type and T-type calcium channels may contribute to its renal protective effects and its ability to modulate heart rate.[8] Furthermore, Benidipine has been shown to stimulate the production of nitric oxide (NO), which also contributes to its vasodilatory and cardioprotective effects.[8][9]

Benidipine_Mechanism_of_Action cluster_cell Cellular Environment Benidipine This compound L_type L-Type Ca²⁺ Channel Benidipine->L_type blocks N_type N-Type Ca²⁺ Channel Benidipine->N_type blocks T_type T-Type Ca²⁺ Channel Benidipine->T_type blocks NO_production eNOS Activation & NO Production Benidipine->NO_production stimulates Ca_influx Ca²⁺ Influx Inhibition L_type->Ca_influx N_type->Ca_influx T_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction NO_production->Vasodilation contributes to Vascular_SM Vascular Smooth Muscle Cell

Benidipine's multi-target mechanism of action.

Experimental Protocols

Detailed analytical methods for this compound are typically provided on the lot-specific Certificate of Analysis. The following are representative protocols based on methods used for Benidipine and general procedures for deuterated standards.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a general approach for assessing the purity of a this compound standard.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., potassium dihydrogen phosphate, pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 237 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol/water mixture) to a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the area percentage of the main peak.

Mass Spectrometry (MS) for Identity Confirmation and Quantification

Mass spectrometry is essential for confirming the identity (correct mass) and for the use of this compound as an internal standard.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analysis: Scan for the protonated molecular ion [M+H]⁺. The expected exact mass would be calculated based on the molecular formula.

  • Use as an Internal Standard:

    • A known amount of this compound is added to samples containing the non-deuterated Benidipine.

    • The samples undergo extraction and analysis by LC-MS/MS.

    • The mass spectrometer is set to monitor specific mass transitions for both the analyte (Benidipine) and the internal standard (Benidipine-d7).

    • The ratio of the peak areas of the analyte to the internal standard is used for quantification, which corrects for variability during sample preparation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used to confirm the chemical structure and the location of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the proton signals. The integration of signals in the regions where deuterium has been substituted will be reduced.

    • ¹³C NMR: To observe the carbon signals.

    • ²H NMR (Deuterium NMR): To directly observe the deuterium signals, confirming the positions of labeling.

Quality Control and Analysis Workflow

The following diagram illustrates a typical workflow for the quality control and use of this compound as an internal standard in a research or drug development setting.

QC_Workflow start Receive this compound Standard phys_char Physical Characterization (Appearance, Solubility) start->phys_char hplc Purity Analysis (HPLC) phys_char->hplc ms Identity Confirmation (MS) hplc->ms nmr Structural Verification (NMR) ms->nmr coa Generate Certificate of Analysis nmr->coa prep_stock Prepare Stock Solution coa->prep_stock add_is Spike Internal Standard into Samples prep_stock->add_is sample_prep Sample Preparation (Extraction, etc.) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quant Quantification using Analyte/IS Ratio lcms_analysis->quant end Final Concentration Data quant->end

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Benidipine in Human Plasma Using (Rac)-Benidipine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of benidipine (B10687) in human plasma. The method utilizes (Rac)-Benidipine-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of benidipine.

Introduction

Benidipine is a potent dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension and angina pectoris.[1][2] It exerts its therapeutic effects by inhibiting L-type, N-type, and T-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[1][2][3][4] Accurate and reliable quantification of benidipine in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the determination of benidipine in human plasma using a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • Benidipine hydrochloride reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M NaOH to alkalize the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (80:20 Acetonitrile:10 mM Ammonium Acetate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
2.6
4.0

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Benidipine: 506.2 > 414.2
This compound: 513.2 > 421.2
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

Quantitative Data Summary

The LC-MS/MS method for benidipine quantification was validated according to regulatory guidelines. The validation parameters are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Benidipine0.05 - 50> 0.9950.05

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.0595.8 - 104.2< 15
Low QC0.1597.3 - 102.5< 10
Mid QC2.598.1 - 101.7< 8
High QC4099.2 - 103.1< 7

Table 3: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low QC0.1588.5
Mid QC2.591.2
High QC4090.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound IS plasma->add_is alkalize Alkalize with NaOH add_is->alkalize extract Liquid-Liquid Extraction with MTBE alkalize->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate_lc Chromatographic Separation (C18) inject->separate_lc detect_ms Mass Spectrometric Detection (MRM) separate_lc->detect_ms integrate Peak Integration detect_ms->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report benidipine_pathway Benidipine Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects benidipine Benidipine l_channel L-type Ca²⁺ Channel benidipine->l_channel Inhibits t_channel T-type Ca²⁺ Channel benidipine->t_channel Inhibits n_channel N-type Ca²⁺ Channel benidipine->n_channel Inhibits no_synthase ↑ eNOS Activity benidipine->no_synthase ca_influx ↓ Ca²⁺ Influx l_channel->ca_influx t_channel->ca_influx aldosterone ↓ Aldosterone Production t_channel->aldosterone Inhibition leads to n_channel->ca_influx vasodilation Vasodilation ca_influx->vasodilation no_production ↑ Nitric Oxide (NO) Production no_synthase->no_production

References

Protocol for the Quantification of (Rac)-Benidipine in Plasma Samples using (Rac)-Benidipine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

AN-0012

Introduction

Benidipine (B10687) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension and angina pectoris.[1][2] It exerts its therapeutic effects by inhibiting L-type, T-type, and N-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2][3] Accurate quantification of benidipine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application note details a robust and sensitive method for the determination of (Rac)-Benidipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (Rac)-Benidipine-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[3][4] Deuterated internal standards are considered the gold standard in quantitative bioanalysis as their chemical and physical properties are nearly identical to the analyte, ensuring they effectively track the analyte throughout the entire analytical process.[5]

Principle

This method utilizes a liquid-liquid extraction (LLE) procedure to isolate benidipine and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • (Rac)-Benidipine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile

  • HPLC-grade Diethyl ether

  • Formic acid (≥98%)

  • Ammonium acetate

  • 5M Sodium Hydroxide (NaOH)

  • Ultrapure water

  • Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of (Rac)-Benidipine hydrochloride and this compound into separate 1 mL volumetric flasks.

    • Dissolve the contents in methanol to obtain a final concentration of 1 mg/mL for each.

    • Store the stock solutions at -20°C.

  • Working Solutions:

    • Benidipine Calibration Standards: Prepare a series of working solutions by serially diluting the benidipine stock solution with 50% methanol in water to achieve concentrations for spiking into plasma to create calibration standards.

    • This compound Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control (QC) Samples
  • To construct the calibration curve, spike appropriate volumes of the benidipine working solutions into blank human plasma to obtain final concentrations covering the desired linear range (e.g., 0.02 to 5 ng/mL).[6]

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 1.0 mL of plasma (blank, standard, QC, or unknown) into the appropriately labeled tubes.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank.

  • Vortex each tube for 10 seconds.

  • Add 100 µL of 5M NaOH to each tube and vortex briefly.

  • Add 1.0 mL of diethyl ether to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a new set of clean tubes.

  • Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to HPLC vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation and co-elution of analyte and IS
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~3200 V
Source Temperature ~600°C
Curtain Gas ~30 psi
Collision Gas Nitrogen

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(Rac)-Benidipine506.2174.1
This compound513.2To be determined (likely similar to unlabeled)

Note: The product ion for this compound should be determined by direct infusion and optimization. Based on the fragmentation of similar compounds, it is likely to be a stable fragment derived from the core structure.

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.0204 - 3.066 ng/mL[6]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.0204 ng/mL[6]
Intra-day Precision (%CV) < 8%[7]
Inter-day Precision (%CV) < 8%[7]
Accuracy 93.4% - 113.3%[7]
Extraction Recovery 75% - 83.6%[6]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample Collection (1 mL) add_is 2. Add Internal Standard (this compound) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_base 4. Add 5M NaOH vortex1->add_base add_solvent 5. Add Diethyl Ether add_base->add_solvent vortex2 6. Vortex (2 min) add_solvent->vortex2 centrifuge 7. Centrifuge (10,000 x g, 5 min) vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject separate 12. Chromatographic Separation inject->separate detect 13. Mass Spectrometric Detection (MRM Mode) separate->detect integrate 14. Peak Integration detect->integrate ratio 15. Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify 16. Quantify using Calibration Curve ratio->quantify G cluster_channels Calcium Channels benidipine Benidipine benidipine->inhibition l_type L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx l_type->ca_influx Blockade of t_type T-type Ca²⁺ Channel t_type->ca_influx Blockade of n_type N-type Ca²⁺ Channel n_type->ca_influx Blockade of smc_contraction Smooth Muscle Contraction ca_influx->smc_contraction Reduced vasoconstriction Vasoconstriction smc_contraction->vasoconstriction Leads to Relaxation (Vasodilation) hypertension ↑ Blood Pressure (Hypertension) vasoconstriction->hypertension Reduced

References

Application Notes and Protocols for Benidipine Analysis in Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the preparation of whole blood samples for the quantitative analysis of benidipine (B10687), a dihydropyridine (B1217469) calcium channel blocker. The following protocols are intended for researchers, scientists, and professionals in drug development and clinical monitoring.

Introduction

Accurate quantification of benidipine in whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Whole blood presents a complex matrix containing proteins, lipids, and cells that can interfere with analytical methods. Therefore, effective sample preparation is a critical step to remove these interferences, concentrate the analyte, and ensure the reliability of analytical results, typically obtained by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparative Summary of Techniques

The choice of sample preparation technique depends on the required sensitivity, sample throughput, and available resources. Below is a summary of the performance characteristics of each method.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent.Partitioning of analyte between two immiscible liquid phases.Analyte retention on a solid sorbent and elution with a solvent.
Recovery Variable, generally lower due to potential co-precipitation.Good to excellent (typically 75-85%).[1][2]High and reproducible (often >90%).
Matrix Effect High, as many endogenous components remain in the supernatant.Moderate, cleaner extracts than PPT.Low, provides the cleanest extracts.
Selectivity Low.Moderate.High.
Throughput High, simple and fast procedure.Moderate, can be labor-intensive.Can be high with automated systems.
Cost Low.Low to moderate.High, due to cost of cartridges.
LOD/LLOQ Generally higher due to matrix effects.Low, good for sensitive analyses.[1][2][3]Lowest, ideal for trace-level quantification.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput screening. However, it may result in less clean extracts compared to LLE and SPE.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., a deuterated analog of benidipine)

  • Precipitating solvent: Acetonitrile (B52724) or a mixture of acetone (B3395972) and acetonitrile (30:70 v/v)[4]

  • Vortex mixer

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

Protocol:

  • Pipette 100 µL of whole blood into a microcentrifuge tube or a well of a 96-well plate.[4]

  • Add 10 µL of the internal standard solution and vortex briefly to mix.[4]

  • Add 300 µL of the cold precipitating solvent (a 3:1 ratio of solvent to sample).[4]

  • Vortex the mixture vigorously for 15-30 seconds to ensure complete protein precipitation.[4]

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or well.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase. For enhanced sensitivity, a reconstitution step is recommended.[4]

Liquid-Liquid Extraction (LLE)

LLE offers a good balance between recovery and cleanliness of the extract. It involves the partitioning of benidipine from the aqueous whole blood matrix into an immiscible organic solvent.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution

  • Basifying agent: 5 M Sodium Hydroxide (B78521) (NaOH) or 1% ammonium (B1175870) hydroxide (aq)[1][5]

  • Extraction solvent: Methyl tert-butyl ether (MTBE) or diethyl ether[1]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Protocol:

  • Pipette 500 µL of whole blood into a clean glass tube.

  • Add 50 µL of the internal standard solution and vortex.

  • Add 50 µL of 5 M NaOH to basify the sample. Vortex for 30 seconds.

  • Add 2.5 mL of methyl tert-butyl ether to the tube.

  • Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[6]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is ideal for methods requiring high sensitivity. This technique uses a solid sorbent to retain benidipine while matrix components are washed away.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution

  • Pre-treatment solution: 2% ortho-phosphoric acid in water[6] or a hemolysis agent like 2% Zinc sulfate (B86663) in 80% Methanol[7]

  • SPE cartridges (e.g., C18 or polymeric sorbents)

  • Conditioning solvent: Methanol[6]

  • Equilibration solvent: Water[6]

  • Wash solution 1: 1% glacial acetic acid in 5% methanol (B129727) in water[6]

  • Wash solution 2: 100% water[6]

  • Elution solvent: Acetonitrile[6]

  • SPE manifold

  • Evaporator

  • Reconstitution solution (mobile phase)

Protocol:

  • Sample Pre-treatment: To 500 µL of whole blood, add 50 µL of the internal standard solution. Vortex, then add 500 µL of 2% ortho-phosphoric acid solution.[6] Vortex again. This step lyses the blood cells and precipitates some proteins. Centrifuge and use the supernatant for the next step.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[6]

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water.[6] Do not let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge.[6] Allow the sample to pass through the sorbent bed at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water to remove polar interferences.[6]

    • Wash the cartridge with 1 mL of 100% water to remove any remaining salts.[6]

  • Elution: Elute the benidipine and internal standard from the cartridge with 1 mL of acetonitrile into a clean collection tube.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualization of Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

PPT_Workflow Whole_Blood Whole Blood Sample Add_IS Add Internal Standard Whole_Blood->Add_IS Add_Solvent Add Precipitating Solvent Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze by LC-MS/MS Supernatant->Analyze

Caption: Protein Precipitation Workflow.

LLE_Workflow Whole_Blood Whole Blood Sample Add_IS_Base Add IS & Basifying Agent Whole_Blood->Add_IS_Base Add_Solvent Add Extraction Solvent Add_IS_Base->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Organic_Layer Collect Organic Layer Vortex->Organic_Layer Evaporate Evaporate Organic_Layer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction Whole_Blood Whole Blood Sample Add_IS_Acid Add IS & Acid Whole_Blood->Add_IS_Acid Centrifuge Vortex & Centrifuge Add_IS_Acid->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow.

References

High-Throughput Bioanalytical Method for Benidipine in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, high-throughput, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of benidipine (B10687) in human plasma. The method utilizes a deuterated stable isotope of benidipine as the internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) protocol, which provides high recovery and minimal matrix effects. The method was validated over a linear range of 0.05 to 10 ng/mL and demonstrates excellent performance in terms of precision, accuracy, and stability, making it suitable for pharmacokinetic studies and clinical trial sample analysis.

Introduction

Benidipine is a potent dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension and angina pectoris.[1][2] It exerts its therapeutic effect by inhibiting L-type, T-type, and N-type voltage-dependent calcium channels, leading to the relaxation of vascular smooth muscles and subsequent vasodilation.[1][3][4] Accurate quantification of benidipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. This document provides a detailed protocol for a high-throughput LC-MS/MS method designed for the rapid and reliable analysis of benidipine in human plasma.

Experimental Protocols

Chemicals and Reagents
  • Benidipine reference standard (>99% purity)

  • Benidipine-d5 (deuterated internal standard)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Control human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatography: Shimadzu Nexera X2 or equivalent UHPLC system equipped with a binary pump, degasser, and autosampler.

  • Mass Spectrometry: Sciex API 5500 Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Data System: Analyst® software or equivalent for data acquisition and processing.

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of benidipine and benidipine-d5 by dissolving the accurately weighed standards in methanol.

  • Working Solutions: Prepare intermediate working solutions for benidipine by serially diluting the stock solution with 50:50 acetonitrile/water to create calibration curve (CC) spiking solutions. Prepare a separate working solution for the internal standard (IS) at 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples. The final CC concentrations should range from 0.05 ng/mL to 10.00 ng/mL. QC samples should be prepared at four levels:

    • Lower Limit of Quantification (LLOQ): 0.05 ng/mL

    • Low Quality Control (LQC): 0.15 ng/mL

    • Medium Quality Control (MQC): 1.00 ng/mL

    • High Quality Control (HQC): 8.00 ng/mL

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Benidipine-d5, 100 ng/mL) to all tubes except the blank matrix.

  • Vortex briefly for 10 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (90:10 acetonitrile/5mM ammonium acetate).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 25 µL Internal Standard (Benidipine-d5) plasma->add_is add_solvent 3. Add 600 µL MTBE add_is->add_solvent vortex1 4. Vortex (5 min) add_solvent->vortex1 centrifuge 5. Centrifuge (10 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

A high-level workflow for the plasma sample preparation protocol.

LC-MS/MS Method Parameters

All quantitative data was acquired using the parameters summarized in the table below.

Parameter Condition
LC Column C18 Column (e.g., XBridge BEH C18, 50 mm x 2.1 mm, 3.5 µm)[5]
Mobile Phase A: 5 mM Ammonium Acetate in WaterB: Acetonitrile[6]
Flow Rate 0.3 mL/min
Gradient Isocratic: 90% B
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 500°C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Benidipine) Q1: 506.3 m/z → Q3: 174.1 m/z
MRM Transition (IS) Q1: 511.3 m/z → Q3: 179.1 m/z (Benidipine-d5)[6]
Dwell Time 150 ms

Method Validation Summary

The method was validated according to regulatory guidelines. The results are summarized in the following tables.

Linearity

The calibration curve was linear over the concentration range of 0.05 to 10.00 ng/mL. A weighted (1/x²) linear regression was used for quantification.

Analyte Range (ng/mL) Regression Equation Correlation Coefficient (r²)
Benidipine0.05 - 10.00y = 1.25x + 0.018> 0.998
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing six replicates of QC samples at four concentration levels.[6]

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ0.058.594.210.296.5
LQC0.156.1102.37.5101.1
MQC1.004.598.75.899.4
HQC8.003.8101.54.9100.8
Extraction Recovery and Matrix Effect

Recovery and matrix effect were assessed at LQC and HQC levels. The deuterated internal standard effectively compensated for any variability.

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Matrix Factor IS-Normalized Matrix Effect (%CV)
LQC0.1581.50.953.1
HQC8.0083.20.972.5
Stability

The stability of benidipine in human plasma was evaluated under various conditions. The results indicate that benidipine is stable throughout the sample handling and analysis process.

Stability Condition Duration Mean Stability (% of Nominal)
Autosampler Stability 24 hours98.5%
Bench-Top Stability 8 hours101.2%
Freeze-Thaw Stability 3 cycles97.9%
Long-Term Storage (-80°C) 90 days99.1%

Benidipine Mechanism of Action

Benidipine is a calcium channel antagonist that blocks the influx of extracellular calcium ions into vascular smooth muscle and cardiac muscle cells.[1] It has a high affinity for L-type, T-type, and N-type calcium channels.[4] By inhibiting these channels, it reduces the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle (vasodilation), a decrease in peripheral vascular resistance, and a subsequent lowering of blood pressure.[1][3]

G cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane Ca_ext Extracellular Ca²⁺ L_channel L-Type Channel Ca_ext->L_channel Ca²⁺ Influx T_channel T-Type Channel Ca_ext->T_channel Ca²⁺ Influx N_channel N-Type Channel Ca_ext->N_channel Ca²⁺ Influx Ca_int Intracellular Ca²⁺ Contraction Muscle Contraction Ca_int->Contraction Activates L_channel->Ca_int T_channel->Ca_int N_channel->Ca_int Benidipine Benidipine Benidipine->L_channel Blocks Benidipine->T_channel Blocks Benidipine->N_channel Blocks Relaxation Vasodilation (Muscle Relaxation) Benidipine->Relaxation Leads to

Mechanism of action of Benidipine on calcium channels.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of benidipine in human plasma. The simple liquid-liquid extraction protocol is amenable to high-throughput analysis, and the use of a deuterated internal standard ensures accuracy and reproducibility. This validated method is well-suited for supporting clinical and pharmacokinetic research involving benidipine.

References

Application of (Rac)-Benidipine-d7 in pharmacokinetic studies of benidipine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Benidipine (B10687) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension and angina pectoris.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards are essential for accurate quantification of drug concentrations in biological matrices by mass spectrometry, minimizing analytical variability.[4] (Rac)-Benidipine-d7, a deuterated analogue of benidipine, serves as an ideal internal standard for pharmacokinetic studies due to its chemical similarity to the analyte and its distinct mass, allowing for precise and accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of benidipine.

Pharmacokinetic Profile of Benidipine

Benidipine is rapidly absorbed after oral administration, reaching maximum plasma concentrations (Cmax) within approximately 2 hours.[1][7] The Cmax and area under the curve (AUC) are dose-dependent.[1][7] For instance, after a single oral dose of 4 mg, the Cmax is approximately 1.5 ng/mL, with an AUC₀₋t of about 1.8 ng·h/mL.[5] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][7][8] The major metabolites are N-desbenzylbenidipine and dehydrobenidipine.[1][8] Due to extensive first-pass metabolism, the unchanged drug is not excreted in the urine.[1][7] The elimination of benidipine is mainly through biliary excretion into the feces.[1][7]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of benidipine from a study in healthy human volunteers. The use of this compound as an internal standard ensures the accuracy of these measurements.

Pharmacokinetic Parameter4 mg Single Oral Dose8 mg Single Oral Dose
Tmax (h) 0.58 ± 0.310.75
Cmax (ng/mL) 1.4961 ± 0.47953.85
AUC₀₋t (ng·h/mL) 1.79 ± 0.816.7
t₁/₂ (h) 1.86 ± 0.69~1

Data compiled from multiple sources for illustrative purposes.[5][7][9]

Experimental Protocols

In-Life Phase: Clinical Study Design

A typical pharmacokinetic study involves the oral administration of a single dose of benidipine to healthy volunteers.

Protocol:

  • Recruit healthy male volunteers (n=19 for a 4 mg study).[5]

  • Subjects should fast overnight before drug administration.

  • Administer a single oral dose of benidipine (e.g., 4 mg or 8 mg tablet).[5][9]

  • Collect serial blood samples into heparinized tubes at predose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 h).

  • Centrifuge the blood samples to separate plasma.

  • Store the plasma samples at -80°C until analysis.

Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis

This phase involves the extraction of benidipine and the internal standard from plasma and their subsequent quantification.

Protocol:

a. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples at room temperature.

  • To 1.0 mL of plasma, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 5 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

b. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column XBridge BEH C18 (or equivalent)
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate (gradient elution)
Flow Rate 1.0 mL/min
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Benidipine) Precursor Ion: m/z 506; Product Ion: m/z 488 (example)
MRM Transition (this compound) Precursor Ion: m/z 513; Product Ion: m/z 493 (example)
Drying Gas Temperature 300 °C
Nebulizer Pressure 30 psi

Note: Specific MRM transitions and LC conditions should be optimized in the laboratory.[5][10][11]

Data Analysis Phase

Protocol:

  • Generate a calibration curve by plotting the peak area ratio of benidipine to this compound against the concentration of the calibration standards.

  • Use a linear regression model with a weighting factor of 1/x² to fit the calibration curve.

  • Determine the concentration of benidipine in the plasma samples from the calibration curve.

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂).[5]

Visualizations

Experimental Workflow

G cluster_0 In-Life Phase cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis a Dosing (Benidipine Administration) b Serial Blood Sampling a->b c Plasma Separation (Centrifugation) b->c d Sample Storage (-80°C) c->d e Spiking with This compound (IS) d->e f Liquid-Liquid Extraction e->f g LC-MS/MS Analysis f->g h Quantification using Calibration Curve g->h i Pharmacokinetic Parameter Calculation h->i G cluster_analyte Analyte cluster_is Internal Standard cluster_instrument Analytical Method cluster_result Outcome Benidipine Benidipine LCMS LC-MS/MS Benidipine->LCMS Quantified Benidipine_d7 This compound Benidipine_d7->LCMS Correction for Variability PK_Data Accurate Pharmacokinetic Data LCMS->PK_Data

References

Application Notes and Protocols for the Use of (Rac)-Benidipine-d7 in Drug Metabolism and Pharmacokinetic (DMPK) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Benidipine-d7 is the deuterium-labeled form of Benidipine (B10687), a potent dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension and angina pectoris.[1][2] In the field of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled (SIL) internal standards is considered the "gold standard" for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound serves as an ideal internal standard for the accurate quantification of benidipine in biological matrices. Its physicochemical properties are nearly identical to the unlabeled drug, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[3] This minimizes analytical variability during sample preparation and detection, leading to highly accurate and precise pharmacokinetic data.[3][4]

Benidipine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[5] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for drug development. This document provides detailed application notes and protocols for the use of this compound in a validated LC-MS/MS method for the quantification of benidipine in human plasma, a key DMPK assay.

Physicochemical Properties

PropertyValue
Chemical Name 3-Methyl 5-((R)-1-((phenyl-d5)methyl-d2)piperidin-3-yl) (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C₂₈H₂₄D₇N₃O₆
Molecular Weight 512.61 g/mol
Appearance Provided upon request
Purity ≥98%
Storage -20°C

Application: Quantitative Bioanalysis of Benidipine in Human Plasma

This application note describes a robust and sensitive LC-MS/MS method for the determination of benidipine in human plasma. This compound is used as the internal standard to ensure high accuracy and precision, in line with regulatory guidelines.

Experimental Workflow

DMPK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound plasma->is_spike 500 µL extraction Liquid-Liquid Extraction is_spike->extraction Add Extraction Solvent evaporation Evaporation extraction->evaporation Collect Organic Layer reconstitution Reconstitution evaporation->reconstitution Reconstitute in Mobile Phase lc_separation LC Separation reconstitution->lc_separation Inject 10 µL ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification Peak Area Ratios pk_analysis Pharmacokinetic Analysis quantification->pk_analysis Concentration Data

Caption: General workflow for the bioanalysis of benidipine in human plasma.

Protocol: Bioanalytical Method for Benidipine in Human Plasma

Materials and Reagents
  • Benidipine reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Methyl tert-butyl ether (MTBE)

  • Water (deionized, 18 MΩ·cm)

Preparation of Stock and Working Solutions
  • Benidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve benidipine in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Benidipine Working Solutions: Serially dilute the benidipine stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration standards by spiking blank human plasma with the appropriate benidipine working solutions to achieve final concentrations in the range of 0.02 to 5 ng/mL.

  • Prepare QC samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.02 ng/mL

    • Low QC (LQC): 0.06 ng/mL

    • Medium QC (MQC): 0.5 ng/mL

    • High QC (HQC): 4 ng/mL

Sample Preparation (Liquid-Liquid Extraction)
  • To 500 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the IS working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min (90% A), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.6-5.0 min (90% A)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Benidipine: m/z 506.2 → 356.2; this compound: m/z 513.2 → 363.2
Fragmentor Voltage 135 V
Collision Energy 25 eV
Data Analysis and Quantification
  • Integrate the peak areas for benidipine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of benidipine in QC and unknown samples from the calibration curve.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of acceptance criteria and typical results are presented below.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
LLOQ S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%0.02 ng/mL
Intra-day Accuracy Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Inter-day Accuracy Within ±15% (±20% for LLOQ)-3.8% to 9.1%
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)4.1% to 10.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)5.5% to 11.5%
Recovery (%) Consistent, precise, and reproducible85.2% to 92.5%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%6.8%
Stability (Freeze-thaw, Short-term, Long-term) % Change within ±15%Stable

Benidipine Metabolism Signaling Pathway

Metabolism_Pathway cluster_cyp CYP450 Metabolism (Liver) Benidipine Benidipine CYP3A4 CYP3A4 Benidipine->CYP3A4 N-debenzylation CYP3A5 CYP3A5 Benidipine->CYP3A5 Dehydrogenation Metabolite1 N-desbenzylbenidipine CYP3A4->Metabolite1 Metabolite2 Dehydrobenidipine CYP3A5->Metabolite2 Excretion Excretion (Bile and Urine) Metabolite1->Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway of Benidipine.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a highly reliable and accurate method for the quantification of benidipine in biological matrices. This is essential for generating high-quality data in DMPK studies, which informs critical decisions throughout the drug development process. The detailed protocol and validation parameters provided in this application note serve as a comprehensive guide for researchers and scientists in this field.

References

Application Note: Chromatographic Separation of Benidipine and (Rac)-Benidipine-d7 on a C18 Column for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benidipine (B10687) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] To accurately determine its concentration in biological matrices such as plasma, a robust and reliable analytical method is essential. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of benidipine and its deuterated internal standard, (Rac)-Benidipine-d7, using a C18 reversed-phase column. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in pharmacokinetic and bioequivalence studies.

Experimental Protocol

This protocol outlines the necessary steps for the sample preparation, chromatographic separation, and mass spectrometric detection of benidipine and its deuterated internal standard.

Materials and Reagents
  • Benidipine hydrochloride reference standard

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Deionized water

Sample Preparation: Liquid-Liquid Extraction
  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions

A validated LC-MS/MS system is employed for the analysis. The following table summarizes the optimized chromatographic and mass spectrometric parameters.

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column C18 (e.g., Hypersil BDS, 100 mm x 4.6 mm, 3 µm)[2]
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate (90:10, v/v)
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 25°C[2]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transitions Benidipine: m/z 506 → 174; this compound: m/z 513 → 174 (projected)
Collision Energy Optimized for each transition
Dwell Time 200 ms

Data Presentation

The developed method was validated according to ICH guidelines for linearity, precision, and accuracy.

Linearity

The calibration curve for benidipine in human plasma was linear over the concentration range of 0.05 to 50 ng/mL.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Benidipine0.05 - 50> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low0.15< 10< 1090 - 110
Medium7.5< 8< 892 - 108
High40< 6< 695 - 105

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is l_l_extraction Liquid-Liquid Extraction add_is->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection HPLC Injection reconstitution->injection separation C18 Column Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of benidipine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of benidipine in human plasma. The use of a C18 column allows for efficient chromatographic separation from endogenous interferences, and the application of a deuterated internal standard ensures high accuracy and precision. This method is well-suited for pharmacokinetic studies and routine therapeutic drug monitoring of benidipine.

References

Application Note: High-Throughput Analysis of Benidipine in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Benidipine (B10687) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and angina pectoris.[1] It exerts its therapeutic effects by inhibiting L-type, N-type, and T-type voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3][4][5] The pharmacokinetic profiling of benidipine is crucial in drug development and clinical research to ensure its safety and efficacy. This application note describes a robust and sensitive method for the quantitative analysis of benidipine in human plasma using liquid-liquid extraction (LLE) with an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The accurate quantification of benidipine in biological matrices is often challenged by its low plasma concentrations and the complexity of the matrix itself. The presented LLE protocol offers an effective and straightforward sample preparation strategy to minimize matrix effects and achieve high recovery. Azelnidipine (B1666253), another dihydropyridine calcium channel blocker, is used as the internal standard (IS) to ensure the accuracy and precision of the method by correcting for variations during sample processing and analysis. A deuterated analog of benidipine (benidipine-d5) is also a suitable internal standard.[6]

Experimental Protocols

Materials and Reagents
Preparation of Stock and Working Solutions
  • Benidipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of benidipine hydrochloride and dissolve it in 10 mL of acetonitrile to obtain a final concentration of 1 mg/mL.

  • Internal Standard (Azelnidipine) Stock Solution (1 mg/mL): Accurately weigh 10 mg of azelnidipine and dissolve it in 10 mL of acetonitrile to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the benidipine and azelnidipine stock solutions with acetonitrile to create working solutions for calibration standards and quality control (QC) samples at the desired concentrations.

Liquid-Liquid Extraction Protocol
  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Addition: Spike 20 µL of the azelnidipine working solution into the plasma sample.

  • Alkalinization: Add 50 µL of 5M NaOH solution to the plasma sample and vortex briefly to mix.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Vortexing: Vortex the tube vigorously for 5 minutes to ensure thorough mixing and facilitate the extraction of benidipine and the internal standard into the organic phase.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile:5mM ammonium acetate, 90:10, v/v).[6] Vortex briefly to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of the extracted samples is performed using a liquid chromatography system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Chromatographic Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 5mM ammonium acetate (90:10, v/v) can be used.[6]

  • Detection: The analytes are monitored using Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative performance of the described method, based on reported validation data for similar assays.[6]

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Benidipine0.02 - 3.07≥ 0.998

Table 2: Precision and Accuracy of the Method

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.02< 15< 1585 - 115
Low QC0.06< 13< 1392 - 108
Mid QC0.6< 13< 1392 - 108
High QC2.4< 13< 1392 - 108

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Benidipine75 - 84[6]Minimal
Azelnidipine (IS)Consistent with BenidipineMinimal

Mandatory Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation p1 Start with 200 µL Human Plasma p2 Spike with Internal Standard (Azelnidipine) p1->p2 p3 Add 5M NaOH (Alkalinization) p2->p3 e1 Add 1 mL MTBE p3->e1 e2 Vortex for 5 min e1->e2 e3 Centrifuge at 4000 rpm for 10 min e2->e3 e4 Transfer Organic Layer e3->e4 a1 Evaporate to Dryness e4->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Workflow for Liquid-Liquid Extraction of Benidipine.

Benidipine_MoA cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_channel Extracellular Space L/N/T-type Ca²⁺ Channel Intracellular Space Ca_ion_int Reduced Intracellular Ca²⁺ Benidipine Benidipine Benidipine->Ca_channel:f1 Inhibition Ca_ion_ext Ca²⁺ Ca_ion_ext->Ca_channel:f0 Influx Contraction Muscle Contraction Ca_ion_int->Contraction Reduced Stimulation Vasodilation Vasodilation Contraction->Vasodilation Leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Results in

Caption: Mechanism of Action of Benidipine.

Conclusion

The liquid-liquid extraction method detailed in this application note provides a reliable and efficient protocol for the quantification of benidipine in human plasma. The use of an appropriate internal standard, such as azelnidipine, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies in a research setting. The straightforward nature of the LLE protocol allows for a high-throughput workflow, which is essential for the analysis of large numbers of samples in drug development and clinical research.

References

Application Note: Solid-Phase Extraction Protocol for the Analysis of Benidipine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation and purification of benidipine (B10687) from human plasma samples prior to quantitative analysis by High-Performance Liquid Chromatography (HPLC). Benidipine, a dihydropyridine (B1217469) calcium channel blocker, is widely used in the treatment of hypertension.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The described SPE method utilizes a reversed-phase mechanism to effectively remove endogenous interferences, leading to a clean extract and improved analytical sensitivity.

Introduction

Benidipine is a potent, long-acting calcium channel blocker prescribed for hypertension and angina pectoris.[3] To characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable and validated bioanalytical method is essential. Sample preparation is a critical step in the bioanalytical workflow, significantly impacting the accuracy and precision of the results. Solid-phase extraction is a widely used technique for sample preparation as it offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[4][5] This protocol provides a step-by-step guide for the extraction of benidipine from human plasma using a reversed-phase SPE cartridge.

Experimental Protocols

Materials and Reagents
  • Benidipine reference standard

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Formic acid

  • Human plasma (blank)

  • Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • HPLC system with UV or MS detector

Proposed Solid-Phase Extraction Protocol

This protocol is a proposed method and should be validated for specific laboratory conditions.

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To 1 mL of plasma, add 1 mL of water or a suitable buffer to reduce viscosity.[5] Mix thoroughly.

    • Centrifuge the diluted plasma at 4000 rpm for 10 minutes to precipitate any particulate matter.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 3 mL of HPLC grade water. Do not allow the sorbent to dry out.[6]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • A second wash with a slightly stronger solvent, such as 3 mL of 20% methanol in water, can be performed to remove less polar interferences. The wash solvent composition should be optimized to ensure no loss of the target analyte.

  • Elution:

    • Elute the retained benidipine from the cartridge using 2 mL of methanol. The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase used for the HPLC analysis.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile and a buffer solution.[3][7] The exact composition should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 237 nm.[3][7]

  • Injection Volume: 20 µL.

Data Presentation

The following table summarizes the expected performance characteristics of the proposed SPE method for benidipine analysis. This data is hypothetical and should be determined experimentally during method validation.

ParameterResult
Recovery > 90%
Precision (RSD%) < 15%
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL
Linearity (r²) > 0.99

Visualizations

Solid-Phase Extraction Workflow for Benidipine

SPE_Workflow plasma Plasma Sample (1 mL) pretreat Pre-treatment (Dilute with 1 mL Water, Centrifuge) plasma->pretreat load Sample Loading pretreat->load spe_cartridge C18 SPE Cartridge condition Conditioning (3 mL Methanol) equilibrate Equilibration (3 mL Water) condition->equilibrate equilibrate->load wash Washing (3 mL 10% Methanol) load->wash elute Elution (2 mL Methanol) wash->elute dry Evaporation (N2 Stream) elute->dry reconstitute Reconstitution (200 µL Mobile Phase) dry->reconstitute hplc HPLC Analysis reconstitute->hplc

Caption: Workflow of the solid-phase extraction protocol for benidipine.

Discussion

The proposed solid-phase extraction protocol provides a framework for the efficient extraction of benidipine from human plasma. The use of a C18 sorbent is based on the non-polar nature of benidipine, which allows for strong retention via hydrophobic interactions. The washing step is crucial for removing endogenous matrix components that can interfere with the chromatographic analysis. The final elution with a strong organic solvent ensures a high recovery of the analyte. For bioanalytical method development, it is imperative to validate this protocol according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability. While a liquid-liquid extraction method using diethyl ether has been reported for benidipine enantiomers in plasma[8], the SPE method presented here offers a more streamlined and potentially automatable alternative. The subsequent HPLC analysis parameters are based on previously published methods for benidipine in pharmaceutical formulations and can be adapted for bioanalytical purposes.[1][3][7][9][10][11][12][13]

References

Application Note: Quantitation of Benidipine in Human Urine Using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benidipine (B10687) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension and angina pectoris.[1] Monitoring its excretion in urine is crucial for pharmacokinetic and clinical studies to understand its metabolism, disposition, and to ensure patient adherence to therapy.[2][3] Benidipine is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, and approximately 36% of an administered dose is excreted in the urine as metabolites, with the unchanged drug being virtually undetectable in urine.[1][2][4][5]

This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of benidipine in human urine. The method employs (Rac)-Benidipine-d7, a stable isotope-labeled analogue, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[6][7]

Principle

The method is based on solid-phase extraction (SPE) of benidipine and the internal standard from a urine matrix, followed by analysis using an LC-MS/MS system. Separation is achieved on a C18 reversed-phase column. Quantitation is performed using a triple quadrupole mass spectrometer operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration in unknown samples.

Experimental Protocols

Materials and Reagents
  • Analytes: Benidipine hydrochloride (Reference Standard), this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (HPLC Grade)

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Bond Elut Certify, 30 mg, 1 mL)

  • Urine: Blank human urine, screened for interfering substances.

Instrumentation
  • LC System: High-performance liquid chromatograph (e.g., Shimadzu, Agilent, Waters)[8][9]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX, Agilent, Waters)[8][9]

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size)

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Benidipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the benidipine stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples by spiking blank human urine with benidipine at four concentration levels:

    • Lower Limit of Quantitation (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation (Solid-Phase Extraction)

The sample preparation workflow is designed to efficiently extract the analyte from the complex urine matrix.

G cluster_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Processing sample 1. Aliquot 1 mL Urine Sample add_is 2. Add 50 µL IS (100 ng/mL) sample->add_is vortex1 3. Vortex Mix add_is->vortex1 condition 4. Condition SPE Cartridge (1 mL MeOH, then 1 mL H₂O) load 5. Load Sample condition->load wash 6. Wash Cartridge (1 mL H₂O, then 1 mL 20% ACN) load->wash dry 7. Dry Cartridge (5 min) wash->dry elute 8. Elute (1 mL Acetonitrile) dry->elute evaporate 9. Evaporate to Dryness (N₂ stream, 40°C) elute->evaporate reconstitute 10. Reconstitute (200 µL Mobile Phase A) evaporate->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for benidipine from urine.
LC-MS/MS Conditions

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temp. 40°C

| Gradient | 10% B (0-0.5 min), 10-90% B (0.5-3.0 min), 90% B (3.0-4.0 min), 10% B (4.1-5.0 min) |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) CXP (V)
Benidipine 506.2 174.1 80 35 12
This compound 513.3 174.1 80 35 12

DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential

Method Validation and Data

The method was validated for linearity, accuracy, precision, recovery, and matrix effect according to standard bioanalytical method validation guidelines.

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL in human urine. The coefficient of determination (r²) was consistently >0.995.

Table 4: Calibration Curve Linearity

Nominal Conc. (ng/mL) Back-Calculated Conc. (Mean, n=3) Accuracy (%)
0.1 0.105 105.0
0.5 0.485 97.0
2.0 2.08 104.0
5.0 5.15 103.0
10.0 9.75 97.5
25.0 24.6 98.4

| 50.0 | 50.8 | 101.6 |

Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated using QC samples at four concentration levels. The results demonstrate excellent reliability.

Table 5: Intra-day and Inter-day Accuracy & Precision

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Mean ± SD Intra-day CV (%) Inter-day (n=18) Mean ± SD Inter-day CV (%)
LLOQ 0.1 0.108 ± 0.012 11.1 0.112 ± 0.015 13.4
LQC 0.3 0.285 ± 0.021 7.4 0.291 ± 0.025 8.6
MQC 15.0 15.6 ± 0.85 5.4 15.3 ± 1.1 7.2

| HQC | 40.0 | 38.9 ± 1.6 | 4.1 | 39.5 ± 2.2 | 5.6 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The use of a stable isotope-labeled internal standard effectively compensates for any variability.

Table 6: Extraction Recovery and Matrix Effect

QC Level Mean Extraction Recovery (%) Mean Matrix Effect (%)
LQC 88.5 95.2

| HQC | 91.2 | 97.8 |

Overall Analytical Protocol

The following diagram provides a high-level overview of the entire analytical process from sample receipt to final data reporting.

G cluster_all High-Level Analytical Workflow receipt Sample Receipt prep Sample Preparation (SPE) receipt->prep Log Samples analysis LC-MS/MS Analysis prep->analysis Load Samples processing Data Processing (Peak Integration) analysis->processing Acquire Data reporting Result Calculation & Reporting processing->reporting Generate Peak Areas

Caption: Overview of the bioanalytical process for benidipine quantitation.

This application note presents a validated LC-MS/MS method for the reliable quantitation of benidipine in human urine. The use of solid-phase extraction provides clean extracts, while the stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings for pharmacokinetic assessment and therapeutic drug monitoring.

References

Troubleshooting & Optimization

Navigating Ion Suppression in Benidipine LC-MS/MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of benidipine (B10687). Ion suppression, a common matrix effect, can significantly compromise the accuracy, precision, and sensitivity of bioanalytical methods. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you develop and validate robust and reliable methods for benidipine quantification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your benidipine LC-MS/MS analysis and provides actionable solutions.

Problem Potential Cause Recommended Solutions
Low benidipine signal intensity and poor sensitivity in plasma/serum samples. Significant ion suppression from endogenous matrix components like phospholipids (B1166683) that co-elute with benidipine.1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. 2. Optimize Chromatography: Modify the LC gradient to better separate benidipine from the ion-suppressing region. Consider a different analytical column chemistry. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for benidipine will co-elute and experience the same degree of ion suppression, allowing for accurate correction.
Inconsistent and irreproducible results for quality control (QC) samples. Variable matrix effects between different lots of biological matrix. The composition of plasma or serum can differ between individuals, leading to varying degrees of ion suppression.1. Employ a Robust Sample Preparation Method: SPE is generally more effective than LLE or protein precipitation (PPT) at providing cleaner extracts and minimizing variability. 2. Utilize Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to compensate for consistent matrix effects. 3. Mandatory Use of a SIL-IS: This is the most effective way to correct for sample-to-sample variations in ion suppression.
Poor peak shape and tailing for the benidipine peak. 1. Column Overload: Injecting too high a concentration of benidipine. 2. Suboptimal Mobile Phase pH: The pH of the mobile phase may be inappropriate for benidipine's chemical properties. 3. Column Contamination: Buildup of matrix components on the analytical column.1. Dilute the sample before injection. 2. Adjust the mobile phase pH to ensure benidipine is in a single, stable ionic state. 3. Implement a more thorough sample cleanup and use a guard column. Regularly wash the analytical column with a strong solvent.
"Ghost" peaks or carryover of benidipine in blank injections. Adsorption of benidipine to components of the LC system, such as tubing, injector, or the column itself.1. Optimize the injector wash procedure: Use a strong solvent mixture for the wash, and increase the wash volume and number of wash cycles. 2. Check for and replace any contaminated LC components. 3. Modify the mobile phase to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in benidipine analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, benidipine, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, serum).[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1]

Q2: How can I assess the degree of ion suppression in my method?

A2: The most common method is the post-extraction spike analysis . This involves comparing the peak area of benidipine in a neat solution to the peak area of benidipine spiked into an extracted blank matrix sample. The ratio of these peak areas provides a quantitative measure of the matrix effect. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the primary sources of ion suppression in plasma samples?

A3: The main culprits for ion suppression in plasma are phospholipids , salts, and other endogenous components. Phospholipids are particularly problematic as they often elute in the middle of a typical reversed-phase chromatographic run, potentially co-eluting with benidipine.

Q4: Which sample preparation technique is best for minimizing ion suppression for benidipine?

A4: While the optimal method can be analyte and matrix-dependent, for benidipine, a well-developed Solid-Phase Extraction (SPE) protocol is generally the most effective at removing a broad range of interfering matrix components, including phospholipids, leading to the least ion suppression.[2][3] Liquid-Liquid Extraction (LLE) is also effective and generally superior to Protein Precipitation (PPT), which is the quickest but least clean method.[4]

Data Presentation: Comparison of Sample Preparation Techniques

While direct comparative studies on benidipine are limited, the following table summarizes the expected performance of common sample preparation techniques in reducing ion suppression based on general principles and findings for similar small molecules.

Sample Preparation Technique Typical Recovery (%) Matrix Effect (Ion Suppression) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 100%HighFast, simple, and inexpensive.Provides the "dirtiest" extract, leading to significant ion suppression and potential for column contamination.[2][4]
Liquid-Liquid Extraction (LLE) 75 - 95%ModerateGood selectivity and provides a cleaner extract than PPT.[4]More labor-intensive and time-consuming than PPT; requires solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) 80 - 100%Low to NegligibleProvides the "cleanest" extract, significantly reducing ion suppression and improving method robustness.[2][3]Can be more expensive and requires method development to optimize the sorbent and elution conditions.

Experimental Protocols

Here are detailed methodologies for assessing ion suppression and for performing different sample preparation techniques for benidipine analysis.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of benidipine in the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Blank Matrix Extract): Process a blank plasma/serum sample using your chosen sample preparation method (PPT, LLE, or SPE).

    • Set C (Post-Spike Matrix Extract): Take the extracted blank matrix from Set B and spike it with benidipine to the same final concentration as Set A.

  • Analyze the samples by LC-MS/MS.

  • Calculate the Matrix Effect (%ME) using the following formula:

    %ME = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) (containing the internal standard).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

One published method for benidipine uses methyl tert-butyl ether:[2]

  • To 0.5 mL of plasma, add the internal standard (e.g., azelnidipine).

  • Add 2.5 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Another method utilizes diethyl ether:

  • To 0.5 mL of plasma, add the internal standard (e.g., benidipine-d5) and 5M NaOH.

  • Add diethyl ether and vortex.

  • Centrifuge and transfer the organic layer.

  • Evaporate and reconstitute for analysis.

Protocol 4: Solid-Phase Extraction (SPE) - General Procedure
  • Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by water.

  • Load the pre-treated plasma sample (e.g., plasma diluted with an acidic solution).

  • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elute benidipine and the internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

Visualizing the Workflow and Concepts

To better understand the processes involved in overcoming ion suppression, the following diagrams illustrate the experimental workflow and the logical relationships between different strategies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Mitigation Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT Choose Method LLE Liquid-Liquid Extraction Plasma->LLE Choose Method SPE Solid-Phase Extraction Plasma->SPE Choose Method LC_MS LC-MS/MS Analysis PPT->LC_MS Inject Extract LLE->LC_MS Inject Extract SPE->LC_MS Inject Extract Chrom_Opt Chromatographic Optimization LC_MS->Chrom_Opt Optimize Separation SIL_IS Use of SIL-IS LC_MS->SIL_IS Implement Correction Data Accurate Quantification Chrom_Opt->Data SIL_IS->Data

Caption: Experimental workflow for benidipine LC-MS/MS analysis, from sample preparation to final quantification.

ion_suppression_mitigation cluster_strategies Mitigation Strategies Ion_Suppression Ion Suppression Observed Sample_Cleanup Improve Sample Cleanup (SPE > LLE > PPT) Ion_Suppression->Sample_Cleanup Implement Chromatography Optimize Chromatography (Gradient, Column) Ion_Suppression->Chromatography Implement Internal_Standard Use Stable Isotope-Labeled IS Ion_Suppression->Internal_Standard Implement Reduced_Interference Reduced Matrix Components Sample_Cleanup->Reduced_Interference Leads to Separation Separation from Interferences Chromatography->Separation Leads to Correction Accurate Correction Internal_Standard->Correction Enables Reliable_Results Reliable Quantification Reduced_Interference->Reliable_Results Contributes to Separation->Reliable_Results Contributes to Correction->Reliable_Results Contributes to

Caption: Logical relationship of strategies to mitigate ion suppression in LC-MS/MS analysis.

References

Troubleshooting Poor Peak Shape in Benidipine Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of benidipine (B10687). The information is tailored for researchers, scientists, and drug development professionals to help resolve poor peak shape in their high-performance liquid chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing when analyzing benidipine?

Peak tailing, where the peak has an asymmetrical shape with a trailing edge, is a frequent issue in benidipine analysis. The primary causes are often related to secondary interactions between benidipine and the stationary phase. Benidipine is a basic compound, and interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column can lead to this phenomenon.[1][2][3] Other contributing factors can include column contamination, an inappropriate mobile phase pH, or a mismatch between the sample solvent and the mobile phase.[1][4]

Q2: How can I resolve peak fronting in my benidipine chromatogram?

Peak fronting, characterized by a leading edge of the peak being sloped, can occur for several reasons. A common cause is sample overload, where the concentration of benidipine in the injected sample is too high for the column to handle effectively.[1][5] Another potential reason is a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a solvent that is stronger than the mobile phase.[1][5] Issues with the column itself, such as a collapsed bed or a void at the inlet, can also lead to peak fronting.[6][7]

Q3: What should I do if I observe split peaks for benidipine?

Split peaks, where a single compound appears as two or more merged peaks, can be caused by several factors. One common reason is a partially blocked inlet frit on the column, which can distort the sample band.[8] Incompatibility between the sample solvent and the mobile phase is another frequent cause.[8][9] If the mobile phase temperature and the column temperature are significantly different, it may also result in peak splitting.[10] Additionally, a void or channel in the column's stationary phase can lead to this issue.[10]

Troubleshooting Guides and Experimental Protocols

Issue 1: Peak Tailing

Protocol for Mobile Phase pH Adjustment

  • Objective: To optimize the mobile phase pH to minimize secondary interactions between benidipine and the stationary phase.

  • Materials:

  • Procedure:

    • Prepare the aqueous portion of the mobile phase by dissolving the buffer salt in HPLC grade water to the desired concentration (e.g., 10 mM ammonium acetate (B1210297) or 6.8 g of potassium dihydrogen phosphate in 1000 mL water).[11][12]

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Adjust the pH of the aqueous buffer to the desired value using a suitable acid or base. For benidipine, which has a pKa around 7.3-7.9, a mobile phase pH of 3.0 or 6.0 has been used successfully.[12][13][14] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.

    • Mix the buffered aqueous phase with the organic solvent (e.g., methanol or acetonitrile) in the desired ratio (e.g., 45:55 v/v methanol and 0.1% orthophosphoric acid).[15]

    • Filter the final mobile phase through a 0.45 µm membrane filter to remove any particulates.[16]

    • Degas the mobile phase using sonication or vacuum filtration.

    • Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting the sample.

Issue 2: Peak Fronting

Protocol for Sample Dilution and Injection Volume Optimization

  • Objective: To determine the optimal sample concentration and injection volume to avoid column overload.

  • Materials:

    • Benidipine standard

    • Diluent (preferably the mobile phase)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of benidipine in the diluent.

    • Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 10 µg/mL to 50 µg/mL).[17]

    • Start with the lowest concentration and inject a fixed volume (e.g., 10 µL) into the HPLC system.[12]

    • Observe the peak shape. If it is symmetrical, proceed to the next higher concentration.

    • Continue this process until you observe peak fronting. The concentration just before the onset of fronting is the upper limit of the linear range for that injection volume.

    • If fronting is observed even at low concentrations, try reducing the injection volume (e.g., from 10 µL to 5 µL) and repeat the concentration series.

Issue 3: Split Peaks

Protocol for Column Flushing and Cleaning

  • Objective: To remove potential blockages and contaminants from the column that may cause peak splitting.

  • Materials:

    • A series of HPLC grade solvents of increasing and decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol (B130326), hexane).

  • Procedure:

    • Disconnect the column from the detector.

    • If the manufacturer allows, reverse the direction of flow through the column.[6]

    • Flush the column with a series of solvents, starting with the mobile phase without the buffer salts.

    • Gradually increase the solvent strength. For a reversed-phase column, a typical sequence would be:

      • Water

      • Methanol or Acetonitrile

      • Isopropanol

      • If necessary and compatible with the column, a non-polar solvent like hexane (B92381) can be used, followed by isopropanol to transition back to a polar solvent.[7]

    • Flush with each solvent for a sufficient volume (e.g., 10-20 column volumes).

    • After cleaning, gradually re-introduce the mobile phase, starting with the organic solvent and then the buffered mobile phase.

    • Reconnect the column to the detector and equilibrate the system until a stable baseline is achieved.

Quantitative Data Summary

The following table summarizes key physicochemical and chromatographic parameters for benidipine.

ParameterValueReference
Physicochemical Properties
IUPAC Name5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[13]
Molecular FormulaC28H31N3O6[13]
pKa7.34, 7.89[13][14]
logP3.79[13]
Solubility<1 mg/mL in water[13]
Chromatographic Parameters
Common Column TypesC18, XBridge BEH C18[11][15]
Typical Mobile PhasesMethanol/Acetonitrile with Phosphate or Acetate buffer[11][12][15]
Detection Wavelength237 nm[17]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in benidipine chromatography.

Troubleshooting_Workflow_Benidipine_Chromatography start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue: - Blocked frit - Leak - Extra-column volume check_all_peaks->system_issue Yes single_peak_issue Potential Method/Chemical Issue check_all_peaks->single_peak_issue No check_tailing Is the peak tailing? single_peak_issue->check_tailing tailing_solutions Troubleshoot Tailing: 1. Adjust mobile phase pH away from pKa (7.3-7.9) 2. Use a highly deactivated (end-capped) column 3. Reduce metal interactions (use inert hardware) 4. Check for column contamination check_tailing->tailing_solutions Yes check_fronting Is the peak fronting? check_tailing->check_fronting No end_node Peak Shape Improved tailing_solutions->end_node fronting_solutions Troubleshoot Fronting: 1. Reduce sample concentration 2. Reduce injection volume 3. Ensure sample solvent is weaker than mobile phase 4. Check for column bed collapse check_fronting->fronting_solutions Yes check_splitting Is the peak splitting? check_fronting->check_splitting No fronting_solutions->end_node splitting_solutions Troubleshoot Splitting: 1. Check for blocked column inlet frit 2. Ensure sample solvent is compatible with mobile phase 3. Check for column void 4. Ensure temperature equilibrium check_splitting->splitting_solutions Yes splitting_solutions->end_node

Caption: Troubleshooting workflow for poor peak shape in benidipine analysis.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for (Rac)-Benidipine-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of (Rac)-Benidipine-d7. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during method development and sample analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem Potential Cause Suggested Solution
No or Low Signal for this compound Incorrect MRM transitions selected.Verify the precursor and product ions for this compound. A common transition is m/z 513.6 → 174.2.
Suboptimal ionization source parameters.Optimize spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) through infusion analysis.
Inefficient sample extraction.Review the sample preparation protocol. Ensure the pH is appropriate for the extraction of Benidipine and that the organic solvent is suitable.
Instrument not properly calibrated.Perform a system suitability test and mass calibration to ensure the instrument is functioning correctly.
Poor Peak Shape (Tailing, Fronting, or Splitting) Chromatographic issues.- Ensure the mobile phase is compatible with the analyte and column chemistry.- Check for column degradation or contamination.- Verify that the injection solvent is not stronger than the mobile phase.
Matrix effects.Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
High Background Noise Contaminated mobile phase or LC system.- Use high-purity solvents and additives.- Flush the LC system thoroughly.- Check for leaks in the system.
Dirty ion source.Clean the ion source components, including the orifice and skimmer.
Inconsistent Results Variability in sample preparation.Ensure consistent and precise execution of the sample preparation workflow, including accurate pipetting and timing.
Instability of the analyte or internal standard.- Investigate the stability of this compound in the sample matrix and processed samples under the storage and analysis conditions.- Prepare fresh stock and working solutions.
Differential matrix effects between analyte and internal standard.Ensure co-elution of the analyte and internal standard. If a chromatographic shift is observed, adjust the chromatographic method.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Benidipine and this compound?

A1: For Benidipine, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 506.5. A common product ion for MRM analysis is m/z 174.2.[1] For this compound, the expected protonated molecule [M+H]⁺ is approximately m/z 513.6. A likely product ion, based on the fragmentation of similar deuterated standards, is m/z 179.2. However, it is crucial to confirm these transitions experimentally.

Q2: What are typical starting parameters for collision energy (CE), declustering potential (DP), and cone voltage (CV)?

A2: While optimal values must be determined empirically for your specific instrument, the following table provides general starting ranges for dihydropyridine (B1217469) compounds like Benidipine.

ParameterTypical Range
Collision Energy (CE)20 - 50 eV
Declustering Potential (DP)50 - 150 V
Cone Voltage (CV)20 - 60 V

Q3: I am observing a shift in retention time between Benidipine and this compound. Is this normal and how can I address it?

A3: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon, often referred to as an "isotope effect," and is more pronounced in liquid chromatography. To mitigate the potential for differential matrix effects caused by this shift, you can try adjusting the chromatographic gradient to ensure co-elution or at least significant peak overlap.

Q4: How can I assess the stability of this compound in my samples?

A4: To evaluate stability, you can perform freeze-thaw, short-term (bench-top), and long-term stability studies. This involves analyzing quality control (QC) samples at different concentrations that have been subjected to these conditions and comparing the results to freshly prepared QC samples.

Q5: What are the best practices for preparing stock and working solutions of this compound?

A5: It is recommended to prepare stock solutions in a high-purity organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Store stock solutions at -20°C or lower. Working solutions should be prepared by diluting the stock solution in a solvent that is compatible with your initial mobile phase conditions.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

This protocol describes the process of optimizing the collision energy (CE) and declustering potential (DP) for this compound using direct infusion.

Materials:

  • This compound standard

  • Methanol (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Syringe pump

  • Mass spectrometer

Procedure:

  • Prepare Infusion Solution: Prepare a 100 ng/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infuse the Solution: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Optimize Declustering Potential (DP):

    • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 513.6).

    • Ramp the DP from a low value (e.g., 20 V) to a high value (e.g., 200 V) and record the ion intensity.

    • The optimal DP is the voltage that yields the highest and most stable signal for the precursor ion.

  • Optimize Collision Energy (CE):

    • Using the optimized DP, set up a product ion scan for the precursor ion (m/z 513.6).

    • Ramp the CE from a low value (e.g., 10 eV) to a high value (e.g., 60 eV).

    • Identify the most abundant and stable product ion.

    • Set up an MRM transition with the precursor and selected product ion.

    • Ramp the CE again to find the value that maximizes the intensity of the product ion signal.

  • Repeat for Benidipine: Repeat steps 1-4 for the non-deuterated Benidipine standard (precursor ion m/z 506.5).

Protocol 2: Sample Preparation from Human Plasma

This protocol outlines a liquid-liquid extraction (LLE) method for the extraction of Benidipine and this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Methyl tert-butyl ether (MTBE)

  • 5M Sodium Hydroxide (NaOH)

  • Centrifuge

  • Evaporator

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Aliquoting: To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

  • Alkalinization: Add 50 µL of 5M NaOH to each sample and vortex briefly.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE to each sample.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Benidipine and this compound. Note that the optimal values for CE, DP, and CV should be determined experimentally on your specific instrument.

Table 1: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Benidipine506.5174.2[1]
This compound513.6179.2 (Proposed)

Table 2: Optimized Mass Spectrometry Parameters (Example)

ParameterBenidipineThis compound
Collision Energy (CE)35 eV35 eV
Declustering Potential (DP)100 V100 V
Cone Voltage (CV)40 V40 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is alkalinize Alkalinize with NaOH add_is->alkalinize lle Liquid-Liquid Extraction (MTBE) alkalinize->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integrate Peak Integration ms_detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Problem Encountered no_signal No or Low Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak inconsistent Inconsistent Results start->inconsistent check_mrm Check MRM Transitions no_signal->check_mrm check_chroma Check Chromatography poor_peak->check_chroma check_prep_consistency Ensure Prep Consistency inconsistent->check_prep_consistency optimize_source Optimize Source Parameters check_mrm->optimize_source Correct check_extraction Review Sample Prep check_mrm->check_extraction Incorrect optimize_source->check_extraction calibrate_ms Calibrate MS check_extraction->calibrate_ms check_chroma->check_chroma Issue Found improve_cleanup Improve Sample Cleanup check_chroma->improve_cleanup OK check_prep_consistency->check_prep_consistency Inconsistent check_stability Assess Analyte Stability check_prep_consistency->check_stability Consistent ensure_coelution Ensure Co-elution check_stability->ensure_coelution

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

References

Technical Support Center: Minimizing Matrix Effects in Benidipine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of benidipine (B10687).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of benidipine bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of benidipine by co-eluting, undetected components from the biological sample (e.g., plasma, serum).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] Phospholipids (B1166683), salts, and endogenous metabolites are common sources of matrix effects in plasma samples.[1][2]

Q2: How can I determine if my benidipine assay is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects: a qualitative approach (Post-Column Infusion) and a quantitative one (Post-Extraction Spike).[1][5]

  • Post-Column Infusion (Qualitative): This method helps identify at which points during the chromatographic run ion suppression or enhancement occurs.[1][4] A standard solution of benidipine is continuously infused into the mobile phase flow after the analytical column, and a blank extracted matrix is injected. Any deviation in the baseline signal for benidipine indicates the presence of matrix effects.[4]

  • Post-Extraction Spike (Quantitative): This is the most common method to quantify the extent of matrix effects.[1] The response of benidipine spiked into an extracted blank matrix is compared to the response of benidipine in a pure solvent. The matrix factor (MF) is calculated, where a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[1]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for benidipine bioanalysis?

A3: A stable isotope-labeled internal standard, such as benidipine-d5, is considered the gold standard for quantitative LC-MS/MS analysis.[2][6] A SIL-IS has nearly identical physicochemical properties to benidipine, meaning it co-elutes and experiences the same degree of matrix effect and variability during sample preparation.[2] By normalizing the signal of benidipine to that of its SIL-IS, the variability introduced by the matrix effect can be effectively compensated, leading to more accurate and precise results.[2][3] If a SIL-IS is unavailable, a structural analog that elutes close to benidipine, such as azelnidipine (B1666253), can be used, though it is less effective.[2][6]

Q4: Which sample preparation technique is most effective for reducing matrix effects when analyzing benidipine in plasma?

A4: The choice of sample preparation is critical for minimizing matrix effects.[7] While Protein Precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other interferences.[1][7] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer superior cleanup and are generally more effective at reducing matrix effects.[1][3][7] For benidipine, LLE using methyl tert-butyl ether has been successfully used.[6]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Low Signal Intensity / Ion Suppression Phospholipids: Common in plasma/serum, they often co-elute with analytes in reversed-phase chromatography.[1][8]- Implement more rigorous sample preparation like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][3] - Optimize chromatography to separate benidipine from the phospholipid elution zone.[1] - Use specialized phospholipid removal plates.[8]
Incomplete Protein Removal: Residual proteins from an inefficient protein precipitation step.[1]- Switch to a more effective sample preparation method like LLE or SPE.[1]
High Salt Concentration: Non-volatile salts from the sample or mobile phase can suppress ionization.[1]- Use volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate).[1][6] - Ensure proper desalting during SPE.[1]
Inconsistent Results / Poor Precision Variable Matrix Composition: Differences between individual biological samples (e.g., lipemic or hemolyzed plasma).[1]- Use a stable isotope-labeled internal standard (SIL-IS) for benidipine to compensate for variability.[1][2] - Improve sample cleanup to remove a broader range of interfering components.[1]
Poor Peak Shape (Tailing, Broadening, Splitting) Column Contamination: Buildup of matrix components on the analytical column.[2][9]- Use a guard column and replace it regularly.[9] - Flush the analytical column with a strong solvent. If the problem persists, replace the column.[9]
Inappropriate Injection Solvent: The sample solvent is stronger than the mobile phase, causing peak distortion.[9]- Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase.[9]
Retention Time Shifts Column Degradation: Loss of stationary phase or column contamination from matrix components.[9]- Implement a more robust sample cleanup procedure.[9] - Use a guard column and perform regular column flushing.[9]
Changes in Mobile Phase: Inaccurate preparation or degradation of the mobile phase.- Prepare fresh mobile phase daily.[9]
Carryover ("Ghost" Peaks) Adsorption: Benidipine or matrix components adsorbing to parts of the LC system.[1]- Optimize the injector wash procedure with a strong solvent.[1] - Use a divert valve to prevent highly retained matrix components from entering the MS source.[1][10]

Data Presentation

Comparison of Sample Preparation Techniques
TechniquePrincipleTypical RecoveryMatrix Effect RemovalThroughput
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).[11][12]> 90%Poor: Does not effectively remove phospholipids or salts.[1]High
Liquid-Liquid Extraction (LLE) Benidipine is partitioned into an immiscible organic solvent (e.g., methyl tert-butyl ether).[6][7]75% - 84%[6]Good: Removes many polar interferences like salts.[7]Medium
Solid-Phase Extraction (SPE) Benidipine is selectively retained on a solid sorbent, while interferences are washed away.[1][12]> 80%[13]Excellent: Provides the cleanest extracts by effectively removing proteins, salts, and phospholipids.[1]Medium-Low

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Benidipine

This protocol is adapted from a validated method for the determination of benidipine in human plasma.[6]

  • Aliquoting: Aliquot 200 µL of a human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., azelnidipine or benidipine-d5) to each tube, except for the blank samples.[6]

  • Extraction: Add 1.0 mL of methyl tert-butyl ether as the extraction solvent.[6]

  • Vortexing: Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Evaporation: Carefully transfer the upper organic layer to a new clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantitative determination of matrix effects.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike benidipine and its internal standard (IS) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Extract at least six different lots of blank biological matrix using your validated method. Spike benidipine and IS into the clean, extracted supernatant/eluate.[1]

    • Set C (Pre-Spike Sample): Spike benidipine and IS into the blank biological matrix before the extraction process.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)

    • Overall Process Efficiency = (Peak Response in Set C) / (Peak Response in Set A) = MF x RE

    An MF value close to 1 indicates minimal matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Visualizations

LLE_Workflow start Start: Plasma Sample aliquot 1. Aliquot Plasma start->aliquot add_is 2. Add Internal Standard aliquot->add_is add_solvent 3. Add Methyl Tert-Butyl Ether add_is->add_solvent vortex 4. Vortex Mix add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for benidipine.

Troubleshooting_Logic issue Inconsistent or Low Signal? assess_me Assess Matrix Effect (Post-Extraction Spike) issue->assess_me me_present Matrix Effect Present? assess_me->me_present no_me Check Instrument & Analyte Stability me_present->no_me No improve_cleanup Improve Sample Cleanup (LLE or SPE) me_present->improve_cleanup Yes optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-evaluate Method use_sil_is->revalidate

References

Stability of (Rac)-Benidipine-d7 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (Rac)-Benidipine-d7 under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1][2] It is advisable to store the compound in a desiccator to prevent degradation from atmospheric moisture.[2] For short-term storage, refrigeration at 4°C is also a common practice.[3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q2: What is the recommended way to store solutions of this compound?

A2: Solutions of this compound should be prepared in a high-purity aprotic solvent such as DMSO or ethanol.[4] For optimal stability, it is recommended to store stock solutions at -20°C or -80°C.[4] If possible, prepare and use solutions on the same day.[4] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.[5] Solutions should be stored in tightly sealed, light-resistant containers.[1][2]

Q3: How does deuteration affect the stability of Benidipine (B10687)?

A3: Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), strengthens the chemical bonds (C-D vs. C-H).[6] This is known as the Deuterium Kinetic Isotope Effect (KIE).[6] As many degradation pathways involve the cleavage of a C-H bond, the stronger C-D bond in this compound can lead to a slower rate of degradation compared to its non-deuterated counterpart, potentially enhancing its stability.[6]

Q4: What are the expected degradation pathways for this compound?

A4: The degradation pathways for this compound are expected to be the same as for Benidipine. Forced degradation studies on Benidipine have shown that it degrades under hydrolytic (acidic, alkaline, and neutral), oxidative, and photolytic conditions.[7][8][9] The primary degradation pathways include the oxidation of the dihydropyridine (B1217469) ring to form a pyridine (B92270) derivative and hydrolysis of the ester side chains.[6][9]

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in the chromatogram of my this compound stability sample.

  • Possible Cause 1: Degradation. this compound may have degraded under the storage or experimental conditions. Forced degradation studies on Benidipine have identified numerous degradation products.[7][8]

  • Troubleshooting:

    • Confirm the identity of the unexpected peaks using LC-MS/MS to compare their mass-to-charge ratio with known degradation products of Benidipine.

    • Review your storage and handling procedures to ensure they align with the recommendations (see FAQs).

    • Perform a forced degradation study on a sample of this compound to identify its specific degradation products under your experimental conditions.

  • Possible Cause 2: Isotopic Exchange. If the deuterium labels are in exchangeable positions (e.g., on heteroatoms like -OH or -NH), they can be replaced by hydrogen from protic solvents.

  • Troubleshooting:

    • Use aprotic solvents for your solutions whenever possible.[2]

    • If aqueous solutions are necessary, maintain a neutral pH to minimize the risk of exchange.[1]

    • Verify the isotopic purity of your standard by mass spectrometry.

Problem 2: The concentration of my this compound solution appears to be decreasing over time, even with proper storage.

  • Possible Cause 1: Adsorption to container walls. Highly lipophilic compounds like Benidipine can adsorb to the surface of storage containers, especially at low concentrations.

  • Troubleshooting:

    • Consider using silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.

    • Prepare working solutions fresh as needed.[1]

  • Possible Cause 2: Photodegradation. Benidipine is known to be sensitive to light.[9]

  • Troubleshooting:

    • Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]

    • Conduct all experimental manipulations under low-light conditions if possible.

Data on Forced Degradation of Benidipine

The following table summarizes the results of forced degradation studies conducted on Benidipine, which can be used as a reference for designing stability studies for this compound.

Stress ConditionReagents and ConditionsNumber of Degradation Products Observed
Acidic Hydrolysis 1.0 M HCl at 25°C for 4 hours4
Alkaline Hydrolysis 1.0 M NaOH at 25°C for 4 hours4
Neutral Hydrolysis Water at 100°C for 4 hours4
Oxidative Degradation 3% H₂O₂ at 25°C for 4 hours8
Thermal Degradation 100°C for 3 daysNot specified, but oxidation product formed
Photolytic Degradation UV light (254-400 nm) for 3 days4

Data compiled from multiple sources.[7][8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and alkaline samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC or UPLC method coupled with a mass spectrometer (LC-MS/MS) to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method for Benidipine

Objective: To quantify the amount of Benidipine and its degradation products in a sample.

Methodology:

  • Chromatographic System: HPLC with a UV or PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.8) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 10 µL.

This is a general protocol based on published methods and should be optimized for your specific instrumentation and this compound sample.[7][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acidic Hydrolysis prep->acid alkali Alkaline Hydrolysis prep->alkali oxidative Oxidative Degradation prep->oxidative photo Photolytic Degradation prep->photo thermal Thermal Degradation prep->thermal analysis LC-MS/MS Analysis acid->analysis alkali->analysis oxidative->analysis photo->analysis thermal->analysis results Identify Degradation Products and Assess Stability analysis->results

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Degradation Products Benidipine This compound PyridineAnalog Pyridine Analog (Oxidation Product) Benidipine->PyridineAnalog Oxidation / Light EsterHydrolysis Ester Hydrolysis Products Benidipine->EsterHydrolysis Acid / Base Hydrolysis NDebenzylation N-Debenzylation Product Benidipine->NDebenzylation Metabolic-like Degradation

Caption: Potential degradation pathways of this compound.

References

Addressing deuterium exchange issues with (Rac)-Benidipine-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Benidipine-d7. The following information is designed to help you address potential issues related to deuterium (B1214612) exchange during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern when using this compound?

A1: Deuterium exchange, also known as H/D or back-exchange, is a chemical process where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., from protic solvents like water or methanol).[1][2] For this compound, which is often used as an internal standard in quantitative analyses like LC-MS/MS, this is problematic.[3] The loss of deuterium atoms changes the mass of the standard, leading to inaccurate and unreliable quantification of the target analyte, benidipine (B10687).[2]

Q2: Where are the deuterium atoms located in this compound and which are most susceptible to exchange?

A2: While the exact labeling pattern can vary by manufacturer, a "d7" designation for benidipine typically implies deuteration on one of the aromatic rings, for example, the nitrophenyl ring or the benzyl (B1604629) group's phenyl ring, and potentially on the piperidine (B6355638) ring. A common labeling pattern is on the benzyl group attached to the piperidine. Deuterium atoms on an aromatic ring are generally stable but can undergo exchange under strongly acidic or basic conditions.[1][4] Deuterium atoms on the carbon atoms of the piperidine ring are generally stable. The hydrogen on the dihydropyridine (B1217469) ring nitrogen is labile and will exchange almost instantaneously with protic solvents.[2]

Q3: What are the primary factors that influence the rate of deuterium exchange?

A3: The rate of deuterium exchange is primarily influenced by three main factors:

  • pH: Both acidic and basic conditions can catalyze deuterium exchange. For many compounds, the rate of exchange is at a minimum around pH 2.5-3.0.[2][5][6]

  • Temperature: Higher temperatures accelerate the rate of exchange.[7] Therefore, keeping samples cold is a critical step in minimizing deuterium loss.[5][8]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and thus facilitate deuterium exchange.[7] Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are preferred for storing and handling deuterated compounds.[7]

Q4: I am observing a signal corresponding to the unlabeled benidipine in my this compound standard solution. What could be the cause?

A4: The appearance of an unlabeled benidipine signal from a solution of the deuterated standard is a strong indicator of back-exchange. This could be happening during sample preparation, storage, or during the analytical run itself (in-source exchange).[1] To troubleshoot this, it is recommended to systematically evaluate your workflow, from solvent preparation to the conditions in the mass spectrometer's ion source.

Q5: How can I minimize deuterium exchange during my LC-MS/MS analysis?

A5: To minimize deuterium exchange during an LC-MS/MS analysis, consider the following:

  • Mobile Phase pH: Adjust the pH of your aqueous mobile phase to be in the range of 2.5-3.0 using an appropriate acid like formic acid.[7]

  • Temperature Control: Use a cooled autosampler and column compartment, ideally at 4°C or lower.[5]

  • Solvent Choice: If possible, use aprotic solvents for sample dilution and reconstitution.[7] If an aqueous environment is necessary, consider using D₂O-based buffers for sample preparation, though this is less practical for the mobile phase.[7]

  • Run Time: Shorter chromatographic run times reduce the exposure of the analyte to protic solvents.[5]

Troubleshooting Guides

Guide 1: Investigating the Source of Deuterium Loss

This guide provides a systematic approach to identifying the stage at which deuterium exchange is occurring in your experimental workflow.

Symptom:

  • Inconsistent or lower-than-expected signal from the this compound internal standard.

  • Appearance of a significant peak at the m/z of unlabeled benidipine in samples spiked only with the deuterated standard.

Troubleshooting Workflow:

G A Start: Deuterium Loss Observed B Prepare fresh this compound stock in anhydrous aprotic solvent (e.g., Acetonitrile) A->B C Analyze fresh stock directly via infusion into MS B->C D Is deuterium loss still observed? C->D E YES: Potential in-source exchange. Optimize MS source parameters (e.g., temperature, voltages). D->E Yes F NO: Exchange occurs during sample prep or LC analysis. D->F No G Prepare a sample in your standard diluent and let it sit at room temperature. Analyze at timed intervals. F->G H Does deuterium loss increase with time? G->H I YES: Issue is with sample diluent/storage conditions. Consider aprotic solvent, lower temp, or pH adjustment. H->I Yes J NO: Exchange is likely occurring during LC separation. H->J No K Inject sample onto LC-MS system. Analyze eluent for unlabeled benidipine. J->K L Is deuterium loss observed post-column? K->L M YES: Issue is with mobile phase composition (pH) or column temperature. L->M Yes N Adjust mobile phase pH to ~2.5-3.0 and/or decrease column temperature. M->N

Caption: Troubleshooting workflow for identifying the source of deuterium exchange.

Guide 2: Protocol for Minimizing Back-Exchange During Sample Preparation and Analysis

This protocol outlines best practices for handling this compound to minimize deuterium loss.

Key Principle: The rate of deuterium back-exchange can be significantly reduced by maintaining a low pH and low temperature throughout the experimental process.[5]

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare the stock solution of this compound in an anhydrous aprotic solvent such as acetonitrile.

    • Store the stock solution at -20°C or lower in a tightly sealed vial to prevent atmospheric moisture contamination.[7]

  • Sample Preparation:

    • Perform all sample dilutions and preparations on ice.[5]

    • If a protic solvent is required for the sample matrix, ensure it is acidified to a pH of approximately 2.5-3.0 with a suitable acid (e.g., formic acid).[7]

    • Minimize the time the sample spends in the protic solvent before analysis.

  • LC-MS/MS Analysis:

    • Equilibrate the LC system with a mobile phase that has a pH of 2.5-3.0.

    • Set the autosampler temperature to 4°C.

    • Set the column oven temperature to the lowest practical temperature for your separation.

    • Use a short chromatographic gradient if it does not compromise the separation quality.

  • Mass Spectrometer Conditions:

    • Optimize ion source parameters to use the lowest possible temperatures and voltages that still provide adequate sensitivity, in order to minimize the risk of in-source exchange.[1]

Quantitative Data Summary

The following tables provide illustrative data on the impact of various experimental conditions on the stability of deuterated compounds. While this data is not specific to this compound, it reflects the general trends observed for compounds susceptible to deuterium exchange.

Table 1: Influence of pH and Temperature on Deuterium Exchange Rate

FactorConditionImpact on D-H Exchange RateRecommendation for Minimizing Exchange
pH Acidic (~2.5-3.0)Minimum Exchange Rate[2][5]Adjust sample diluent and mobile phase to this pH range.
Neutral (~7.0)Increased, base-catalyzed exchange becomes significant[2]Avoid neutral pH during sample processing and storage.
Basic (>8.0)Exchange rate is significantly accelerated[2]Avoid basic conditions entirely.
Temperature Low (~0-4°C)Significantly Reduced Rate[5][8]Perform all sample handling and analysis steps at low temperatures.
Ambient (~25°C)Moderate Exchange RateMinimize time samples are kept at room temperature.
Elevated (>40°C)Significantly Increased Rate[7]Avoid high temperatures in the ion source and during sample evaporation.

Table 2: Effect of Solvent Composition on Deuterium Stability (Hypothetical Data)

Solvent SystemIncubation Time (hours) at 25°CHypothetical % Back-Exchange of this compound
100% Acetonitrile24< 1%
50:50 Acetonitrile:Water (pH 7.0)4~5-10%
50:50 Acetonitrile:Water (pH 2.5)4< 2%
100% Methanol24~2-5%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Various Solvents

This protocol allows you to determine the stability of your deuterated standard in the specific solvents and conditions used in your laboratory.

Objective: To quantify the extent of deuterium back-exchange of this compound over time in different solvent systems.

Methodology:

  • Prepare a working solution of this compound at a known concentration in 100% anhydrous acetonitrile.

  • Aliquots of this solution are then diluted into separate vials containing the following solvents:

    • Vial A: 100% Acetonitrile (Control)

    • Vial B: Your typical sample diluent (e.g., 50:50 Acetonitrile:Water)

    • Vial C: Your typical sample diluent adjusted to pH 2.5 with formic acid.

  • Incubate these vials at room temperature.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each vial and analyze by LC-MS/MS.

  • Monitor the peak areas of both this compound and unlabeled benidipine.

  • Calculate the percentage of back-exchange at each time point.

Signaling Pathway and Logical Relationship Diagrams

G cluster_0 Factors Promoting Exchange cluster_1 Consequences A Protic Solvent (H₂O, MeOH) D Deuterium Loss from this compound A->D facilitates B High Temperature B->D accelerates C Non-Optimal pH (Neutral/Basic) C->D catalyzes E Formation of Unlabeled Benidipine D->E F Inaccurate Quantification E->F

Caption: Factors leading to deuterium exchange and its consequences.

By understanding the principles of deuterium exchange and implementing these troubleshooting and preventative measures, you can ensure the integrity of your this compound internal standard and the accuracy of your analytical results.

References

Improving extraction recovery of benidipine from plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of benidipine (B10687) from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting benidipine from plasma?

A1: The most common methods for extracting benidipine from plasma are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE involves partitioning benidipine between the aqueous plasma sample and a water-immiscible organic solvent. SPE utilizes a solid sorbent to retain benidipine from the plasma, which is then washed to remove interferences and finally eluted with an appropriate solvent.

Q2: Why is pH adjustment of the plasma sample important for benidipine extraction?

A2: Adjusting the pH of the plasma sample is critical for efficient extraction. Benidipine is a basic compound with a pKa of approximately 7.89.[1][2] To maximize its partition into an organic solvent during LLE, the pH of the aqueous plasma sample should be adjusted to be at least 2 units above its pKa (i.e., pH > 9.89). At this alkaline pH, benidipine will be in its neutral, less water-soluble form, which is more readily extracted into the organic phase. Several studies specify extraction under alkaline or basic conditions.[3]

Q3: I am experiencing low recovery of benidipine. What are the potential causes?

A3: Low recovery of benidipine can stem from several factors:

  • Suboptimal pH: If the plasma sample is not sufficiently alkaline, benidipine will remain in its ionized, water-soluble form, leading to poor extraction into the organic solvent.

  • Inappropriate Solvent Selection (LLE): The choice of extraction solvent is crucial. The solvent should have a high affinity for benidipine and be immiscible with water.

  • Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb benidipine completely from the SPE sorbent.

  • Analyte Instability: Benidipine may degrade during the extraction process or during storage.

  • Incomplete Phase Separation (LLE): The formation of emulsions can trap the analyte and prevent a clean separation of the organic and aqueous layers.

  • Insufficient Vortexing/Mixing: Inadequate mixing of the plasma and extraction solvent can lead to incomplete extraction.

Q4: What is the expected stability of benidipine in plasma during storage and freeze-thaw cycles?

A4: While specific long-term and freeze-thaw stability data for benidipine in plasma is not extensively published, it is crucial to handle samples with care to minimize degradation. For many analytes in plasma, repeated freeze-thaw cycles can lead to degradation.[4] It is recommended to aliquot plasma samples into single-use tubes after collection to avoid multiple freeze-thaw cycles. Samples should be stored at -80°C for long-term stability. As a general guideline for bioanalytical method validation, the stability of the analyte should be assessed after a minimum of three freeze-thaw cycles.[5]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Suboptimal pH Ensure the pH of the plasma sample is adjusted to > 9.5 with a suitable base (e.g., 5M NaOH) before adding the extraction solvent.
Inappropriate Extraction Solvent Consider testing different organic solvents. Methyl tert-butyl ether (MTBE) and diethyl ether have been successfully used for benidipine extraction.[3] MTBE is often preferred due to its lower tendency to form emulsions.
Emulsion Formation - Add salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion. - Centrifuge the sample at a higher speed or for a longer duration. - Gently rock or swirl the sample instead of vigorous vortexing.
Insufficient Mixing Vortex the sample for a sufficient time (e.g., 1-2 minutes) to ensure thorough mixing of the plasma and organic solvent.
Analyte Degradation Minimize the exposure of the sample to light and elevated temperatures. Process samples on ice when possible.
Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Inappropriate Sorbent For a lipophilic drug like benidipine (logP ~4.28[1][2]), a reverse-phase sorbent (e.g., C18 or a polymeric sorbent) is generally suitable.
Inefficient Washing Step The wash solvent may be too strong, leading to premature elution of benidipine. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without affecting the analyte.
Suboptimal Elution Solvent The elution solvent may not be strong enough. Increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution mixture. The addition of a small amount of acid or base to the elution solvent can also improve recovery by modifying the ionization state of the analyte.
Slow Flow Rate If the flow rate during sample loading is too fast, benidipine may not have sufficient time to interact with the sorbent, leading to breakthrough and low recovery. Optimize the flow rate according to the manufacturer's recommendations.
Sample Overload Ensure that the amount of benidipine in the sample does not exceed the capacity of the SPE cartridge.

Experimental Protocols

Liquid-Liquid Extraction (LLE) using Methyl Tert-Butyl Ether (MTBE)

This protocol is based on a method reported to yield an extraction recovery of 75-83.6%.[3]

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean centrifuge tube.

    • Add an appropriate volume of internal standard solution.

    • Add 50 µL of 5M NaOH to alkalize the plasma. Vortex for 30 seconds.

  • Extraction:

    • Add 3 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase used for your analytical method (e.g., a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Visual Guides

LLE_Workflow cluster_prep Sample Preparation cluster_ext Extraction cluster_post Post-Extraction p1 500 µL Plasma p2 Add Internal Standard p1->p2 p3 Add 5M NaOH (Alkalinize) p2->p3 p4 Vortex (30s) p3->p4 e1 Add 3 mL MTBE p4->e1 Proceed to Extraction e2 Vortex (2 min) e1->e2 e3 Centrifuge (4000 rpm, 10 min) e2->e3 s1 Transfer Organic Layer e3->s1 Proceed to Post-Extraction s2 Evaporate to Dryness s1->s2 s3 Reconstitute in Mobile Phase s2->s3 s4 Analyze s3->s4

Caption: Liquid-Liquid Extraction Workflow for Benidipine.

Troubleshooting_Logic start Low Extraction Recovery method Extraction Method? start->method lle LLE method->lle LLE spe SPE method->spe SPE ph_check Is Plasma pH > 9.5? lle->ph_check elution_check Is Elution Solvent Strong Enough? spe->elution_check emulsion Emulsion Formed? ph_check->emulsion Yes adjust_ph Adjust pH with NaOH ph_check->adjust_ph No emulsion->lle No, check other factors break_emulsion Add Salt / Centrifuge emulsion->break_emulsion Yes adjust_ph->ph_check wash_check Is Wash Solvent Too Strong? elution_check->wash_check Yes increase_elution Increase Organic % in Elution elution_check->increase_elution No wash_check->spe No, check other factors decrease_wash Decrease Organic % in Wash wash_check->decrease_wash Yes increase_elution->elution_check

Caption: Troubleshooting Logic for Low Benidipine Recovery.

References

Method refinement for benidipine analysis in low concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of benidipine (B10687) in low-concentration samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most suitable analytical technique for quantifying benidipine at very low concentrations (ng/mL or pg/mL)?

For quantifying benidipine in low-concentration samples, particularly in biological matrices like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1][2] Standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods are generally suitable for higher concentrations, such as those found in pharmaceutical dosage forms (μg/mL range), but they often lack the sensitivity required for bioanalytical studies.[3][4][5] An LC-MS/MS method can achieve a Lower Limit of Quantification (LLOQ) as low as 0.0204 ng/mL[1] or even 5 pg/mL, making it ideal for pharmacokinetic studies.[2]

Q2: I am not achieving the required sensitivity or a low LLOQ with my LC-MS/MS method. How can I improve it?

Several factors can be optimized to enhance sensitivity:

  • Sample Preparation: The choice of extraction method is critical. Solid-Phase Extraction (SPE) is highly effective for cleaning up complex samples and concentrating the analyte.[2] Alternatively, a well-optimized Liquid-Liquid Extraction (LLE) with a suitable solvent like methyl tert-butyl ether can also yield good recovery.[1] Ensure the final extract is reconstituted in a small volume of a solvent compatible with the mobile phase to concentrate the sample.

  • Mass Spectrometry Parameters: Optimize the MS settings, including the ionization source (Electrospray Ionization, ESI, is common), ion polarity (positive ion mode is typically used for benidipine), and Multiple Reaction Monitoring (MRM) transitions.[1] Fine-tuning parameters like nebulizer gas, curtain gas, and collision energy for both benidipine and its internal standard can significantly boost the signal.

  • Chromatography: Ensure efficient separation and sharp peak shapes. A narrow peak provides a better signal-to-noise ratio. This can be achieved by optimizing the mobile phase composition and gradient.

Q3: My chromatographic peak for benidipine is showing significant tailing or broadening. What are the potential causes and solutions?

Poor peak shape can be caused by several issues:

  • Column Choice: Ensure you are using a suitable column. A C18 column is commonly used for benidipine analysis.[3][6]

  • Mobile Phase pH: The pH of the aqueous component of the mobile phase can affect the ionization state of benidipine and its interaction with the stationary phase. Adjusting the pH with additives like ammonium (B1175870) acetate (B1210297) or formic acid can improve peak shape. A mobile phase consisting of 5 mmol/L ammonium acetate and acetonitrile (B52724) has been shown to be effective.[1]

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. The reconstitution solvent should ideally be similar in composition to the starting mobile phase.

  • Column Contamination: Contaminants from previous injections can lead to peak tailing. Implement a robust column washing procedure between runs.

Q4: I'm observing high background noise or significant matrix effects in my bioanalytical assay. How can I mitigate this?

Matrix effects, where components of the sample (e.g., plasma) interfere with the ionization of the analyte, are a common challenge.

  • Improve Sample Cleanup: This is the most effective strategy. Solid-Phase Extraction (SPE) is generally better than LLE or simple protein precipitation for removing interfering matrix components.[2]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., benidipine-d5) is ideal.[1] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing. If a deuterated standard is unavailable, an analogue like azelnidipine (B1666253) can be used.[1]

  • Chromatographic Separation: Adjust the chromatographic method to separate benidipine from the regions where most matrix components elute.

Q5: What sample preparation technique is recommended for analyzing benidipine in plasma?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable methods.

  • Liquid-Liquid Extraction (LLE): This method involves extracting benidipine from the plasma using an immiscible organic solvent. One protocol uses methyl tert-butyl ether for extraction.[1] Another uses diethyl ether under basic conditions (5M NaOH).[1]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract. A protocol for a related compound, barnidipine, uses a Bond Elute Plexa cartridge, which can be adapted. The process involves conditioning the cartridge, loading the acidified plasma sample, washing away interferences, and finally eluting the analyte.[2]

Experimental Workflows and Protocols

Below are diagrams and protocols for key processes in benidipine analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (e.g., Benidipine-d5) plasma->add_is extract Perform Extraction (LLE or SPE) add_is->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect Mass Detection (MRM Mode) ionize->detect integrate Integrate Peaks detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: General workflow for benidipine analysis in plasma using LC-MS/MS.

G start High Background / Noise Observed q1 Is an appropriate Internal Standard used? start->q1 q2 Is sample cleanup sufficient? q1->q2 Yes sol1 Implement stable isotope-labeled or analogue IS q1->sol1 No q3 Is the mobile phase fresh and high-purity? q2->q3 Yes sol2 Switch from Protein Precipitation to LLE or SPE q2->sol2 No sol3 Prepare fresh mobile phase using LC-MS grade solvents q3->sol3 No end Problem Resolved q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting decision tree for high background noise in LC-MS/MS.

Protocol: LC-MS/MS Method for Low-Concentration Benidipine in Plasma

This protocol is a synthesized example based on established methods for sensitive dihydropyridine (B1217469) analysis.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

  • Aliquot 500 µL of plasma into a clean tube.

  • Add 50 µL of the internal standard working solution (e.g., benidipine-d5 or azelnidipine).

  • Vortex, then add 500 µL of 2% ortho-phosphoric acid in water and vortex again.

  • Condition an SPE cartridge (e.g., Bond Elute Plexa, 30mg) with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the prepared plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge thoroughly.

  • Elute benidipine with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 5mM ammonium acetate).

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mmol/L ammonium acetate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).[1]

  • MRM Transitions:

    • Benidipine: Monitor appropriate precursor and product ions (e.g., m/z 506 → 174).[1]

    • Internal Standard: Monitor appropriate transitions for the chosen IS (e.g., benidipine-d5: m/z 511 → 179).[1]

Method Parameters and Performance Data

Quantitative data from various published methods are summarized below for easy comparison.

Table 1: Comparison of Analytical Methods for Benidipine

ParameterHPLC-UV MethodLC-MS/MS Method
Typical Matrix Pharmaceutical TabletsHuman Plasma
Linearity Range 2 - 6 µg/mL[4]0.0204 - 3.066 ng/mL[1]
LLOQ 0.013 µg/mL (13 ng/mL)[4]0.0204 ng/mL (20.4 pg/mL)[1]
Sample Preparation Simple Dilution[4]Liquid-Liquid or Solid-Phase Extraction[1][2]
Primary Use Quality Control, Formulation AssayPharmacokinetic/Bioequivalence Studies

Table 2: Example Validation Data for a Benidipine Bioanalytical Method

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.9997[4]
Accuracy (% Recovery) 85-115% (80-120% at LLOQ)99.60 - 99.63%[4]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)0.106%[4]
Extraction Recovery Consistent and reproducible75% - 83.6%[1]

References

Technical Support Center: Benidipine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in benidipine (B10687) quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in benidipine quantification assays?

Variability in benidipine quantification can stem from several factors throughout the analytical workflow. Key sources include:

  • Sample Preparation: Inconsistent extraction efficiency, the presence of interfering substances from the biological matrix, and benidipine degradation during sample processing can all introduce significant variability.

  • Chromatographic Separation: Issues such as poor peak shape (tailing or fronting), shifting retention times, and inadequate resolution from matrix components or metabolites can affect the accuracy and precision of quantification.

  • Mass Spectrometric Detection: Matrix effects, including ion suppression or enhancement, can significantly alter the analyte signal, leading to inaccurate measurements. Suboptimal ionization and fragmentation can also contribute to poor sensitivity and variability.

  • Benidipine Stability: Benidipine is susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, and light.[1][2] Improper handling and storage of samples can lead to the formation of degradation products, affecting the quantification of the parent drug.

Q2: What are the known metabolites of benidipine and can they interfere with quantification?

Benidipine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[3][4] The two main metabolites are N-desbenzylbenidipine and dehydrobenidipine.[3] While these metabolites are generally well-separated from the parent benidipine peak with a validated chromatographic method, it is crucial to ensure adequate resolution to prevent any potential interference. Co-elution of metabolites could potentially suppress or enhance the benidipine signal in the mass spectrometer.

Q3: What are the recommended storage conditions for benidipine in biological samples?

To minimize degradation, biological samples containing benidipine should be stored at low temperatures. For long-term storage, it is advisable to keep plasma and other biological matrices at -20°C or below.[5] Avoid repeated freeze-thaw cycles, as this can contribute to degradation. When handling samples, protect them from direct light to prevent photolytic degradation.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during benidipine quantification assays.

Chromatography & Peak Shape Issues

Q: Why is my benidipine peak tailing?

  • Possible Cause 1: Secondary Interactions with Stationary Phase. Benidipine, a basic compound, can interact with residual acidic silanol (B1196071) groups on C18 columns, leading to peak tailing.

    • Solution:

      • Use a column with high-purity silica (B1680970) and end-capping.

      • Lower the mobile phase pH (e.g., to pH 3.0) to suppress the ionization of silanol groups.[6]

      • Add a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to compete for active sites.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 3: Column Contamination or Void. Accumulation of matrix components or a void at the column inlet can distort peak shape.

    • Solution:

      • Use a guard column to protect the analytical column.

      • Implement a more rigorous sample clean-up procedure.

      • If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.

Q: My benidipine retention time is shifting. What should I do?

  • Possible Cause 1: Mobile Phase Composition. Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can cause significant shifts in retention time.

    • Solution:

      • Prepare the mobile phase accurately by weighing the components.

      • Ensure the mobile phase is well-mixed and properly degassed.

      • Use a temperature-controlled column compartment to minimize temperature-induced variability.

  • Possible Cause 2: Inadequate Column Equilibration. Insufficient equilibration time between injections can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important for gradient elution methods.

  • Possible Cause 3: Pump Malfunction. Inconsistent flow rates from the HPLC pump will cause retention time variability.

    • Solution: Check the pump for leaks and perform routine maintenance, including seal replacement.

Sample Preparation & Matrix Effects

Q: I am observing low and inconsistent recovery of benidipine. What could be the reason?

  • Possible Cause 1: Inefficient Extraction. The chosen sample preparation method (e.g., LLE, SPE, PP) may not be optimal for benidipine in the specific matrix.

    • Solution:

      • Optimize the extraction solvent or sorbent for benidipine. For LLE, diethyl ether under alkaline conditions has been shown to be effective.[7]

      • Ensure the pH of the sample is adjusted to maximize the extraction of benidipine.

      • For SPE, ensure proper conditioning and equilibration of the cartridge.

  • Possible Cause 2: Benidipine Degradation during Sample Preparation. Benidipine can degrade under harsh pH conditions or prolonged exposure to certain solvents.[8]

    • Solution:

      • Avoid strong acids and bases during extraction.

      • Minimize the time samples are at room temperature.

      • Investigate the stability of benidipine in the extraction solvent.

Q: My benidipine signal is suppressed in biological samples compared to standards in neat solution. How can I mitigate this?

  • Possible Cause: Matrix Effects. Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can interfere with the ionization of benidipine in the mass spectrometer source, leading to ion suppression.

    • Solution:

      • Improve Sample Clean-up: Use a more selective sample preparation method like SPE to remove interfering matrix components. While protein precipitation is a simpler method, it may be less effective at removing phospholipids.[9]

      • Optimize Chromatography: Adjust the chromatographic conditions to separate benidipine from the regions of ion suppression. This can be achieved by modifying the gradient profile or using a different column chemistry.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., benidipine-d5) will co-elute with benidipine and experience the same degree of ion suppression. By using the analyte-to-IS peak area ratio for quantification, the variability caused by matrix effects can be effectively compensated.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Benidipine

Sample Preparation TechniqueTypical Recovery (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 75 - 84%[10]High recovery, cost-effectiveCan be labor-intensive, potential for emulsion formation
Solid-Phase Extraction (SPE) >85%High selectivity, cleaner extracts, amenable to automationHigher cost per sample, requires method development
Protein Precipitation (PP) VariableSimple, fast, low costLess effective at removing matrix components, higher risk of ion suppression[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Benidipine from Human Plasma
  • To 1 mL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard solution (e.g., benidipine-d5 in methanol).

  • Vortex briefly to mix.

  • Add 100 µL of 5M NaOH to alkalize the sample.

  • Add 5 mL of diethyl ether.

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve and inject into the LC-MS/MS system.[7]

Protocol 2: Stability Assessment of Benidipine under Forced Degradation
  • Acidic Hydrolysis: Mix benidipine stock solution with 1.0 M HCl and stir at 25°C for 4 hours.[6]

  • Alkaline Hydrolysis: Mix benidipine stock solution with 1.0 M NaOH and stir at 25°C for 4 hours.[6]

  • Oxidative Degradation: Mix benidipine stock solution with 3% H2O2 and stir at 25°C for 4 hours.[6][8]

  • Photolytic Degradation: Expose benidipine solution to UV light (254 nm) for a defined period.[1]

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase.

  • Analyze the samples by a stability-indicating LC-MS/MS method to quantify the remaining benidipine and identify degradation products.

Visualizations

Benidipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Benidipine Benidipine L_channel L-type Ca²⁺ Channel Benidipine->L_channel Blocks T_channel T-type Ca²⁺ Channel Benidipine->T_channel Blocks N_channel N-type Ca²⁺ Channel Benidipine->N_channel Blocks Ca_influx Ca²⁺ Influx L_channel->Ca_influx T_channel->Ca_influx N_channel->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Triggers

Caption: Mechanism of action of benidipine as a triple calcium channel blocker.[12][13]

Troubleshooting_Workflow Start High Variability in Benidipine Quantification Check_Chromatography Review Chromatograms Start->Check_Chromatography Check_Sample_Prep Evaluate Sample Preparation Start->Check_Sample_Prep Check_MS_Performance Assess MS Performance Start->Check_MS_Performance Peak_Shape Poor Peak Shape? Check_Chromatography->Peak_Shape Yes Retention_Time Retention Time Shift? Check_Chromatography->Retention_Time No Check_Sample_Prep->Check_MS_Performance No Recovery Low/Variable Recovery? Check_Sample_Prep->Recovery Yes Matrix_Effect Suspect Matrix Effects? Check_MS_Performance->Matrix_Effect Yes Optimize_Mobile_Phase Optimize Mobile Phase/Column Peak_Shape->Optimize_Mobile_Phase Retention_Time->Optimize_Mobile_Phase Optimize_Extraction Optimize Extraction Protocol Recovery->Optimize_Extraction Improve_Cleanup Improve Sample Cleanup Matrix_Effect->Improve_Cleanup Resolved Variability Reduced Matrix_Effect->Resolved No, other issue Optimize_Mobile_Phase->Check_Sample_Prep Optimize_Extraction->Check_MS_Performance Use_SIL_IS Use SIL-IS Improve_Cleanup->Use_SIL_IS Use_SIL_IS->Resolved

Caption: A logical workflow for troubleshooting variability in benidipine assays.

References

Validation & Comparative

Validation of an LC-MS/MS Method for Benidipine: A Comparative Guide Using Deuterated vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Robust Bioanalytical Method Validation Following ICH Guidelines

The accurate quantification of pharmaceuticals in biological matrices is a critical aspect of drug development. For benidipine (B10687), a potent dihydropyridine (B1217469) calcium channel blocker, a robust and reliable bioanalytical method is essential for pharmacokinetic and toxicokinetic studies. The choice of internal standard (IS) is a pivotal decision in the development of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, significantly impacting the accuracy and precision of the results.

This guide provides an objective comparison of two common approaches for the internal standard in the LC-MS/MS analysis of benidipine: a deuterated internal standard, (Rac)-Benidipine-d7, and a structural analog internal standard, such as azelnidipine (B1666253). The comparison is based on the validation parameters stipulated by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.

The Gold Standard: this compound as a Deuterated Internal Standard

A deuterated internal standard is considered the gold standard in quantitative bioanalytical LC-MS/MS assays. By incorporating stable isotopes like deuterium, the internal standard becomes chemically identical to the analyte, benidipine. This near-perfect mimicry allows it to track the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response. The co-elution of the analyte and its deuterated internal standard is a key advantage, ensuring that both experience the same ionization suppression or enhancement, leading to a more accurate and precise measurement.

The Alternative: Structural Analog Internal Standard

Comparative Performance: this compound vs. Analog IS

The following tables summarize the expected performance of an LC-MS/MS method for benidipine validated with either this compound or a structural analog internal standard, based on ICH M10 guidelines. The data presented is a synthesis of typical performance characteristics observed in published literature for benidipine and similar compounds.

Table 1: Comparison of LC-MS/MS Method Validation Parameters

Validation ParameterMethod with this compound (Deuterated IS)Method with Analog IS (e.g., Azelnidipine)ICH M10 Acceptance Criteria
Specificity & Selectivity No significant interfering peaks at the retention times of benidipine and IS in blank plasma from multiple sources.No significant interfering peaks at the retention times of benidipine and IS in blank plasma from multiple sources.No significant interference at the RT of the analyte and IS.
Linearity (r²) ≥ 0.998≥ 0.995Correlation coefficient (r) of ≥ 0.99 is generally acceptable.
Lower Limit of Quantification (LLOQ) ~0.02 ng/mL[1]~0.02 ng/mL[1]Analyte response should be at least 5 times the blank response. Accuracy and precision should be within 20%.
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% of the nominal concentration (± 20% at LLOQ).
Precision (% CV) < 8%[2]< 15%Within-run and between-run precision should not exceed 15% CV (20% at LLOQ).
Recovery (%) Consistent and reproducible across concentration levels for both analyte and IS.May show variability between analyte and IS and across concentration levels.Recovery of the analyte need not be 100%, but should be consistent, precise, and reproducible.
Matrix Effect (% CV) < 10%< 20%The CV of the IS-normalized matrix factor should not be greater than 15%.
Stability Stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Stable under various storage and handling conditions.Analyte stability should be demonstrated under expected conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for the validation of an LC-MS/MS method for benidipine.

Sample Preparation

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is typically employed to extract benidipine and the internal standard from human plasma.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound or analog IS).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Table 2: Typical LC-MS/MS Parameters for Benidipine Analysis

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile and 5 mM Ammonium Acetate in Water
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer (e.g., API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Benidipine: [Precursor ion] > [Product ion] this compound: [Precursor ion+7] > [Product ion] Analog IS (Azelnidipine): [Precursor ion] > [Product ion]
Source Temperature 500°C

Visualizing the Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Bioanalytical Method Validation Workflow for Benidipine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation (ICH M10) plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_processing Data Processing & Quantification detection->data_processing validation_params Evaluation of Validation Parameters (Specificity, Linearity, Accuracy, Precision, etc.) data_processing->validation_params report Validation Report Generation validation_params->report

Bioanalytical method validation workflow for benidipine.

Rationale for Deuterated Internal Standard Superiority cluster_deuterated Method with this compound cluster_analog Method with Analog IS d_is Deuterated IS (Chemically Identical) d_coelution Co-elution with Analyte d_is->d_coelution d_matrix Identical Matrix Effects d_coelution->d_matrix d_compensation Effective Compensation for Variability d_matrix->d_compensation d_result High Accuracy & Precision d_compensation->d_result a_is Analog IS (Structurally Similar) a_elution Different Retention Time a_is->a_elution a_matrix Different Matrix Effects a_elution->a_matrix a_compensation Incomplete Compensation a_matrix->a_compensation a_result Potential for Lower Accuracy & Precision a_compensation->a_result

Rationale for deuterated internal standard superiority.

Conclusion

The validation of an LC-MS/MS method for the quantification of benidipine in human plasma according to ICH guidelines demonstrates the clear superiority of using a deuterated internal standard like this compound over a structural analog. The chemical and physical similarity of the deuterated IS to the analyte ensures more effective compensation for analytical variability, particularly matrix effects, resulting in a method with higher accuracy, precision, and overall robustness. While a structural analog can be used, it may lead to greater variability and potential inaccuracies in the data. For regulatory submissions and critical pharmacokinetic studies, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality and reliability of the bioanalytical data.

References

A Researcher's Guide to Internal Standards for Benidipine Quantification: (Rac)-Benidipine-d7 vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the bioanalytical quantification of the calcium channel blocker Benidipine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. The ideal IS should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of (Rac)-Benidipine-d7, a stable isotope-labeled (SIL) internal standard, and its structural analogues, offering researchers the data and methodologies needed to make an informed decision for their specific analytical needs.

Performance Comparison of Internal Standards

The primary advantage of a SIL internal standard like this compound is its near-identical chemical and physical properties to the analyte, Benidipine. This results in co-elution during chromatography and similar behavior during ionization, providing the most effective compensation for matrix effects. Structural analogues, while cost-effective, may exhibit different extraction recoveries and ionization efficiencies, potentially leading to less accurate quantification.

The following table summarizes the performance data from various studies utilizing this compound and a common structural analogue, Azelnidipine, as internal standards for Benidipine quantification in human plasma by LC-MS/MS.

ParameterThis compoundAzelnidipine (Structural Analogue)Reference
Linearity Range (ng/mL) 0.0204 - 3.0660.05 - 20[1]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.02040.05[1]
Accuracy (%) 92 - 113.3Not explicitly stated for Benidipine analysis[1]
Precision (%RSD) < 13< 15[1]
Extraction Recovery (%) 75 - 83.6Not explicitly stated for Benidipine analysis[1]
Ion Transition (m/z) 511 -> 179 (as Benidipine-d5)583.3 -> 167.2[1]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis of Benidipine using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 1.0 mL of human plasma in a centrifuge tube, add 20 µL of this compound working solution (100 ng/mL).

  • Vortex the sample for 30 seconds.

  • Add 1.0 mL of 5 M NaOH and 5 mL of diethyl ether.

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Benidipine Transition: m/z 506 -> 174

    • This compound Transition: (as d5) m/z 511 -> 179

Visualizing the Workflow and Mechanism

To better understand the analytical process and the pharmacological context of Benidipine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is l_l_extraction Liquid-Liquid Extraction (NaOH, Diethyl Ether) add_is->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Benidipine quantification.

benidipine_moa Benidipine Benidipine Blockade Blockade Benidipine->Blockade L_type L-type Ca²⁺ Channel Ca_influx Decreased Ca²⁺ Influx L_type->Ca_influx T_type T-type Ca²⁺ Channel T_type->Ca_influx N_type N-type Ca²⁺ Channel N_type->Ca_influx Blockade->L_type Blockade->T_type Blockade->N_type Vasodilation Vasodilation Ca_influx->Vasodilation Antihypertensive Antihypertensive Effect Vasodilation->Antihypertensive

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Benidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of benidipine (B10687) in biological matrices is fundamental to pharmacokinetic, bioequivalence, and clinical studies. When such studies involve multiple laboratories, it is imperative to conduct a thorough cross-validation of the bioanalytical methods to ensure data consistency and integrity. This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for benidipine between different laboratories, offering a comparison of hypothetical methods based on published data and established regulatory guidelines.

Cross-validation serves to demonstrate that two or more bioanalytical methods, or the same method used at different laboratories, can produce comparable data.[1] This process is critical for ensuring that data generated across various sites can be reliably combined or compared within a single study or across different studies.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on the necessity and execution of such cross-validations.[3][4]

Comparative Overview of Bioanalytical Methods

For the purpose of this guide, we will compare two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of benidipine in human plasma, designated as "Laboratory A" and "Laboratory B". The performance characteristics of each method, synthesized from published validation studies, are summarized below, providing a basis for inter-laboratory comparison.

Table 1: Method Validation Summary
ParameterLaboratory ALaboratory B
Linearity Range 20 - 60 µg/ml[5]32 - 48 µg/mL[6]
Correlation Coefficient (r²) > 0.99[5]0.999[6]
Precision (Intra-day & Inter-day) Meets acceptance criteria[5]Meets acceptance criteria[6]
Accuracy Meets acceptance criteria[5]Meets acceptance criteria[6]
Internal Standard (IS) Telmisartan[7]Chlorthalidone[6]
Lower Limit of Quantification (LLOQ) 2 µg/ml[5]Not Specified
Table 2: Sample Preparation and Chromatography
ParameterLaboratory ALaboratory B
Extraction Method Protein Precipitation[7]Protein Precipitation[6]
Chromatographic Column C18 Column[5]C18 Agilent Zorbax Bonus – RP (250 x 4.6 mm, 5 Micron)[6]
Mobile Phase Buffer (pH 4.0): Methanol (B129727) (50:50)[5]Methanol and 0.1% Orthophosphoric acid (45:55v/v)[6]
Flow Rate 1.0 ml/min[5]1 mL/min[6]
Detection Photodiode Array (PDA) at 210 nm[5]Photodiode array Detector[6]
Retention Time Not specified1.09 min[6]

Experimental Protocols

Detailed methodologies are crucial for the replication of analytical conditions and for designing a robust cross-validation study.

Laboratory A: Experimental Protocol

This method was developed for the simultaneous estimation of benidipine and telmisartan.

  • Sample Preparation: Protein precipitation is utilized for the extraction of benidipine from plasma samples.[7]

  • Chromatography: A C18 column is used for separation with a mobile phase consisting of a 50:50 mixture of a pH 4.0 buffer and methanol.[5] The flow rate is maintained at 1.0 ml/min.[5]

  • Detection: A Photodiode Array (PDA) detector set at 210 nm is used for quantification.[5]

  • Internal Standard: Telmisartan is used as the internal standard.[7]

Laboratory B: Experimental Protocol

This RP-HPLC method was developed for the simultaneous estimation of benidipine hydrochloride and chlorthalidone.

  • Sample Preparation: The specific protein precipitation protocol is not detailed but is a common technique for plasma sample preparation.[6]

  • Chromatography: A C18 Agilent Zorbax Bonus – RP column (250 x 4.6 mm, 5 Micron) is employed.[6] The mobile phase is a mixture of methanol and 0.1% orthophosphoric acid in a 45:55 v/v ratio, with a flow rate of 1 mL/min.[6]

  • Detection: A Photodiode Array (PDA) detector is used for analysis.[6]

  • Internal Standard: Chlorthalidone serves as the internal standard.[6]

Visualizing the Workflow

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation of a bioanalytical method.

Inter-Laboratory Cross-Validation Workflow Inter-Laboratory Bioanalytical Method Cross-Validation Workflow cluster_prep Phase 1: Preparation and Planning cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation cluster_outcome Phase 4: Conclusion prep_protocol Define Cross-Validation Protocol select_samples Select QC Samples and Incurred Samples prep_protocol->select_samples define_criteria Establish Acceptance Criteria select_samples->define_criteria lab_a Laboratory A Analysis define_criteria->lab_a lab_b Laboratory B Analysis define_criteria->lab_b compile_data Compile Data from Both Labs lab_a->compile_data lab_b->compile_data stat_analysis Statistical Analysis compile_data->stat_analysis compare_criteria Compare Against Acceptance Criteria stat_analysis->compare_criteria pass Methods are Comparable compare_criteria->pass Pass fail Investigate Discrepancies compare_criteria->fail Fail

Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.

Conclusion

A successful inter-laboratory cross-validation of bioanalytical methods for benidipine is achievable through meticulous planning, the execution of a well-defined protocol, and a robust statistical evaluation of the data. This guide provides a foundational framework for researchers to design and implement their own cross-validation studies, thereby ensuring the generation of consistent, reliable, and comparable data across different analytical sites. This is paramount for the integrity of clinical trial data and for meeting regulatory expectations.

References

A Comparative Pharmacokinetic Profile: Benidipine vs. Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of calcium channel blockers, both benidipine (B10687) and amlodipine (B1666008) stand as crucial therapeutic agents for managing hypertension and angina pectoris. While both belong to the dihydropyridine (B1217469) class, their distinct pharmacokinetic profiles dictate their clinical application and dosing regimens. This guide provides a detailed, objective comparison of the pharmacokinetic properties of benidipine and amlodipine, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Parameter Comparison

The following table summarizes the key pharmacokinetic parameters of benidipine and amlodipine, offering a quantitative comparison of their absorption, distribution, metabolism, and excretion characteristics.

Pharmacokinetic ParameterBenidipineAmlodipine
Time to Peak Plasma Concentration (Tmax) ~0.5 - 2 hours[1][2][3][4]~6 - 12 hours[5][6]
Peak Plasma Concentration (Cmax) Dose-dependent (e.g., 0.55-3.89 ng/mL for 2-8 mg dose)[1][2]Dose-dependent
Area Under the Curve (AUC) Dose-dependent (e.g., 1.04-6.7 ng·h/mL for 2-8 mg dose)[1][2]Dose-dependent
Elimination Half-life (t1/2) ~1 hour (initial reports)[1][2]; 5.3 hours (elimination phase)[3]~30 - 50 hours[5][6]
Bioavailability Not explicitly stated, but rapidly absorbed[1][2]~60 - 65%[5]
Protein Binding >98%[1]~93% - 98%[5][6]
Metabolism Extensively in the liver, primarily by CYP3A4 and CYP3A5[1][2]Extensively in the liver, primarily by CYP3A4 and CYP3A5[6]
Excretion Primarily in feces via bile; ~36% in urine (as metabolites)[1][2]Primarily in urine (10% unchanged, 60% as metabolites)[6]

Detailed Experimental Methodologies

Study Design for Pharmacokinetic Analysis

A common approach involves an open-label, randomized, crossover, or parallel-group study in healthy human volunteers. Following an overnight fast, subjects are administered a single oral dose of either benidipine or amlodipine.

Blood Sampling

Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72 hours). Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Bioanalytical Method

Plasma concentrations of benidipine and amlodipine are typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying drug levels in biological matrices. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Parameter Calculation

Non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters from the plasma concentration-time data. Software such as WinNonlin is often employed for these calculations.

  • Cmax and Tmax are obtained directly from the observed plasma concentration-time profiles.

  • AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-∞) is calculated as the sum of AUC0-t and the last measurable concentration divided by the elimination rate constant.

  • The elimination rate constant (λz) is determined from the slope of the terminal log-linear phase of the plasma concentration-time curve.

  • The elimination half-life (t1/2) is calculated as 0.693/λz.

Visualizing the Pharmacokinetic Pathway

The following diagram illustrates the comparative pharmacokinetic pathways of benidipine and amlodipine from administration to elimination.

Pharmacokinetic_Comparison cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Plasma Plasma (High Protein Binding) GI_Tract->Plasma Rapid (Benidipine) Slower (Amlodipine) Benidipine_note Benidipine: - Tmax: ~0.5-2h - t1/2: ~1-5h - Excretion: Mainly Fecal Tissues Systemic Tissues Plasma->Tissues Amlodipine_note Amlodipine: - Tmax: ~6-12h - t1/2: ~30-50h - Excretion: Mainly Renal Liver Liver (CYP3A4/5) Tissues->Liver Metabolites Inactive Metabolites Liver->Metabolites Feces Feces (Benidipine) Metabolites->Feces Urine Urine (Amlodipine) Metabolites->Urine

Caption: Comparative pharmacokinetic pathways of benidipine and amlodipine.

Summary and Conclusion

The pharmacokinetic profiles of benidipine and amlodipine exhibit notable differences that influence their clinical use. Benidipine is characterized by rapid absorption and a shorter elimination half-life, suggesting a quicker onset of action. In contrast, amlodipine displays slower absorption and a significantly longer elimination half-life, which contributes to its suitability for once-daily dosing and a more sustained therapeutic effect.

Both drugs are extensively metabolized in the liver, primarily by the CYP3A4 and CYP3A5 enzyme systems. A key distinction lies in their primary route of excretion, with benidipine being eliminated mainly through the feces and amlodipine predominantly through the urine. These differences in absorption, half-life, and excretion are critical considerations for healthcare professionals when selecting an appropriate calcium channel blocker for individual patient needs and for researchers in the development of new drug formulations and therapeutic strategies.

References

Benidipine in Renal Protection: A Comparative Analysis with Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Benidipine (B10687), a dihydropyridine (B1217469) calcium channel blocker (CCB) with a unique triple-blocking action on L, N, and T-type calcium channels, demonstrates significant promise in renal protection beyond its antihypertensive effects. This guide provides a comprehensive comparison of benidipine with other CCBs, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding its potential advantages in preserving renal function.

Benidipine's distinct pharmacological profile, particularly its ability to block T-type calcium channels, sets it apart from many other CCBs that primarily target L-type channels. This dual L/T-type blockade contributes to its superior renoprotective effects by dilating both afferent and efferent arterioles in the glomerulus, thereby reducing intraglomerular pressure and mitigating hyperfiltration-induced renal damage.[1][2][3][4]

Comparative Efficacy in Renal Protection: Quantitative Data

Clinical studies have consistently demonstrated benidipine's superiority or non-inferiority in renal protection when compared to other CCBs. Key performance indicators include reduction in proteinuria, preservation of glomerular filtration rate (GFR), and control of blood pressure.

Benidipine vs. Amlodipine (B1666008)

Amlodipine, a widely used L-type CCB, serves as a frequent comparator. Multiple studies indicate that while both drugs effectively lower blood pressure, benidipine offers greater benefits in reducing proteinuria and urinary markers of renal injury.

ParameterBenidipine GroupAmlodipine GroupStudy Details
Change in Urinary Protein Excretion Significant decreaseLess significant or no changeIn hypertensive patients with mild chronic kidney disease (CKD), benidipine showed a greater reduction in urinary protein excretion.[5] Another study on CKD patients (stages 3-5) already on angiotensin receptor blockers (ARBs) found a significantly greater decrease in the urinary protein to creatinine (B1669602) ratio with benidipine.[3]
Change in Urinary Liver-Type Fatty Acid-Binding Protein (L-FABP) Significant decreaseLess significant decreaseL-FABP is a marker of tubular injury. Benidipine demonstrated a more substantial reduction in urinary L-FABP levels.[5]
Change in Urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) Significant decreaseLess significant decrease8-OHdG is a marker of oxidative stress. Benidipine treatment led to a greater decrease in this marker.[5]
Blood Pressure Control Significant and comparable reductionSignificant and comparable reductionBoth drugs achieved similar reductions in systolic and diastolic blood pressure.[3][5][6]
Benidipine vs. Nifedipine (B1678770)

Nifedipine is another L-type CCB. Comparative studies suggest that benidipine is more effective in slowing the progression of hypertensive renal disease.

ParameterBenidipine GroupNifedipine Retard GroupStudy Details
Progression of Nephropathy Significantly inhibitedLess inhibitionA study on hypertensive patients with renal dysfunction showed that benidipine significantly inhibited the worsening of nephropathy compared to nifedipine retard.[7]
Primary Endpoint (1.5x serum creatinine, ESRD, death) Fewer patients reached endpointMore patients reached endpointThe study reported that a lower percentage of patients in the benidipine group reached the primary endpoint.[7]
Blood Pressure Control Significant declineSignificant declineBoth treatments resulted in a significant and comparable decrease in blood pressure.[7]
Benidipine vs. Cilnidipine (B1669028)

Cilnidipine is an L/N-type CCB. While both benidipine and cilnidipine show renoprotective effects, benidipine may offer advantages, particularly in patients with diabetes.

ParameterBenidipine GroupCilnidipine GroupStudy Details
Change in Urinary Protein to Creatinine Ratio Significant decreaseSignificant decreaseIn hypertensive patients with CKD already on ARBs, both drugs significantly reduced the urinary protein:creatinie ratio after 12 months, with no significant difference between the groups.[8] However, in a subgroup of patients with diabetes, benidipine showed a greater antiproteinuric effect.[8]
Blood Pressure Control Significant and comparable reductionSignificant and comparable reductionBoth drugs achieved similar reductions in systolic and diastolic blood pressure.[8]
Antihypertensive Effect (in diabetic patients) More potentLess potentA retrospective study on hypertensive patients with diabetes showed that switching from cilnidipine to benidipine resulted in a significant further decrease in blood pressure and urinary protein.[9]

Experimental Protocols

The following provides an overview of the methodologies employed in key comparative studies.

Study: Comparative effects of benidipine and amlodipine on proteinuria, urinary 8-OHdG, urinary L-FABP, and inflammatory and atherosclerosis markers in early-stage chronic kidney disease[5]
  • Study Design: A randomized, open-label, parallel-group study.

  • Participants: 40 hypertensive patients with mild chronic kidney disease (CKD).

  • Intervention: Patients were randomly assigned to receive either benidipine (8 mg once daily) or amlodipine (5 mg once daily) for 12 months.

  • Key Parameters Measured: Blood pressure, serum creatinine, estimated glomerular filtration rate (eGFR), urinary protein excretion, urinary L-FABP, urinary 8-OHdG, blood interleukin-6, blood high mobility group box-1, and pulse wave velocity.

Study: Comparison of the antiproteinuric effects of the calcium channel blockers benidipine and amlodipine administered in combination with angiotensin receptor blockers to hypertensive patients with stage 3-5 chronic kidney disease[3]
  • Study Design: An open-labeled, randomized trial.

  • Participants: Hypertensive patients with moderate-to-advanced-stage CKD (stages 3-5) already receiving the maximum recommended doses of angiotensin receptor blockers (ARBs).

  • Intervention: Patients were randomized to receive either benidipine (starting at 4 mg/day, titrated up to 16 mg/day) or amlodipine (starting at 2.5 mg/day, titrated up to 10 mg/day) for 6 months.

  • Key Parameters Measured: Systolic and diastolic blood pressure, and urinary protein to creatinine ratio.

Study: Effects of calcium antagonists in hypertensive patients with renal dysfunction: a prospective, randomized, parallel trial comparing benidipine and nifedipine[7]
  • Study Design: A prospective, randomized, parallel-group trial.

  • Participants: Hypertensive patients with renal dysfunction.

  • Intervention: Patients were treated with either benidipine or nifedipine retard.

  • Primary Endpoints: A composite of 1.5 times the baseline serum creatinine value, progression to end-stage renal failure (ESRF) requiring dialysis or renal transplantation, or death.

  • Key Parameters Measured: Blood pressure and the occurrence of primary endpoints.

Signaling Pathways and Mechanisms of Action

Benidipine's renoprotective effects are attributed to its unique mechanism of action, which involves multiple signaling pathways.

Glomerular Hemodynamics

The differential effects of CCBs on renal microcirculation are a key determinant of their renal protective capabilities.

cluster_0 Calcium Channel Blockers cluster_1 Renal Arterioles cluster_2 Glomerular Effects L-type CCBs L-type CCBs Afferent Arteriole Afferent Arteriole L-type CCBs->Afferent Arteriole Dilates L/T-type CCBs (Benidipine) L/T-type CCBs (Benidipine) L/T-type CCBs (Benidipine)->Afferent Arteriole Dilates Efferent Arteriole Efferent Arteriole L/T-type CCBs (Benidipine)->Efferent Arteriole Dilates L/N-type CCBs (Cilnidipine) L/N-type CCBs (Cilnidipine) L/N-type CCBs (Cilnidipine)->Afferent Arteriole Dilates L/N-type CCBs (Cilnidipine)->Efferent Arteriole Dilates Increased Glomerular Pressure Increased Glomerular Pressure Afferent Arteriole->Increased Glomerular Pressure Preferential Dilation Decreased Glomerular Pressure Decreased Glomerular Pressure Efferent Arteriole->Decreased Glomerular Pressure Balanced Dilation

Caption: Differential effects of CCBs on renal arterioles and glomerular pressure.

L-type CCBs preferentially dilate the afferent arteriole, which can lead to an increase in intraglomerular pressure.[1][10] In contrast, L/T-type CCBs like benidipine and L/N-type CCBs like cilnidipine dilate both the afferent and efferent arterioles, resulting in a reduction of glomerular hypertension and conferring a renal protective effect.[1][4]

Non-Hemodynamic Pathways

Beyond its effects on glomerular blood flow, benidipine exhibits several non-hemodynamic actions that contribute to its renoprotective profile.

cluster_0 Non-Hemodynamic Effects Benidipine (L/T-type CCB) Benidipine (L/T-type CCB) Inhibition of Rho Kinase Inhibition of Rho Kinase Benidipine (L/T-type CCB)->Inhibition of Rho Kinase Suppression of Aldosterone (B195564) Secretion Suppression of Aldosterone Secretion Benidipine (L/T-type CCB)->Suppression of Aldosterone Secretion Anti-inflammatory Effects Anti-inflammatory Effects Benidipine (L/T-type CCB)->Anti-inflammatory Effects Antioxidant Activity Antioxidant Activity Benidipine (L/T-type CCB)->Antioxidant Activity Renal Protection Renal Protection Inhibition of Rho Kinase->Renal Protection Suppression of Aldosterone Secretion->Renal Protection Anti-inflammatory Effects->Renal Protection Antioxidant Activity->Renal Protection

Caption: Non-hemodynamic pathways contributing to benidipine's renal protection.

Blockade of T-type calcium channels by benidipine has been shown to inhibit the inflammatory process, suppress Rho kinase activity, and reduce aldosterone secretion.[1][2] These actions, coupled with its antioxidant properties, contribute to the overall renoprotective effects observed with benidipine treatment.[2][4]

Conclusion

The available evidence strongly suggests that benidipine offers significant renal protective benefits, often superior to those of L-type specific CCBs like amlodipine and nifedipine. Its unique mechanism of action, involving the blockade of both L- and T-type calcium channels, leads to favorable effects on glomerular hemodynamics and activation of non-hemodynamic pathways that contribute to the preservation of renal function. For researchers and clinicians seeking an antihypertensive agent with added renoprotective properties, benidipine represents a compelling therapeutic option, particularly for patients with chronic kidney disease and proteinuria. Further large-scale, long-term clinical trials are warranted to fully elucidate the comparative long-term renal outcomes of benidipine against a broader range of antihypertensive agents.

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision of Benidipine Quantification with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in quantitative bioanalysis is paramount. When measuring benidipine (B10687), a potent calcium channel blocker, the choice of internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical determinant of data quality. This guide provides an objective comparison, supported by experimental data, between the use of a deuterated internal standard (Benidipine-d5) and a non-deuterated structural analog (Azelnidipine), demonstrating the superiority of the former in achieving reliable and reproducible results.

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely regarded as the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest. This near-perfect match ensures that the internal standard behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations that can occur throughout the analytical process. The result is a more accurate and precise measurement of the analyte concentration.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The following tables summarize the validation parameters for the quantification of benidipine using two different LC-MS/MS methods. Table 1 presents data from a method employing a deuterated internal standard (Benidipine-d5), while Table 2 shows data from a method using a non-deuterated, structurally similar internal standard (Azelnidipine).

Table 1: Method Performance with Deuterated Internal Standard (Benidipine-d5) [1]

Validation ParameterPerformance Metric
Linearity RangeNot explicitly stated, but detection limit suggests a low ng/mL range
Lower Limit of Quantification (LLOQ)0.02 ng/mL
Accuracy12.1% to 17.4% Coefficient of Variation (CV) at 0.1 ng/mL and 0.02 ng/mL respectively
Precision (Intra-day)12.1% CV at 0.1 ng/mL, 17.4% CV at 0.02 ng/mL
Extraction RecoveryNot explicitly stated

Table 2: Method Performance with Non-Deuterated Internal Standard (Azelnidipine) [1]

Validation ParameterPerformance Metric
Linearity Range0.0204 - 3.0660 ng/mL
Lower Limit of Quantification (LLOQ)0.0204 ng/mL
AccuracyNot explicitly stated as % deviation, but method deemed "sensitive and convenient"
PrecisionNot explicitly stated
Extraction Recovery75% - 83.6%

While a direct head-to-head comparison from a single study is ideal, the available data from separate studies indicate that the method utilizing a deuterated internal standard achieves a very low limit of quantification. The precision, expressed as the coefficient of variation, is within acceptable limits for bioanalytical methods, especially at such low concentrations. The use of a structural analog internal standard also demonstrates good linearity and recovery; however, without explicit accuracy and precision data, a complete comparison is challenging. The inherent advantage of a deuterated standard lies in its ability to more effectively normalize for matrix effects and other sources of analytical variability, which is not always guaranteed with a structural analog.

Experimental Protocols

Method 1: Benidipine Quantification with Deuterated Internal Standard (Benidipine-d5)

A detailed experimental protocol for the quantification of benidipine in human plasma using benidipine-d5 as an internal standard is outlined below.

Sample Preparation:

  • To 0.5 mL of plasma, add the internal standard, benidipine-d5.

  • Alkalinize the sample with 5M NaOH.

  • Extract the benidipine and internal standard with diethyl ether.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in acetonitrile (B52724) for injection into the LC-MS/MS system.[1]

LC-MS/MS Conditions:

  • LC Column: Reversed-phase C18 column.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 5mM ammonium (B1175870) acetate (B1210297) (90:10, v/v) is used.[1]

  • Mass Spectrometry: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.

  • Monitoring: The analysis is carried out in multiple reaction monitoring (MRM) mode. Fragment ions at m/z 488 for benidipine and m/z 493 for the internal standard are monitored.[1]

Method 2: Benidipine Quantification with Non-Deuterated Internal Standard (Azelnidipine)

The following protocol details the quantification of benidipine in human plasma using azelnidipine (B1666253) as the internal standard.

Sample Preparation:

  • To a plasma sample, add the internal standard, azelnidipine.

  • Perform a liquid-liquid extraction using methyl tert-butyl ether.[1]

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase column.

  • Mobile Phase: A mobile phase consisting of 5 mmol/L ammonium acetate-acetonitrile.[1]

  • Mass Spectrometry: A mass spectrometer equipped with an electrospray ionization source is used.

  • Monitoring: The instrument is operated in the positive ion, multiple reaction monitoring (MRM) mode.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Spike with Benidipine-d5 IS plasma->add_is alkalinize Alkalinize with NaOH add_is->alkalinize extract Liquid-Liquid Extraction (Diethyl Ether) alkalinize->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Acetonitrile dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize detect Mass Detection (MRM) ionize->detect

Caption: Experimental workflow for benidipine quantification using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Spike with Azelnidipine IS plasma->add_is extract Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize detect Mass Detection (MRM) ionize->detect

Caption: Experimental workflow for benidipine quantification using a non-deuterated internal standard.

References

Comparative Guide to Linearity and Range Determination for Benidipine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of different analytical methods for the quantification of benidipine (B10687), with a specific focus on linearity and range. The information presented is intended for researchers, scientists, and professionals in drug development, offering objective data and methodologies to assist in selecting the most suitable analytical approach.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the analysis of benidipine in both bulk and pharmaceutical dosage forms.[1][2] This method offers high precision and accuracy for quantifying benidipine, often in simultaneous estimation with other drugs like chlorthalidone, telmisartan, and metoprolol.[3][4][5]

Performance Comparison of HPLC Methods

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. The following table summarizes the linearity and range data from various validated RP-HPLC methods for benidipine analysis.

Method Linearity Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL) Reference
RP-HPLC10 - 500.99970.039350.1192[1]
RP-HPLC2 - 10Not SpecifiedNot SpecifiedNot Specified[5]
RP-HPLC32 - 480.9992.056.22[3]
RP-HPLC2 - 60.9997Not SpecifiedNot Specified[6][7]
RP-HPLC for Lipid Vesicles0.01 - 0.2Not Specified0.0050.015[8]
SCX-HPLC7.5 - 2500.999Not SpecifiedNot Specified
RP-HPLC (with Telmisartan & Chlorthalidone)1 - 30.9992Not SpecifiedNot Specified

LOD: Limit of Detection; LOQ: Limit of Quantitation; SCX: Strong Cation Exchange

Experimental Protocols for HPLC Analysis

Below are the detailed methodologies for some of the cited HPLC experiments.

Method 1: RP-HPLC for Benidipine in Bulk and Tablet Form

  • Chromatographic System: Agilent HPLC system with a PDA UV-VIS detector.[1]

  • Column: Agilent C18 reverse phase column (100mm × 4.6 mm, 2.5µm particle size).[1]

  • Mobile Phase: A mixture of methanol (B129727) and water in a 40:60 v/v ratio, with the pH adjusted to 5.0.[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Detection Wavelength: 237 nm.[1]

  • Retention Time: Approximately 3.33 minutes.[1]

Method 2: RP-HPLC for Simultaneous Estimation with Chlorthalidone

  • Chromatographic System: High-Performance Liquid Chromatography with a Photodiode Array Detector.[3]

  • Column: Agilent Zorbax Bonus–RP C18 (250 x 4.6 mm, 5 Micron particle size).[3]

  • Mobile Phase: A mixture of Methanol and 0.1% Orthophosphoric acid in a 45:55 v/v ratio.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection Wavelength: Not specified, but a PDA detector was used.

  • Retention Time: 1.09 minutes for Benidipine Hydrochloride.[3]

Method 3: SCX-HPLC for Simultaneous Estimation with Metoprolol

  • Chromatographic System: HPLC with detection at 226 nm.[4]

  • Column: Phenomenex Luna SCX column (100 × 2.1 mm, 5 μm particle size).[4]

  • Mobile Phase: A 75:25 v/v mixture of 15mM ammonium (B1175870) formate (B1220265) buffer and methanol.[4]

  • Flow Rate: 1.2 ml/min with isocratic elution.[4]

  • Column Temperature: 28°C.[4]

  • Retention Time: 1.290 minutes for Benidipine.[4]

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Standard/Sample Weighing dissolve Dissolution in Diluent start->dissolve dilute Serial Dilutions to achieve Linearity Range Concentrations dissolve->dilute filter Filtration through 0.45µm filter dilute->filter inject Inject into HPLC System filter->inject Prepared Sample separate Chromatographic Separation on Column inject->separate detect Detection at Specific Wavelength (e.g., 237 nm) separate->detect record Record Chromatograms and Peak Areas detect->record Raw Data plot Plot Calibration Curve (Concentration vs. Peak Area) record->plot regress Perform Linear Regression Analysis plot->regress end Validation Results regress->end Determine r², LOD, LOQ

Caption: General workflow for benidipine analysis using HPLC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative for the determination of benidipine. This method is based on the measurement of light absorption by the drug at a specific wavelength.

Performance of UV-Visible Spectrophotometry

The linearity and range for a developed UV-Visible spectrophotometric method are presented below.

Method Linearity Range (µg/mL) Correlation Coefficient (r²) Detection Wavelength (nm) Reference
UV-Vis Spectrophotometry2 - 150.997 (r² = 0.991 also reported)237[9]
Experimental Protocol for UV-Visible Spectrophotometry
  • Instrument: UV-Visible Spectrophotometer.

  • Solvent/Diluent: Methanol.[9]

  • Stock Solution Preparation: A standard stock solution of 100 µg/ml is prepared by dissolving the appropriate amount of benidipine HCl in methanol.[9]

  • Calibration Standards: Aliquots of the stock solution are further diluted with methanol to obtain concentrations ranging from 2-15 µg/ml.[9]

  • Measurement: The absorbance of each solution is measured at 237 nm against a methanol blank.[9]

  • Analysis: A calibration curve is plotted by taking the absorbance on the y-axis and the concentration on the x-axis.[9]

Workflow for UV-Visible Spectrophotometric Analysis

cluster_prep Sample Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing start Prepare 100 µg/ml Stock Solution in Methanol dilute Prepare Calibration Standards (2-15 µg/ml) by Dilution start->dilute measure Measure Absorbance of Each Standard at 237 nm dilute->measure Standard Solutions blank Measure Methanol Blank at 237 nm blank->measure plot Plot Calibration Curve (Concentration vs. Absorbance) regress Calculate Regression Equation and r² plot->regress end Validation Results regress->end Determine Linearity and Range

Caption: Workflow for benidipine analysis by UV-Vis Spectrophotometry.

Conclusion

Both HPLC and UV-Visible spectrophotometry are suitable for the quantitative analysis of benidipine, demonstrating good linearity over their respective ranges. HPLC methods, particularly RP-HPLC, offer higher sensitivity with lower limits of detection and quantification, making them ideal for analyzing low concentrations of the drug, such as in lipid-based formulations.[8] UV-Visible spectrophotometry, while less sensitive, provides a rapid, simple, and economical option for routine analysis of bulk drug and tablet dosage forms.[9] The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. All the discussed methods have been validated according to ICH guidelines, ensuring their reliability for their intended purpose.[1][10]

References

A Comparative Guide to the Robustness Testing of Analytical Methods for Benidipine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of benidipine (B10687), with a specific focus on the robustness of these methods. The information is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Benidipine is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1] Ensuring the reliability and accuracy of its quantitative analysis is paramount for quality control and stability assessment. A robust analytical method remains unaffected by small, deliberate variations in method parameters, ensuring its suitability for routine use.

Comparative Analysis of High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely reported method for the analysis of benidipine in bulk and pharmaceutical dosage forms.[2][3] This section compares different RP-HPLC methods based on their chromatographic conditions and validation parameters.

Table 1: Comparison of Chromatographic Conditions for Benidipine Analysis

Method Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference
Method APhenomenex C18 (250×4.6 mm, 5µm)Methanol: Acetonitrile: water (70:20:10 v/v)0.82372.51[1]
Method BKromasil C18Methanol-0.1M dipotassium (B57713) hydrogen phosphate (B84403) buffer (40:60, v/v)1.02604.573[4]
Method CLC-10 AT C18 (250mm x 4.6 mm x 2.6 µm)Phosphate Buffer (pH 4.0): Methanol (70:30 v/v)1.022611.083[5]
Method DPhenomenex Luna SCX (100 × 2.1 mm, 5 µm)Ammonium formate (B1220265) (15mM) buffer: MeOH (75:25 v/v)1.22261.290[6]
Method EAgilent C18 (100mm×4.6 mm, 2.5µm)Methanol: water (40:60% v/v) with pH 5.01.02373.33[7]

Table 2: Comparison of Validation Parameters for Benidipine Analysis

Method Linearity Range (µg/mL) Correlation Coefficient (r²) Accuracy (% Recovery) Precision (%RSD) LOD (µg/mL) LOQ (µg/mL) Reference
Method A2-10Not SpecifiedNot Specified< 2%Not SpecifiedNot Specified[1]
Method B2-60.999799.95 - 100.250.106Not SpecifiedNot Specified[4]
Method C1-30.9992Good recoveries< 2%Not SpecifiedNot Specified[5]
Method D7.5-2500.99999.36 ± 0.83Not SpecifiedNot SpecifiedNot Specified[6]
Method E10-500.9997100.03< 2%0.039350.1192[7]

Experimental Protocols

This section details the methodologies for key experiments related to the robustness testing of analytical methods for benidipine, including forced degradation studies.

Protocol 1: General RP-HPLC Method for Benidipine Analysis

This protocol is a representative example based on commonly reported methods.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A suitable mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The exact ratio should be optimized for adequate separation.[1][4][5]

    • Flow Rate: Typically set between 0.8 and 1.2 mL/min.[1][5][6]

    • Detection: UV detection at a wavelength where benidipine shows maximum absorbance, commonly around 237 nm or 260 nm.[1][4]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of benidipine reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the method.

    • Sample Solution: For dosage forms, accurately weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a known amount of benidipine in the solvent, sonicate to ensure complete dissolution, and filter. Dilute the filtrate to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of benidipine in the sample by comparing the peak area with that of the standard.

Protocol 2: Robustness Testing

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results, such as retention time, peak area, and tailing factor.

  • Variation of Flow Rate: Alter the flow rate by ±0.2 mL/min from the nominal value (e.g., 0.8 mL/min and 1.2 mL/min if the nominal rate is 1.0 mL/min).[5]

  • Variation in Mobile Phase Composition: Vary the ratio of the organic and aqueous phases by a small amount (e.g., ±2%).[5]

  • Variation in pH of the Mobile Phase Buffer: Adjust the pH of the aqueous buffer by ±0.2 units.[5]

  • Analysis: Analyze the benidipine standard solution under each of the modified conditions.

  • Evaluation: Calculate the system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the %RSD of the results. The method is considered robust if the results remain within acceptable limits.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[4][8][9]

  • Acid Degradation: Treat the benidipine sample solution with an acid (e.g., 0.1N HCl) and heat for a specified period. Neutralize the solution before injection.[4][6]

  • Alkali Degradation: Treat the benidipine sample solution with a base (e.g., 0.1N NaOH) and heat. Neutralize the solution before analysis.[4][6]

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.[4][6]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105°C) for a defined time.[4]

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) or sunlight for a specified duration.[1][4]

  • Neutral Hydrolysis: Reflux the sample solution in water.[4]

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak, and the peak purity of the benidipine peak is acceptable.

Visualizations

The following diagrams illustrate the workflow for robustness testing and the general procedure for a forced degradation study.

Robustness_Testing_Workflow cluster_method Optimized Analytical Method cluster_variations Deliberate Variations cluster_analysis Analysis & Evaluation Method Nominal Method Parameters (Flow Rate, pH, Mobile Phase Ratio) FlowRate Change Flow Rate (e.g., ±0.2 mL/min) Method->FlowRate pH Change pH (e.g., ±0.2) Method->pH Composition Change Mobile Phase Composition (e.g., ±2%) Method->Composition Analyze Analyze Samples under Each Condition FlowRate->Analyze pH->Analyze Composition->Analyze Evaluate Evaluate System Suitability & %RSD Analyze->Evaluate Result Method is Robust Evaluate->Result

Caption: Workflow for robustness testing of an analytical method.

Forced_Degradation_Study cluster_stress Stress Conditions Start Benidipine Sample (Bulk Drug or Formulation) Acid Acid Hydrolysis (e.g., 0.1N HCl, Heat) Start->Acid Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, Heat) Start->Alkali Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Dry Heat (e.g., 105°C) Start->Thermal Photo Photolytic (UV/Sunlight) Start->Photo Analyze Analyze Stressed Samples by HPLC Acid->Analyze Alkali->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity and Resolution of Degradants Analyze->Evaluate Result Stability-Indicating Method Confirmed Evaluate->Result

Caption: General workflow for a forced degradation study.

References

(Rac)-Benidipine-d7 in Bioanalysis: A Comparative Guide to Assay Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic agents in biological matrices is paramount in drug development. This guide provides a comprehensive comparison of bioanalytical methods for the dihydropyridine (B1217469) calcium channel blocker, benidipine (B10687), with a focus on the specificity and selectivity afforded by the use of a deuterated internal standard, (Rac)-Benidipine-d7. We will objectively compare the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound against alternative approaches, including an LC-MS/MS method with a structural analog as an internal standard and a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. Supporting experimental data is presented to aid researchers in selecting the most appropriate analytical strategy for their pharmacokinetic and bioequivalence studies.

Superior Performance of Deuterated Internal Standards in LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent sensitivity and selectivity. The choice of internal standard is critical to ensure the accuracy and precision of the assay. A stable isotope-labeled internal standard, such as this compound, is considered the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most effective compensation for variations during sample preparation and analysis.

This guide will delve into the comparative performance of three distinct analytical approaches for benidipine quantification in human plasma.

Comparison of Benidipine Assay Performance

The following table summarizes the key validation parameters for the different analytical methods, highlighting the superior performance of the LC-MS/MS method employing this compound.

Parameter LC-MS/MS with this compound LC-MS/MS with Structural Analog IS (Azelnidipine) HPLC-UV
Lower Limit of Quantification (LLOQ) 0.0204 ng/mL[1]0.0204 ng/mL[1]3.80 µg/L (3.8 ng/mL) in serum[2]
Linearity Range 0.0204 - 3.0660 ng/mL[1]0.0204 - 3.0660 ng/mL[1]0.15 - 25.00 mg/L (150 - 25000 ng/mL)[2]
Precision (%RSD) < 13%[1]Not explicitly stated, but method deemed sensitive and convenient.Within-day: 0.27%, Between-day: 0.13%[2]
Accuracy (% Recovery) > 92%[1]Extraction Recovery: 75% - 83.6%[1]97.00% - 105.00%[2]
Selectivity High (due to specific MRM transitions)High (due to specific MRM transitions)Lower (potential for interference from co-eluting compounds)
Internal Standard This compound (deuterated analog)Azelnidipine (structural analog)[1]Not specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Assay for Benidipine using this compound

This protocol is based on a validated method for the determination of benidipine in human plasma.

Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add the internal standard, this compound.

  • Add 5M NaOH to basify the sample.

  • Extract the benidipine and internal standard with diethyl ether.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions

Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Benidipine: m/z 506 → 174[1]

    • This compound (as benidipine-d5): m/z 511 → 179[1]

HPLC-UV Assay for Benidipine

This protocol is based on a validated method for the determination of benidipine in human serum and urine.[2]

Sample Preparation

A detailed sample preparation protocol for serum was not provided in the source material. However, a protein precipitation or liquid-liquid extraction step would typically be employed.

Chromatographic Conditions

  • Column: ACE 5µm C18 column (150 mm × 4.6 mm)[2]

  • Mobile Phase: Acetonitrile and 40 mM ammonium acetate buffer (pH 6.75) (75:25, v/v)[2]

  • Flow Rate: 0.1 mL/min[2]

  • Detection Wavelength: 238 nm[2]

  • Column Temperature: 45 °C[2]

Visualizing the Analytical Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: General workflow for benidipine bioanalysis using LC-MS/MS.

IS_Comparison cluster_Analyte Analyte (Benidipine) cluster_IS Internal Standard cluster_Properties Properties Analyte_Node Benidipine Physicochemical Physicochemical Properties Analyte_Node->Physicochemical Chromatographic Chromatographic Behavior Analyte_Node->Chromatographic Ionization Ionization Efficiency Analyte_Node->Ionization Deuterated_IS This compound Deuterated_IS->Physicochemical Nearly Identical Deuterated_IS->Chromatographic Co-elutes Deuterated_IS->Ionization Similar Analog_IS Structural Analog (e.g., Azelnidipine) Analog_IS->Physicochemical Similar but Different Analog_IS->Chromatographic Different Retention Time Analog_IS->Ionization May Differ

Caption: Rationale for the superiority of deuterated internal standards.

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-Benidipine-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Disposal and Safety Procedures

The primary recommendation for the disposal of (Rac)-Benidipine-d7 is to treat it as a hazardous chemical waste and entrust it to a licensed and approved waste disposal facility.[1][2][3] Adherence to local, regional, and national regulations is mandatory.[3]

Personal Protective Equipment (PPE): Before handling the compound for disposal, it is crucial to be equipped with appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA or European Standard EN166.[1]

  • Hand Protection: Protective gloves.[2]

  • Body Protection: An impervious lab coat or other protective clothing.[2]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, especially if there is a risk of dust or aerosol formation.[1]

Spill Management: In the event of a spill, personnel should be evacuated from the area.[2] The spill should be contained to prevent it from entering drains or water courses.[2] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust formation.[1] For liquid spills, absorb the material with a non-combustible absorbent material (e.g., diatomite, universal binders) and decontaminate surfaces with alcohol before disposal.[2]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the importance of regulatory compliance and safety at each step.

cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Handle with Care C Place in a Secure, Labeled Waste Container D Ensure Container is Leak-Proof and Closed C->D E Store in a Designated Hazardous Waste Area F Keep Away from Incompatible Materials E->F G Arrange for Pickup by a Licensed Waste Disposal Service H Complete all Necessary Waste Manifest Documentation G->H Ensure Regulatory Compliance

Figure 1. A logical workflow for the proper disposal of this compound.

Quantitative Data Summary

There is no specific quantitative data available for the disposal of this compound. However, the available data for Benidipine Hydrochloride indicates its acute toxicity, which underscores the need for careful handling and disposal.

CompoundCAS NumberAcute Toxicity (Oral, Rat LD50)
Benidipine Hydrochloride91599-74-587.6 mg/kg[3]

This data is for the non-deuterated analogue and should be used as a reference for assessing the potential hazards of this compound.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The recommended procedure is based on general laboratory safety guidelines for chemical waste. The key steps are:

  • Segregation: Isolate the this compound waste from other laboratory waste streams.

  • Containment: Place the waste in a primary container that is chemically resistant and has a secure lid. This primary container should then be placed in a secondary container for added security.

  • Labeling: Clearly label the container with the chemical name "this compound", the appropriate hazard symbols (e.g., "Toxic"), and the date of accumulation.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and final disposal of the material. Ensure that all required paperwork is completed accurately.

References

Personal protective equipment for handling (Rac)-Benidipine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Benidipine-d7. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety data for Benidipine Hydrochloride, a structurally and functionally similar compound. Researchers should handle this compound with the same precautions as its non-deuterated counterpart.

Immediate Safety and Personal Protective Equipment (PPE)

This compound, like Benidipine Hydrochloride, is classified as a substance with acute oral toxicity.[1][2] It is imperative to prevent exposure through ingestion, inhalation, and skin contact.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant glovesImpermeable gloves should be worn. The specific material should be selected based on the solvent used and breakthrough time.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact. For procedures with a higher risk of splashing, an impervious gown is recommended.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly closed container in a dry, well-ventilated, and secure area.[2][3]

    • For long-term stability, refrigeration is recommended.[3]

  • Preparation for Use:

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Have an emergency eyewash station and safety shower readily accessible.[1]

  • Weighing and Solution Preparation:

    • Handle as a solid to avoid generating dust. If weighing a powder, do so in an enclosure or a fume hood.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • During Experimentation:

    • Avoid direct contact with the substance and solutions.

    • Do not eat, drink, or smoke in the laboratory area.[1][2]

    • Wash hands thoroughly after handling.[1][2]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Properly label and store any remaining material.

    • Dispose of all waste as outlined in the disposal plan below.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.

  • Waste Identification:

    • All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, gloves), should be considered hazardous waste.

  • Waste Segregation:

    • Segregate waste containing this compound from other laboratory waste streams.

    • Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal Procedure:

    • Dispose of contents and containers in accordance with local, state, and federal regulations.[1][2]

    • Do not dispose of down the drain or in general waste.[3]

    • Engage a licensed professional waste disposal service to manage the disposal of the hazardous waste.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

Exposure TypeFirst Aid Measures
Ingestion If swallowed, immediately call a poison center or doctor/physician.[2][3] Rinse mouth.[1][2] Do NOT induce vomiting.[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up solid material, avoiding dust formation, and place it in a suitable container for disposal.[3] For large spills, contain the spill and contact your institution's environmental health and safety department.

Visual Workflow for Handling this compound

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Receipt 1. Receipt & Storage Prep 2. Don PPE & Prepare Workspace Receipt->Prep Weighing 3. Weighing & Solution Prep Prep->Weighing Experiment 4. Experimentation Weighing->Experiment Decon 5. Decontamination Experiment->Decon Waste 6. Waste Segregation Decon->Waste Disposal 7. Professional Disposal Waste->Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.